molecular formula C54H73F3N14O14 B12293715 (D-Leu6)-LHRH (1-8)

(D-Leu6)-LHRH (1-8)

カタログ番号: B12293715
分子量: 1199.2 g/mol
InChIキー: LZLMAVOVSHAXJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(D-Leu6)-LHRH (1-8) is a useful research compound. Its molecular formula is C54H73F3N14O14 and its molecular weight is 1199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (D-Leu6)-LHRH (1-8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Leu6)-LHRH (1-8) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N14O12.C2HF3O2/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35;3-2(4,5)1(6)7/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLMAVOVSHAXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H73F3N14O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1199.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(D-Leu6)-LHRH (1-8): A Technical Overview of Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Leu6)-LHRH (1-8) is a synthetic octapeptide analog of the N-terminal fragment of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The strategic substitution of a D-Leucine residue at position 6 confers enhanced stability against enzymatic degradation and is predicted to increase binding affinity to the GnRH receptor (GnRH-R) by stabilizing a bioactive conformation. This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and functional significance of (D-Leu6)-LHRH (1-8), with a focus on its role as a GnRH-R agonist. This document summarizes available data, outlines key experimental methodologies for its characterization, and visualizes its signaling pathways and experimental workflows.

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system.[1][2] It is released from the hypothalamus and stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] These gonadotropins, in turn, regulate the production of sex steroids in the gonads.[3] Synthetic analogs of LHRH, such as those with modifications at position 6, have been developed to modulate this pathway for therapeutic purposes, including the treatment of hormone-dependent cancers and reproductive disorders.[4][5] The substitution of Glycine at position 6 with a D-amino acid, such as D-Leucine, is a common strategy to increase the potency and duration of action of LHRH analogs.[6] This modification stabilizes a β-turn conformation that is crucial for receptor binding and protects the peptide from enzymatic cleavage.[6] (D-Leu6)-LHRH (1-8) represents a fragment of these more extensively studied agonists. While specific data for this octapeptide is limited in publicly available literature, its biological activity can be inferred from the behavior of full-length D-Leu6 substituted LHRH agonists like Leuprolide.

Biological Activity and Mechanism of Action

(D-Leu6)-LHRH (1-8) is predicted to act as an agonist at the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Upon binding, it is expected to trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Receptor Binding
Downstream Signaling

The GnRH receptor is primarily coupled to the Gαq/11 subunit of heterotrimeric G-proteins.[8] Activation of the receptor by an agonist like (D-Leu6)-LHRH (1-8) initiates the following signaling cascade:

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C, which then phosphorylates a variety of downstream target proteins.

  • Gonadotropin Release: The culmination of these signaling events in pituitary gonadotropes is the synthesis and release of LH and FSH.

Signaling Pathway of (D-Leu6)-LHRH (1-8) at the GnRH Receptor

LHRH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LHRH_analog (D-Leu6)-LHRH (1-8) GnRH_R GnRH Receptor LHRH_analog->GnRH_R Binds G_protein Gαq/11 G-Protein GnRH_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Gonadotropin_release LH & FSH Release PKC->Gonadotropin_release Stimulates

Caption: GnRH Receptor Signaling Cascade.

Functional Effects

The functional consequences of GnRH receptor activation by (D-Leu6)-LHRH (1-8) are expected to mirror those of other potent LHRH agonists.

Acute Effects

An initial, acute administration of a potent LHRH agonist leads to a transient surge in LH and FSH secretion, resulting in a temporary increase in testosterone (B1683101) in males and estrogen in females.[5] This "flare" effect is a hallmark of LHRH agonist action.

Chronic Effects and Receptor Downregulation

Continuous or chronic administration of LHRH agonists leads to a paradoxical effect. The sustained stimulation of the GnRH receptors results in their desensitization and downregulation, ultimately leading to a profound suppression of LH and FSH release.[4] This, in turn, causes a significant reduction in gonadal steroid production, achieving castrate levels of testosterone in men.[9] This long-term effect is the basis for the therapeutic use of LHRH agonists in hormone-sensitive conditions.

Quantitative Data Summary

While specific quantitative data for (D-Leu6)-LHRH (1-8) is scarce in the reviewed literature, the following table summarizes representative data for potent LHRH agonists with D-amino acid substitutions at position 6. These values provide a benchmark for the anticipated activity of (D-Leu6)-LHRH (1-8).

ParameterAgonist ExampleValueSpecies/SystemReference
Receptor Binding Affinity (Kd) [D-Trp6]LHRH~1-10 nMRat Pituitary Membranes[6][7]
Functional Potency (EC50) [D-Lys6]GnRH-II13 nMCRE Reporter Gene Assay[10]
In Vivo Effect Leuprolide>90% Testosterone SuppressionHuman (Prostate Cancer)[9]
In Vivo Effect [D-Leu6,des-Gly-NH210]-LHRH ethylamide80% reduction in testicular LH/hCG receptorsRat[11]

Key Experimental Protocols

The biological activity of (D-Leu6)-LHRH (1-8) can be characterized using a variety of in vitro and in vivo assays.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of (D-Leu6)-LHRH (1-8) for the GnRH receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the GnRH receptor (e.g., COS-7, HEK293) or from pituitary tissue.

  • Radioligand: Use a radiolabeled LHRH agonist with high affinity, such as [125I]buserelin or [125I, D-Trp6]-LHRH.

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled (D-Leu6)-LHRH (1-8).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and can be used to calculate the inhibition constant (Ki), which reflects the binding affinity.

Workflow for Receptor Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare GnRH-R Expressing Cell Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and (D-Leu6)-LHRH (1-8) prep_membranes->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

References

The Enigmatic LHRH Fragment: A Technical Guide to the Discovery and History of (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the discovery and history of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu6)-LHRH (1-8). While specific research on this particular octapeptide fragment is limited in publicly accessible literature, this document provides a comprehensive overview of the scientific context from which it emerged. By examining the foundational discoveries of LHRH and the principles of its analog design, particularly the pivotal role of D-amino acid substitutions, we can infer the rationale behind the synthesis of (D-Leu6)-LHRH (1-8) and its anticipated biological properties. This guide synthesizes available information on related, well-characterized LHRH agonists to offer a detailed understanding of the structure-activity relationships, experimental evaluation, and signaling pathways relevant to this class of compounds.

Introduction: The Dawn of LHRH Analogs

The journey into the therapeutic potential of LHRH analogs began with the elucidation of the native LHRH decapeptide structure (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) in the early 1970s by the groups of Andrew Schally and Roger Guillemin, a discovery that earned them the Nobel Prize.[1] This breakthrough paved the way for the synthesis of thousands of LHRH analogs with the goal of developing potent modulators of the hypothalamic-pituitary-gonadal axis for therapeutic applications, including the treatment of hormone-dependent cancers like prostate and breast cancer, as well as reproductive disorders.[1][2][3]

Native LHRH has a very short biological half-life, limiting its therapeutic utility.[4] Early research quickly identified two key positions in the decapeptide sequence that were susceptible to enzymatic degradation: the Gly6-Leu7 and Pro9-Gly10 bonds. This led to a focused effort on modifying these positions to enhance stability and potency.

The Pivotal Role of D-Amino Acid Substitution at Position 6

A significant advancement in the development of potent LHRH agonists was the substitution of the glycine (B1666218) at position 6 with a D-amino acid. This modification was found to confer two crucial advantages:

  • Increased Resistance to Enzymatic Degradation: The D-amino acid at position 6 protects the peptide backbone from cleavage by endopeptidases, thereby prolonging its biological half-life.[4]

  • Enhanced Receptor Binding Affinity: The substitution with a D-amino acid, particularly one with a bulky side chain like D-Leucine, promotes a favorable β-II' turn conformation in the peptide's central region (residues 5-8). This conformation is thought to be the bioactive structure that is recognized with high affinity by the LHRH receptor.

The incorporation of D-Leucine at position 6, creating analogs like [D-Leu6]-LHRH, resulted in compounds with significantly greater and more sustained gonadotropin-releasing activity compared to the native hormone.

(D-Leu6)-LHRH (1-8): An Exploration of a Core Fragment

While extensive literature exists for full-length LHRH agonists with a D-Leu6 substitution, such as Leuprolide ([D-Leu6, Pro9-NHEt]-LHRH), specific data on the octapeptide fragment (D-Leu6)-LHRH (1-8) is sparse. This fragment, with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg, represents the N-terminal portion of the potent D-Leu6 substituted decapeptide.

The synthesis of such a fragment likely stems from structure-activity relationship (SAR) studies aimed at identifying the minimal peptide sequence required for biological activity. Research into LHRH fragments has shown that while the full decapeptide is required for maximal potency, shorter sequences can retain some level of activity. However, it is generally understood that the C-terminal portion of the molecule is also important for full agonist activity. The absence of Proline at position 9 and the C-terminal amide in the (1-8) fragment would be expected to significantly reduce its potency compared to its full-length counterparts.

Quantitative Data (Inferred)

Due to the lack of specific experimental data for (D-Leu6)-LHRH (1-8), the following table presents typical quantitative data for a well-characterized, full-length D-Leu6 LHRH agonist, Leuprolide, to provide a comparative context for the anticipated properties of LHRH analogs.

ParameterAgonist (Leuprolide)Native LHRH
Receptor Binding Affinity (Ki) ~0.1 nM~2 nM
In Vitro Potency (EC50 for LH release) ~0.1-1 nM~1-10 nM
In Vivo Potency (relative to LHRH) 15-50 times greater1
Biological Half-life ~3 hours~3-5 minutes

Experimental Protocols

Peptide Synthesis

LHRH analogs like (D-Leu6)-LHRH (1-8) are typically synthesized using solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis of LHRH Analogs

Caption: Workflow for the solid-phase synthesis of (D-Leu6)-LHRH (1-8).

Methodology:

  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is used as the starting point.

  • Amino Acid Coupling: The C-terminal amino acid, Arginine (with a protective group like Pbf on its side chain), is coupled to the resin.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a base, typically piperidine (B6355638) in DMF.

  • Iterative Coupling and Deprotection: The subsequent amino acids (Leu, D-Leu, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and pGlu) are sequentially coupled using an activating agent like HBTU or HATU. Each coupling step is followed by Fmoc deprotection.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

In Vitro Biological Assays

Receptor Binding Assay:

This assay determines the affinity of the analog for the LHRH receptor.

Workflow for a Competitive Radioligand Binding Assay

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation and Detection cluster_analysis Data Analysis Pituitary_Membranes Prepare Pituitary Membrane Homogenate (Source of LHRH Receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Pituitary_Membranes->Incubation Radioligand Radiolabeled LHRH Agonist (e.g., [125I]-Triptorelin) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of (D-Leu6)-LHRH (1-8) Test_Compound->Incubation Separation Separate Bound from Free Radioligand (e.g., Filtration) Incubation->Separation Counting Quantify Radioactivity of Bound Ligand Separation->Counting Analysis Plot Competition Curve and Calculate Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Pituitary glands from rats or other suitable animal models are homogenized to prepare a membrane fraction rich in LHRH receptors.

  • Incubation: The pituitary membranes are incubated with a constant concentration of a radiolabeled LHRH agonist (e.g., [125I]-Buserelin) and varying concentrations of the unlabeled test compound, (D-Leu6)-LHRH (1-8).

  • Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).

Signaling Pathways of LHRH Agonists

LHRH and its agonistic analogs exert their effects by binding to the LHRH receptor, a G-protein coupled receptor (GPCR), on the surface of pituitary gonadotrope cells.

LHRH Receptor Signaling Pathway in Pituitary Gonadotropes

LHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LHRH_Agonist LHRH Agonist ((D-Leu6)-LHRH (1-8)) LHRH_Receptor LHRH Receptor (GPCR) LHRH_Agonist->LHRH_Receptor Binds to G_Protein Gq/11 Protein LHRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release LH_FSH_Secretion LH and FSH Secretion Ca_Release->LH_FSH_Secretion MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates LH_FSH_Synthesis LH and FSH Synthesis PKC->LH_FSH_Synthesis Gene_Transcription Gene Transcription (LHβ, FSHβ, etc.) MAPK_Cascade->Gene_Transcription Gene_Transcription->LH_FSH_Synthesis

Caption: LHRH receptor signaling cascade in pituitary gonadotropes.

Upon agonist binding, the LHRH receptor activates the Gq/11 class of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Chronic administration of potent LHRH agonists leads to a paradoxical effect. The continuous stimulation of the LHRH receptor results in its desensitization and downregulation, leading to a profound suppression of LH and FSH secretion and, consequently, a state of chemical castration.

Conclusion

(D-Leu6)-LHRH (1-8) represents a fragment of a highly potent class of LHRH agonists. While specific data on this octapeptide is not widely available, its structure suggests it was likely synthesized as part of broader investigations into the minimal structural requirements for LHRH receptor interaction. The principles of LHRH analog design, particularly the stabilizing and conformation-directing effects of the D-Leu6 substitution, provide a strong foundation for understanding its potential, albeit likely attenuated, biological activity. The experimental protocols and signaling pathway information presented in this guide, derived from studies of well-characterized LHRH agonists, offer a robust framework for the potential future investigation of (D-Leu6)-LHRH (1-8) and other novel LHRH fragments. Further research would be necessary to fully elucidate the specific pharmacological profile of this enigmatic octapeptide.

References

The Biphasic Signaling Cascade of (D-Leu6)-LHRH (1-8) in Pituitary Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling cascade initiated by the synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Leu6)-LHRH (1-8), in pituitary gonadotrope cells. (D-Leu6)-LHRH (1-8), a key component of the widely used drug Leuprolide, is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its clinical efficacy in various hormone-dependent pathologies stems from its unique biphasic effect on the pituitary-gonadal axis: an initial, transient stimulation followed by a profound and sustained suppression of gonadotropin release. This guide delves into the molecular mechanisms, quantitative parameters, and experimental methodologies relevant to understanding and investigating this critical signaling pathway.

Mechanism of Action: A Tale of Two Phases

(D-Leu6)-LHRH (1-8) exerts its effects by binding to the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. The subsequent signaling cascade can be broadly divided into two distinct phases:

  • Phase 1: Acute Stimulation (The "Flare-Up" Effect) : Upon initial exposure, (D-Leu6)-LHRH (1-8) acts as a potent agonist, triggering a signaling cascade that leads to the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This initial surge in gonadotropins results in a transient increase in gonadal steroid production (e.g., testosterone (B1683101) in males and estrogen in females).

  • Phase 2: Chronic Suppression (Pituitary Desensitization and Downregulation) : Continuous or prolonged exposure to (D-Leu6)-LHRH (1-8) leads to a desensitization of the pituitary gonadotropes. This is a multi-faceted process involving:

    • Receptor Uncoupling : The GnRH receptor becomes uncoupled from its downstream signaling effectors.

    • Receptor Internalization : The receptors are removed from the cell surface via endocytosis.

    • Receptor Downregulation : The total number of GnRH receptors on the cell is reduced.

This sustained suppression of LH and FSH secretion leads to a significant decrease in gonadal steroid production, achieving a state of medical castration. This paradoxical effect is the therapeutic basis for its use in conditions like prostate cancer, endometriosis, and central precocious puberty.[1][2]

The Molecular Signaling Cascade

The intracellular signaling pathways activated by (D-Leu6)-LHRH (1-8) binding to the GnRH receptor are complex and involve multiple second messengers. The primary pathway is mediated by the Gq/11 family of G proteins.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_secretion Secretion D-Leu6-LHRH D-Leu6-LHRH GnRHR GnRH Receptor D-Leu6-LHRH->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates Ca_extra Ca2+ (extracellular) GnRHR->Ca_extra Influx PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates CaM Calmodulin (CaM) Ca_ER->CaM Activates LH_FSH_release LH & FSH Release Ca_ER->LH_FSH_release Stimulates MAPK MAPK Cascade PKC->MAPK Activates Gene_Transcription Gene Transcription (LHβ, FSHβ, αGSU) PKC->Gene_Transcription Regulates PKC->LH_FSH_release Stimulates CaM->MAPK Activates MAPK->Gene_Transcription Regulates

Figure 1. (D-Leu6)-LHRH (1-8) signaling pathway in pituitary gonadotropes.

Key steps in the signaling cascade:

  • Receptor Binding and G Protein Activation : (D-Leu6)-LHRH (1-8) binds to the GnRH receptor, inducing a conformational change that activates the associated heterotrimeric G protein, Gq/11.

  • Phospholipase C Activation : The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Generation : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. GnRH receptor activation also promotes the influx of extracellular Ca2+.

  • Protein Kinase C Activation : The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Downstream Effects : Activated PKC and Ca2+/calmodulin complexes phosphorylate a variety of downstream targets, including mitogen-activated protein kinases (MAPKs). These events ultimately lead to the transcription of gonadotropin subunit genes (αGSU, LHβ, and FSHβ) and the exocytosis of LH- and FSH-containing secretory granules.

Quantitative Data

Precise quantitative data for the effects of (D-Leu6)-LHRH (1-8) on pituitary cells in vitro are not extensively consolidated in the literature. The following tables present representative data for Leuprolide and other GnRH agonists to illustrate the dose-dependent and time-course effects.

Table 1: Dose-Response of Leuprolide on Gonadotropin Release in Pituitary Cells (Illustrative)

Leuprolide Concentration (nM)LH Release (% of maximum)FSH Release (% of maximum)
0.0115 ± 310 ± 2
0.145 ± 535 ± 4
185 ± 770 ± 6
10100100
10098 ± 595 ± 5

Note: This table is a representative example based on typical dose-response curves for GnRH agonists in primary pituitary cell cultures. Actual values may vary depending on experimental conditions.

Table 2: Time-Course of GnRH Receptor Downregulation by a GnRH Agonist (Illustrative)

Time of Continuous Exposure (hours)GnRH Receptor Number (% of control)
0100
285 ± 6
660 ± 8
1245 ± 5
2430 ± 7

Note: This table illustrates the typical time-dependent downregulation of GnRH receptors upon continuous exposure to a potent GnRH agonist like Leuprolide.

Table 3: Binding Affinities of GnRH Analogs to the Pituitary GnRH Receptor

LigandReceptor SourceKd or Ki (nM)Reference
[125I]BuserelinRat Pituitary0.5[3]
(D-Leu6)-LHRH (1-8) (Leuprolide)Rat Pituitary~1-5 (estimated)[4]
GnRHRat Pituitary50[3]
[D-Ser(tBu)6,Pro9-NHEt]-LHRHRat Pituitary0.1[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the (D-Leu6)-LHRH (1-8) signaling cascade in pituitary cells.

Primary Pituitary Cell Culture

Objective: To isolate and culture primary pituitary cells for in vitro studies.

Materials:

  • Anterior pituitary glands from adult female rats

  • Dissection medium (e.g., DMEM)

  • Enzyme solution (e.g., trypsin or collagenase)

  • Culture medium (e.g., DMEM with 10% fetal bovine serum, antibiotics)

  • Culture plates

Protocol:

  • Aseptically remove anterior pituitary glands and place them in cold dissection medium.

  • Mince the tissue into small fragments.

  • Incubate the fragments in the enzyme solution at 37°C with gentle agitation to disperse the cells.

  • Stop the enzymatic digestion by adding serum-containing medium.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the cell suspension and resuspend the cell pellet in culture medium.

  • Determine cell viability and number using a hemocytometer and trypan blue exclusion.

  • Plate the cells at the desired density in culture plates and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Allow the cells to attach and recover for 48-72 hours before initiating experiments.

experimental_workflow start Start pituitary_isolation Isolate Anterior Pituitary Glands start->pituitary_isolation cell_dispersion Enzymatic Cell Dispersion pituitary_isolation->cell_dispersion cell_culture Plate and Culture Pituitary Cells cell_dispersion->cell_culture treatment Treat with (D-Leu6)-LHRH (1-8) (Dose-response or Time-course) cell_culture->treatment assay Perform Downstream Assays (Hormone RIA, Ca2+ imaging, etc.) treatment->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end biphasic_effect cluster_initial Initial Exposure (Hours to Days) cluster_chronic Chronic Exposure (Weeks) initial_agonist (D-Leu6)-LHRH (1-8) as Agonist gnrhr_stimulation GnRH Receptor Stimulation initial_agonist->gnrhr_stimulation chronic_agonist (D-Leu6)-LHRH (1-8) as Continuous Stimulus lh_fsh_surge LH & FSH Surge ('Flare-up') gnrhr_stimulation->lh_fsh_surge receptor_downregulation GnRH Receptor Downregulation chronic_agonist->receptor_downregulation lh_fsh_suppression LH & FSH Suppression receptor_downregulation->lh_fsh_suppression

References

Early Preclinical Studies of (D-Leu6)-LHRH Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the early preclinical studies of (D-Leu6)-LHRH analogs, with a particular focus on the widely studied ethylamide derivative, [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental evaluation of LHRH agonists.

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive axis. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. The substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-Leucine, significantly enhances the biological activity and metabolic stability of the peptide. These synthetic analogs, like (D-Leu6)-LHRH, are potent agonists of the LHRH receptor. Chronic administration of these agonists leads to a paradoxical downregulation of the pituitary-gonadal axis, resulting in suppressed levels of sex steroids. This effect forms the basis of their therapeutic use in hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty.

This guide summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from early preclinical studies of (D-Leu6)-LHRH analogs. It is important to note that much of the detailed quantitative analysis has been performed on the more stable and potent ethylamide derivative, [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide), and related compounds.

Compound Assay Type System Parameter Value Reference
des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamideReceptor Binding AffinityRat anterior pituitary gland membranesKd131 ± 16 pM[1]
[D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide)In Vivo Gonadotropin ReleaseImmature Male RatsLH ReleaseIncreased serum LH[2]
[D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide)In Vivo Gonadotropin ReleaseImmature Male RatsFSH ReleaseIncreased serum FSH[2]
[D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide)In Vivo SteroidogenesisImmature Male RatsTestosteroneDecreased[2]
[D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide (Leuprolide)In Vivo Receptor LevelsMale RatsLH/hCG Receptors80% reduction[2]

Table 1: Receptor Binding and In Vivo Activity of (D-Leu6)-LHRH Analogs

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of (D-Leu6)-LHRH analogs.

Radioligand Binding Assay for LHRH Receptor Affinity

This protocol is adapted from methodologies used for characterizing LHRH receptor binding in rat pituitary membranes.

Objective: To determine the binding affinity (Kd) of a (D-Leu6)-LHRH analog to the LHRH receptor.

Materials:

  • Rat anterior pituitaries

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Radiolabeled LHRH analog (e.g., [125I]-labeled LHRH agonist)

  • Unlabeled (D-Leu6)-LHRH analog (for competition assay)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect anterior pituitaries from rats and place them in ice-cold homogenization buffer.

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • Set up assay tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

    • For saturation binding, add increasing concentrations of the radiolabeled LHRH analog.

    • For competition binding, add a fixed concentration of the radiolabeled analog and increasing concentrations of the unlabeled (D-Leu6)-LHRH analog.

    • To determine non-specific binding, include a set of tubes with a high concentration of unlabeled LHRH.

    • Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze saturation binding data using Scatchard analysis to determine the Kd and Bmax (maximum number of binding sites).

    • Analyze competition binding data to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

In Vitro LH and FSH Release from Primary Pituitary Cells

This protocol describes the preparation of primary rat pituitary cells and their use in an in vitro bioassay to measure LH and FSH release in response to (D-Leu6)-LHRH analogs.[3][4]

Objective: To determine the in vitro potency (EC50) of a (D-Leu6)-LHRH analog in stimulating LH and FSH release.

Materials:

  • Adult male rats

  • Enzymes for tissue dissociation (e.g., trypsin, collagenase, DNase)

  • Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

  • Multi-well culture plates

  • (D-Leu6)-LHRH analog

  • Reagents for LH and FSH quantification (e.g., RIA or ELISA kits)

Procedure:

  • Primary Pituitary Cell Culture:

    • Aseptically remove anterior pituitaries from rats.

    • Mince the tissue into small fragments.

    • Dissociate the tissue into single cells using a cocktail of enzymes (e.g., trypsin and collagenase) with gentle agitation.

    • Wash the cells to remove enzymes and debris.

    • Resuspend the cells in culture medium and determine cell viability and number using a hemocytometer and trypan blue exclusion.

    • Plate the cells in multi-well plates at a desired density and culture for 2-3 days to allow for attachment and recovery.[3]

  • Hormone Release Assay:

    • Wash the cultured pituitary cells with serum-free medium.

    • Add fresh medium containing various concentrations of the (D-Leu6)-LHRH analog to the wells.

    • Include control wells with medium alone (basal release).

    • Incubate for a specified period (e.g., 3-4 hours) at 37°C in a humidified incubator.

    • Collect the culture medium from each well.

  • Quantification of LH and FSH:

    • Measure the concentrations of LH and FSH in the collected medium using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5]

  • Data Analysis:

    • Plot the concentration of LH and FSH released against the log concentration of the (D-Leu6)-LHRH analog.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the analog that produces 50% of the maximal response).

In Vivo LH and FSH Release in Rats

This protocol outlines the procedure for assessing the in vivo efficacy of (D-Leu6)-LHRH analogs in stimulating gonadotropin release in a rat model.[2]

Objective: To evaluate the dose-dependent effect of a (D-Leu6)-LHRH analog on serum LH and FSH levels in vivo.

Materials:

  • Immature or adult male rats

  • (D-Leu6)-LHRH analog

  • Vehicle for injection (e.g., saline)

  • Blood collection supplies (e.g., syringes, tubes)

  • Centrifuge

  • Reagents for LH and FSH quantification (e.g., RIA or ELISA kits)

Procedure:

  • Animal Model and Dosing:

    • Acclimatize rats to the housing conditions for at least one week.

    • Administer different doses of the (D-Leu6)-LHRH analog (e.g., via subcutaneous or intravenous injection).

    • Include a control group receiving only the vehicle.

  • Blood Sampling:

    • Collect blood samples at various time points after administration (e.g., 15, 30, 60, 120 minutes) via a suitable method (e.g., tail vein, cardiac puncture).

  • Serum Preparation and Hormone Measurement:

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Store the serum samples at -20°C or lower until analysis.

    • Measure the concentrations of LH and FSH in the serum samples using RIA or ELISA.[5][6]

  • Data Analysis:

    • Plot the serum concentrations of LH and FSH against time for each dose group.

    • Calculate the area under the curve (AUC) to quantify the total hormone release.

    • Compare the responses between different dose groups and the control group to determine the in vivo potency and duration of action.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and an experimental workflow relevant to the preclinical study of (D-Leu6)-LHRH analogs.

LHRH Receptor Signaling in Pituitary Gonadotrophs

LHRH_Pituitary_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LHRH (D-Leu6)-LHRH LHRHR LHRH Receptor LHRH->LHRHR Gq11 Gq/11 LHRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates LH_FSH_release LH/FSH Release Ca->LH_FSH_release Stimulates PKC->LH_FSH_release Stimulates

Caption: LHRH receptor signaling cascade in pituitary gonadotrophs.

LHRH Receptor Signaling in Cancer Cells

LHRH_Cancer_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LHRHa LHRH Agonist LHRHR_cancer LHRH Receptor LHRHa->LHRHR_cancer Gi Gi LHRHR_cancer->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Antiproliferative Antiproliferative Effects Gi->Antiproliferative Contributes to ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Antiproliferative Leads to

Caption: LHRH receptor signaling cascade in cancer cells.

Experimental Workflow for In Vivo Evaluation

InVivo_Workflow start Start animal_model Select Animal Model (e.g., Male Rats) start->animal_model dosing Administer (D-Leu6)-LHRH Analog (Dose-Response Groups) animal_model->dosing blood_collection Collect Blood Samples (Time Course) dosing->blood_collection serum_prep Prepare Serum blood_collection->serum_prep hormone_assay Measure LH & FSH (RIA or ELISA) serum_prep->hormone_assay data_analysis Data Analysis (Dose-Response Curves, AUC) hormone_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of (D-Leu6)-LHRH analogs.

References

A Comprehensive Review of (D-Leu6)-LHRH Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, plays a pivotal role in the regulation of the reproductive system. Its discovery and the subsequent synthesis of its analogs have revolutionized the treatment of various hormone-dependent diseases. A key modification in the development of potent LHRH agonists has been the substitution of the glycine (B1666218) at position 6 with a D-amino acid. This alteration, particularly the introduction of a D-Leucine ((D-Leu6)), significantly enhances the peptide's resistance to enzymatic degradation and increases its binding affinity to the LHRH receptor.

While specific research on the (D-Leu6)-LHRH (1-8) fragment is limited, a wealth of data exists for its closely related and clinically significant analog, (D-Leu6)-des Gly-NH2 10-LHRH ethylamide , commonly known as leuprolide . Leuprolide is a super-agonist of the LHRH receptor and has been extensively studied and widely used in the management of prostate cancer, endometriosis, and central precocious puberty.[1][2] This technical guide will provide a comprehensive literature review focusing on the research and development of (D-Leu6)-LHRH analogs, with a primary emphasis on the extensive data available for leuprolide.

Mechanism of Action and Signaling Pathway

LHRH and its agonists, such as leuprolide, exert their effects by binding to the LHRH receptors on the gonadotroph cells of the anterior pituitary gland.[3] This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, the continuous administration of a potent agonist like leuprolide leads to a sustained occupation of the LHRH receptors, resulting in their desensitization and downregulation.[4] This process ultimately suppresses the secretion of LH and FSH, leading to a significant reduction in the production of gonadal steroids, such as testosterone (B1683101) in men and estrogen in women.[2] This "medical castration" is the therapeutic basis for the use of LHRH agonists in hormone-dependent cancers.[4]

The signaling pathway initiated by the binding of an LHRH agonist to its receptor is a classic G-protein coupled receptor (GPCR) cascade. The binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the synthesis and release of LH and FSH.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH_Agonist LHRH Agonist ((D-Leu6)-LHRH Analog) LHRH_Receptor LHRH Receptor (GPCR) LHRH_Agonist->LHRH_Receptor Binding G_Protein Gq/11 Protein LHRH_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release LH & FSH Release Ca_Release->Gonadotropin_Release PKC->Gonadotropin_Release

LHRH Agonist Signaling Pathway

Quantitative Data from Clinical Research

The clinical efficacy of (D-Leu6)-LHRH analogs, particularly leuprolide acetate (B1210297), has been extensively documented in numerous Phase III clinical trials, primarily in the treatment of advanced prostate cancer. These studies provide a wealth of quantitative data on testosterone suppression, a key marker of therapeutic efficacy.

Testosterone Suppression with Leuprolide Acetate in Prostate Cancer

The primary endpoint in many of these trials is the achievement and maintenance of castrate levels of serum testosterone, typically defined as ≤ 50 ng/dL.[5][6] More recent studies also report on the proportion of patients achieving a lower threshold of ≤ 20 ng/dL.[7]

Study Reference Dosage Regimen Duration Patients Achieving Testosterone ≤ 50 ng/dL Patients Achieving Testosterone ≤ 20 ng/dL
Marberger et al. (2010)[5][8]3.75 mg depot, every 28 days168 days96.8% (152/157) by day 2873.1% (114/156) by day 28; 92.8% (141/152) at study end
Crawford et al. (1990)[6]7.5 mg depot, every 4 weeks24 weeksMean testosterone in castrate range by week 3Not Reported
Shore et al. (2019)[6][9]22.5 mg depot, 2 injections 3 months apart168 days96.8% (from day 28-168)78.9% by day 28; 94.0% at study end
Spitz et al. (2016)[7]30 mg (4-month) or 45 mg (6-month) depot32-48 weeksNot the primary endpoint79% at 4 weeks; 89% at 24 weeks (pooled); 94.1% at 48 weeks (6-month)
Lupron Depot® Clinical Trials[10]45 mg depot, every 6 months48 weeks93.4% (from week 4-48)94% at week 48
Prettyman et al. (Pooled Analysis)[11]Various SC-LA formulationsVariedMedian onset to ≤50 ng/dL: 21 daysMedian onset to ≤20 ng/dL: 28 days
Luteinizing Hormone (LH) Suppression in Central Precocious Puberty

Leuprolide acetate is also a standard treatment for central precocious puberty (CPP), where the therapeutic goal is the suppression of pubertal hormonal surges.

Study Reference Dosage Regimen Duration Primary Outcome Result
Lee et al. (2013)[12]3.75 mg depot, every 4 weeks24 weeksPercentage of children with suppressed LH response (peak LH ≤ 3 IU/L)96.3% (52/54)
Brito et al. (as cited in[13])3.75 mg IMNot SpecifiedStimulated LH cut-off for gonadal suppression<6.6 IU/L
Bhatia et al. (as cited in[14])7.5 mg IMNot SpecifiedPeak LH levels after subsequent dosesMedian 0.8 IU/L

Experimental Protocols

Representative Phase III Clinical Trial Protocol for Leuprolide Acetate in Prostate Cancer

The following is a generalized protocol based on several open-label, multicenter Phase III trials of leuprolide acetate depot formulations in patients with advanced prostate cancer.[5][6][8][9]

1. Study Design:

  • Type: Phase III, open-label, multicenter, single-arm study.

  • Objective: To evaluate the efficacy and safety of a specific depot formulation of leuprolide acetate in achieving and maintaining castrate levels of serum testosterone.

  • Patient Population: Adult males with histologically confirmed advanced prostate cancer for whom androgen deprivation therapy is indicated.

  • Inclusion Criteria: Serum testosterone >150 ng/dL at screening, ECOG performance status of 0-2.[15]

  • Exclusion Criteria: Prior hormonal therapy, bilateral orchiectomy, or known hypersensitivity to LHRH agonists.

2. Treatment Regimen:

  • Patients receive intramuscular or subcutaneous injections of the leuprolide acetate depot formulation at specified intervals (e.g., every 28 days for a 1-month depot, every 3 months for a 3-month depot).[5][9]

  • Treatment continues for a predefined period, typically 6 to 12 months.

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The proportion of patients who achieve and maintain serum testosterone suppression to castrate levels (≤ 50 ng/dL) from a specified time point (e.g., day 28) to the end of the study.[5]

  • Secondary Efficacy Endpoints:

    • Proportion of patients achieving a lower testosterone threshold (e.g., ≤ 20 ng/dL).

    • Time to achieve testosterone suppression.

    • Changes in serum Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Prostate-Specific Antigen (PSA) levels from baseline.[8]

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), with a particular focus on injection site reactions and systemic effects of androgen deprivation (e.g., hot flashes, fatigue).[5] Vital signs, ECGs, and clinical laboratory parameters are monitored at regular intervals.[8]

4. Blood Sampling and Analysis:

  • Serum testosterone, LH, and FSH levels are measured at baseline and at regular intervals throughout the study (e.g., weekly for the first month, then monthly).

  • PSA levels are typically measured at baseline and at specified follow-up visits.

  • Pharmacokinetic parameters of leuprolide may be assessed in a subset of patients.[8]

5. Statistical Analysis:

  • The primary efficacy endpoint is typically analyzed using a binomial test with a 95% confidence interval.

  • Descriptive statistics are used to summarize demographic, efficacy, and safety data.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Testosterone, PSA, etc.) Screening->Baseline Treatment Leuprolide Acetate Depot Injection Baseline->Treatment Monitoring Regular Monitoring (Blood Draws, AE Reporting) Treatment->Monitoring Repeated Cycles Monitoring->Treatment Data_Analysis Data Analysis (Efficacy & Safety) Monitoring->Data_Analysis End_of_Study End of Study Data_Analysis->End_of_Study

Generalized Clinical Trial Workflow
GnRH Receptor Binding Assay Protocol

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a compound like leuprolide for the GnRH receptor, based on methodologies described in the literature.[15]

1. Materials:

  • Receptor Source: Membrane preparations from tissues or cells expressing the GnRH receptor (e.g., pituitary gland, prostate cancer cell lines).

  • Radioligand: A radiolabeled GnRH agonist with high affinity, such as [¹²⁵I]-buserelin or [¹²⁵I]-triptorelin.

  • Competitor: Unlabeled leuprolide acetate at a range of concentrations.

  • Assay Buffer: e.g., Tris-HCl buffer with bovine serum albumin (BSA) and protease inhibitors.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

2. Membrane Preparation:

  • Homogenize the tissue or cells in ice-cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation.

3. Competitive Binding Assay:

  • Set up assay tubes containing:

    • A fixed amount of membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • Increasing concentrations of unlabeled leuprolide (the competitor).

    • For determining non-specific binding, a separate set of tubes with a high concentration of an unlabeled GnRH agonist is included.

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each tube through the glass fiber filters using the vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

5. Measurement of Radioactivity:

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the maximal binding against the log concentration of the competitor.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) for leuprolide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The development of (D-Leu6)-LHRH analogs, exemplified by the extensive research on leuprolide, represents a significant advancement in the field of endocrinology and oncology. The strategic substitution at the 6th position of the LHRH peptide has led to a class of highly potent and stable agonists that effectively suppress gonadal steroid production. The wealth of quantitative data from clinical trials robustly supports the efficacy and safety of leuprolide in the management of hormone-dependent conditions. The detailed understanding of its mechanism of action and the established experimental protocols for its evaluation continue to guide the development of new therapeutic strategies and drug delivery systems in this class. This comprehensive review provides a foundational resource for researchers and clinicians working with LHRH analogs, facilitating further innovation in this critical area of medicine.

References

(D-Leu6)-LHRH (1-8): A Technical Overview of its Relationship with GnRH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonadotropin-Releasing Hormone (GnRH), a decapeptide also known as Luteinizing Hormone-Releasing Hormone (LHRH), is the central regulator of the hypothalamic-pituitary-gonadal axis.[1][2] It is secreted from the hypothalamus and stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.[1] Synthetic analogs of GnRH have been developed for therapeutic purposes, broadly classified as agonists and antagonists.[3] This technical guide focuses on (D-Leu6)-LHRH (1-8), a synthetic peptide fragment, and its relationship to the native GnRH decapeptide.

(D-Leu6)-LHRH (1-8) is a truncated analog of the potent GnRH agonist, leuprolide. The substitution of a D-amino acid at position 6, in this case, D-Leucine, is a key modification in many GnRH agonists. This substitution enhances the peptide's resistance to enzymatic degradation and increases its binding affinity for the GnRH receptor compared to the native hormone.[4][5]

Molecular Profile

The peptide sequence of native GnRH and the structure of (D-Leu6)-LHRH (1-8) are presented below.

Table 1: Peptide Sequences

PeptideSequence
Native GnRH (LHRH)pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂
LeuprolidepGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt
(D-Leu6)-LHRH (1-8)pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg

Relationship to GnRH: A Potent Agonist

GnRH agonists initially stimulate the GnRH receptor, leading to a transient increase in LH and FSH secretion, often referred to as a "flare."[3] However, continuous or high-dose administration leads to receptor downregulation and desensitization of the pituitary gonadotropes.[3] This paradoxical effect results in a profound suppression of LH and FSH release, leading to a decrease in the production of gonadal steroids like testosterone (B1683101) and estrogen. This "chemical castration" is the therapeutic basis for the use of GnRH agonists in hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.[3]

While direct binding affinity and efficacy data for the (D-Leu6)-LHRH (1-8) fragment are not available in the reviewed literature, the data for the closely related full-length agonist, leuprolide, can be used as a surrogate to understand its expected biological activity.

Table 2: Biological Activity of a Representative GnRH Agonist (Leuprolide)

ParameterValueCell Line/SystemReference
Binding Affinity (IC50) 0.33 nMMonkey GnRH Receptor[7]
Functional Activity (EC50) Not specifiedNot specified

Note: This data is for the full-length leuprolide and is provided as an estimate of the expected activity of its (1-8) fragment. The actual binding affinity and potency of the fragment may differ.

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[8] Upon agonist binding, the receptor activates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the synthesis and release of LH and FSH.[8]

GnRH_Signaling_Pathway GnRH_Analog (D-Leu6)-LHRH (1-8) (Agonist) GnRHR GnRH Receptor (GPCR) GnRH_Analog->GnRHR Binds to G_protein Gαq/11 GnRHR->G_protein Activates PLCb Phospholipase Cβ (PLCβ) G_protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Gonadotropin_release LH & FSH Synthesis & Release Ca_release->Gonadotropin_release Stimulates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates MAPK_cascade->Gonadotropin_release Leads to

Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

Synthesis of (D-Leu6)-LHRH (1-8)

The synthesis of (D-Leu6)-LHRH (1-8) and similar peptide analogs is typically achieved through Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: A suitable resin, such as a Rink Amide resin, is used as the solid support.

  • Amino Acid Coupling: The C-terminal amino acid (Arginine) is coupled to the resin. The synthesis then proceeds by sequential addition of the remaining amino acids in the reverse order of the peptide sequence (Leu, D-Leu, Tyr, Ser, Trp, His, pGlu).

  • Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used as the N-terminal protecting group for each amino acid. Side-chain protecting groups are also employed for reactive amino acids (e.g., Trt for His, tBu for Ser and Tyr, Pbf for Arg).

  • Deprotection and Coupling Cycles: Each cycle of amino acid addition involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

  • Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

SPPS_Workflow Start Start with Resin Couple_Arg Couple Fmoc-Arg(Pbf)-OH Start->Couple_Arg Deprotect_Fmoc Fmoc Deprotection Couple_Arg->Deprotect_Fmoc Couple_Next_AA Couple Next Fmoc-AA Deprotect_Fmoc->Couple_Next_AA Repeat Repeat for all Amino Acids Couple_Next_AA->Repeat Repeat->Deprotect_Fmoc No Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Yes Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product Pure (D-Leu6)-LHRH (1-8) Analysis->Final_Product

Caption: Solid-Phase Peptide Synthesis Workflow.

GnRH Receptor Binding Assay

This assay is used to determine the binding affinity of (D-Leu6)-LHRH (1-8) to the GnRH receptor.

Methodology:

  • Cell Culture and Membrane Preparation: A cell line expressing the GnRH receptor (e.g., pituitary cells or a transfected cell line) is cultured. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled GnRH analog with high affinity (e.g., [125I]-triptorelin) is used as the tracer.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound ((D-Leu6)-LHRH (1-8)).

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of (D-Leu6)-LHRH (1-8) to activate the GnRH receptor and stimulate the production of inositol phosphates, a key second messenger in the signaling pathway.

Methodology:

  • Cell Culture and Labeling: Cells expressing the GnRH receptor are cultured and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Stimulation: The labeled cells are then stimulated with various concentrations of (D-Leu6)-LHRH (1-8) for a defined period. The incubation is typically performed in the presence of lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates.

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

  • Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated by anion-exchange chromatography.

  • Quantification: The radioactivity of the eluted inositol phosphate fractions is measured by liquid scintillation counting.

  • Data Analysis: The amount of [3H]inositol phosphates produced is plotted against the log concentration of the agonist to generate a dose-response curve. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.

Conclusion

(D-Leu6)-LHRH (1-8) is a synthetic fragment of the potent GnRH agonist, leuprolide. The incorporation of a D-amino acid at position 6 is a hallmark of many GnRH superagonists, conferring enhanced stability and receptor binding affinity. While specific quantitative data for this particular octapeptide fragment is limited in the public domain, its structural similarity to leuprolide and other D-Leu6 analogs strongly suggests that it functions as a GnRH receptor agonist. Its mechanism of action is presumed to follow the canonical GnRH receptor signaling pathway, leading to the stimulation of gonadotropin release upon acute administration and desensitization with chronic exposure. The experimental protocols outlined provide a framework for the synthesis and detailed characterization of the binding and functional properties of (D-Leu6)-LHRH (1-8) and other novel GnRH analogs. Further research is warranted to fully elucidate the specific pharmacological profile of this and other truncated GnRH peptides, which may offer unique therapeutic potential.

References

Methodological & Application

Protocol for the Laboratory Synthesis of (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of (D-Leu6)-LHRH (1-8), an octapeptide fragment of a luteinizing hormone-releasing hormone (LHRH) analog. The sequence of the target peptide is Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-OH. This protocol is designed for laboratory personnel experienced in peptide synthesis and utilizes standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

LHRH analogs are a critical class of therapeutic peptides used in the treatment of hormone-dependent cancers, endometriosis, and precocious puberty. The synthesis and study of LHRH fragments are essential for structure-activity relationship (SAR) studies, aiding in the development of new agonists and antagonists with improved therapeutic profiles. This protocol outlines the step-by-step procedure for the synthesis, cleavage, purification, and characterization of (D-Leu6)-LHRH (1-8).

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of (D-Leu6)-LHRH (1-8).

ParameterValueReference
Starting Resin Fmoc-Arg(Pbf)-Wang ResinStandard for C-terminal acid peptides
Resin Substitution 0.3 - 0.8 mmol/gTypical for polystyrene resins
Synthesis Scale 0.1 mmolRepresentative laboratory scale
Coupling Reagents HBTU/HOBt/DIPEACommon and efficient coupling cocktail
Fmoc Deprotection 20% Piperidine (B6355638) in DMFStandard deprotection condition
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5, v/v/v)Effective for Arg and Trp containing peptides
Expected Crude Purity (by HPLC) 60-80%Typical for octapeptides
Expected Final Purity (by HPLC) >95%After preparative HPLC purification
Expected Overall Yield ~30-50%General expectation for similar peptides[1]
Theoretical Molecular Weight 1085.26 g/mol Calculated
Observed Molecular Weight (ESI-MS) [M+H]⁺: 1086.27Expected experimental result

Experimental Protocols

Materials and Reagents
  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH

  • Pyroglutamic acid (Pyr)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessel

  • Mechanical shaker

  • Vacuum filtration apparatus

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Mass spectrometer (e.g., ESI-MS)

Detailed Synthesis Protocol

Resin Preparation and First Amino Acid Loading

If not using a pre-loaded resin, the first amino acid (Fmoc-Arg(Pbf)-OH) is loaded onto Wang resin using standard esterification methods (e.g., DIC/DMAP). For this protocol, we will start with commercially available Fmoc-Arg(Pbf)-Wang resin.

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin (0.1 mmol) in DMF for 30 minutes in the reaction vessel.

Peptide Chain Elongation (Amino Acid Couplings)

The following amino acids are coupled sequentially to the resin: Leu -> Leu -> D-Leu -> Tyr(tBu) -> Ser(tBu) -> Trp(Boc) -> His(Trt) -> Pyr

For each coupling cycle:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • After a negative Kaiser test (yellow/clear beads), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • N-terminal Pyroglutamic Acid Coupling:

    • After the final Fmoc deprotection of the N-terminal His residue, couple pyroglutamic acid (Pyr) using the same coupling procedure as for the other amino acids.

Cleavage and Deprotection
  • Resin Washing and Drying: After the final coupling, wash the peptidyl-resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H2O. (Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Reduce the volume of the TFA solution by approximately half under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether.

    • A white precipitate should form.

Purification and Characterization
  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure peptide.

  • Lyophilization: Lyophilize the pooled pure fractions to obtain the final peptide as a white, fluffy powder.

  • Characterization:

    • Analytical HPLC: Confirm the purity of the final product using analytical RP-HPLC. The purity should be >95%.

    • Mass Spectrometry: Determine the molecular weight of the peptide using ESI-MS to confirm its identity. The expected [M+H]⁺ is approximately 1086.27.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (D-Leu6)-LHRH (1-8).

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Characterization Resin Fmoc-Arg(Pbf)-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Wash1->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash1->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Preparative RP-HPLC Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Analytical HPLC & ESI-MS Lyophilization->Characterization

Caption: Experimental workflow for the synthesis of (D-Leu6)-LHRH (1-8).

LHRH Receptor Signaling Pathway

(D-Leu6)-LHRH (1-8) is an analog of LHRH and is expected to interact with the LHRH receptor (LHRHR), also known as the gonadotropin-releasing hormone receptor (GnRHR). The signaling pathway of LHRH agonists is crucial for their therapeutic effect.

lhrh_signaling cluster_cell Pituitary Gonadotrope Cell LHRH_Analog (D-Leu6)-LHRH (1-8) (LHRH Agonist) LHRHR LHRH Receptor (GnRHR) LHRH_Analog->LHRHR Binds to G_Protein Gq/11 Protein LHRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Gonadotropin_Release Gonadotropin Release (LH & FSH) Ca_release->Gonadotropin_Release Stimulates PKC->Gonadotropin_Release Stimulates

Caption: LHRH receptor signaling pathway in pituitary gonadotropes.

References

Application Notes and Protocols for (D-Leu6)-LHRH (1-8) in In-Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Leu6)-LHRH (1-8) is a synthetic peptide fragment of a luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), antagonist. The substitution of Glycine at position 6 with a D-Leucine residue enhances its stability and is crucial for its biological activity, which primarily involves the competitive antagonism of the GnRH receptor (GnRH-R).[1][2] This document provides detailed application notes and standardized protocols for the utilization of (D-Leu6)-LHRH (1-8) in various in-vitro cell culture assays relevant to cancer research and reproductive biology.

The GnRH receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on pituitary gonadotrope cells but is also found on various cancer cells, including those of the prostate, breast, and ovaries.[2][3] Upon binding of GnRH, the receptor activates downstream signaling pathways, leading to the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[4] GnRH antagonists, such as (D-Leu6)-LHRH (1-8), competitively bind to the GnRH receptor, thereby inhibiting the downstream signaling cascade. This inhibitory action forms the basis of its therapeutic potential in hormone-dependent cancers and other conditions.

Data Presentation

Quantitative data for the specific (D-Leu6)-LHRH (1-8) fragment is not extensively available in public literature. The following tables provide a template for organizing experimental data and include representative values for closely related, full-length GnRH antagonists to serve as a reference. Researchers are strongly encouraged to determine these values empirically for (D-Leu6)-LHRH (1-8) in their specific cellular models.

Table 1: GnRH Receptor Binding Affinity

CompoundCell LineRadioligandKi (nM)Reference
(D-Leu6)-LHRH (1-8)e.g., MCF-7, LNCaP[125I]-TriptorelinUser DeterminedN/A
Cetrorelix (Example)HEK293 (hGnRH-R)[125I]-Triptorelin0.5 - 2.0[5]
Ganirelix (Example)Pituitary cells[125I]-Buserelin0.4 - 1.5[6]

Table 2: In-Vitro Inhibition of LH Release

CompoundCell ModelStimulantIC50 (nM)Reference
(D-Leu6)-LHRH (1-8)e.g., Primary pituitary cellsGnRH (1 nM)User DeterminedN/A
Antide (Example)Rat pituitary cellsGnRH (1 nM)0.1 - 0.5[7]
Cetrorelix (Example)Rat pituitary cellsGnRH (1 nM)0.2 - 0.8[8]

Table 3: Inhibition of Cancer Cell Proliferation

CompoundCell LineAssayIC50 (µM)Reference
(D-Leu6)-LHRH (1-8)e.g., MCF-7, PC-3MTT, SRBUser DeterminedN/A
Zoptarelin doxorubicinOVCAR-3GI500.453[9]
Cetrorelix (Example)LNCaPCell Counting1 - 10[10]

Experimental Protocols

Preparation and Handling of (D-Leu6)-LHRH (1-8)

1. Reconstitution:

  • Lyophilized (D-Leu6)-LHRH (1-8) should be reconstituted in sterile, nuclease-free water or a buffer such as PBS (pH 7.4) to create a stock solution (e.g., 1 mM).

  • For peptides with solubility challenges, a small amount of a co-solvent like DMSO or DMF can be used before dilution with aqueous buffer. However, the final concentration of the organic solvent in the cell culture medium should be minimized (typically <0.1%) to avoid cytotoxicity.

  • It is recommended to reconstitute the lyophilized peptide in sterile 18MΩ-cm H2O to a concentration not less than 100µg/ml, which can then be further diluted.[4]

2. Storage:

  • Store the lyophilized peptide at -20°C or -80°C for long-term stability.

  • Upon reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

  • Aqueous solutions of LHRH peptides are generally stable for several weeks at 4°C and for extended periods when frozen.[11]

Protocol 1: Competitive GnRH Receptor Binding Assay

This protocol determines the binding affinity of (D-Leu6)-LHRH (1-8) to the GnRH receptor.

Materials:

  • Cell line expressing GnRH receptors (e.g., MCF-7, LNCaP, or a recombinant cell line like HEK293 stably expressing hGnRH-R).

  • Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin or [125I]-Buserelin).

  • Unlabeled (D-Leu6)-LHRH (1-8).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, and 0.1% BSA).

  • Wash Buffer (e.g., ice-cold PBS).

  • Cell scraper and centrifuge.

  • Gamma counter.

Procedure:

  • Cell Culture: Culture the selected cell line to near confluency.

  • Membrane Preparation (Optional but recommended for higher receptor density):

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Centrifuge the cell suspension and resuspend the pellet in homogenization buffer.

    • Homogenize the cells and centrifuge to pellet the crude membrane fraction.

    • Resuspend the membrane pellet in Binding Buffer.

  • Binding Reaction:

    • In a microfuge tube, add a constant amount of cell membrane preparation (or whole cells).

    • Add a fixed concentration of the radiolabeled GnRH agonist.

    • Add increasing concentrations of unlabeled (D-Leu6)-LHRH (1-8) (competitor).

    • For determining non-specific binding, add a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Triptorelin) to a set of tubes.

    • Incubate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/C) pre-soaked in binding buffer.

    • Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Assay

This functional assay measures the ability of (D-Leu6)-LHRH (1-8) to inhibit GnRH-induced intracellular calcium mobilization.

Materials:

  • Cell line expressing Gq-coupled GnRH receptors (e.g., αT3-1 pituitary gonadotrope cells, or a recombinant cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • (D-Leu6)-LHRH (1-8).

  • GnRH agonist (e.g., Leuprolide).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluorescence plate reader with an injection module.

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Wash the cells with Assay Buffer.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

  • Antagonist Pre-incubation:

    • Add varying concentrations of (D-Leu6)-LHRH (1-8) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject a fixed concentration of the GnRH agonist (e.g., a concentration that elicits a submaximal response, EC80) into the wells.

    • Continue to record the fluorescence intensity over time to measure the intracellular calcium response.[12]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the concentration of (D-Leu6)-LHRH (1-8).

    • Determine the IC50 value for the inhibition of the GnRH-induced calcium signal.

Protocol 3: In-Vitro Luteinizing Hormone (LH) Release Assay

This bioassay assesses the ability of (D-Leu6)-LHRH (1-8) to inhibit GnRH-stimulated LH secretion from primary pituitary cells.

Materials:

  • Primary pituitary cells isolated from rats or other suitable animal models.

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

  • (D-Leu6)-LHRH (1-8).

  • GnRH.

  • LH ELISA kit.

Procedure:

  • Cell Isolation and Culture:

    • Isolate anterior pituitary glands and disperse the cells using enzymatic digestion.

    • Plate the cells in 24-well plates and allow them to attach and recover for 48-72 hours.

  • Pre-incubation with Antagonist:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of (D-Leu6)-LHRH (1-8) for a defined period (e.g., 30-60 minutes).

  • Stimulation with GnRH:

    • Add a fixed concentration of GnRH to the wells (with the antagonist still present).

    • Incubate for a specified time (e.g., 2-4 hours) to allow for LH release.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • LH Quantification:

    • Measure the concentration of LH in the supernatants using a validated LH ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage inhibition of GnRH-stimulated LH release for each concentration of (D-Leu6)-LHRH (1-8).

    • Plot the percentage inhibition against the antagonist concentration to determine the IC50 value.

Protocol 4: Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay evaluates the anti-proliferative effects of (D-Leu6)-LHRH (1-8) on cancer cell lines.

Materials:

  • GnRH receptor-positive cancer cell line (e.g., MCF-7, LNCaP, PC-3).

  • Complete cell culture medium.

  • (D-Leu6)-LHRH (1-8).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) solution.

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of (D-Leu6)-LHRH (1-8).

    • Include untreated control wells.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • SRB Assay:

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB solution.

    • Wash away the unbound dye.

    • Solubilize the bound dye with Tris base.

    • Read the absorbance at the appropriate wavelength (e.g., 510 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the concentration of (D-Leu6)-LHRH (1-8).

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Signaling Pathways and Workflows

LHRH_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist (D-Leu6)-LHRH (1-8) (Antagonist) Antagonist->GnRHR Competitively Binds & Inhibits Gq Gq protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gene_Transcription Gene Transcription (LH, FSH β-subunits) Ca_release->Gene_Transcription MAPK MAPK Pathway PKC->MAPK MAPK->Gene_Transcription Cell_Proliferation Cell Proliferation (in cancer cells) MAPK->Cell_Proliferation

Caption: GnRH antagonist signaling pathway.

Receptor_Binding_Assay_Workflow start Start culture_cells Culture GnRH-R Expressing Cells start->culture_cells prepare_membranes Prepare Cell Membranes (Optional) culture_cells->prepare_membranes setup_binding Set up Binding Reaction: - Membranes/Cells - Radiolabeled Agonist - (D-Leu6)-LHRH (1-8) prepare_membranes->setup_binding incubate Incubate to Equilibrium setup_binding->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash measure_radioactivity Measure Radioactivity (Gamma Counter) filter_wash->measure_radioactivity analyze_data Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki measure_radioactivity->analyze_data end End analyze_data->end

Caption: Receptor binding assay workflow.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with (D-Leu6)-LHRH (1-8) at Various Concentrations seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add MTT or SRB Reagent incubate->add_reagent measure_absorbance Measure Absorbance (Plate Reader) add_reagent->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Cell proliferation assay workflow.

References

Best Practices for the Administration of (D-Leu6)-LHRH (1-8) to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Leu6)-LHRH (1-8) is a synthetic peptide analog of Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). As a GnRH agonist, it interacts with the GnRH receptor (GnRHR) in the anterior pituitary gland, initially stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] Chronic administration, however, leads to the downregulation of GnRH receptors, resulting in a sustained suppression of gonadotropin secretion and a subsequent decrease in gonadal steroid production. This paradoxical effect makes (D-Leu6)-LHRH (1-8) and similar GnRH agonists valuable tools in various research areas, including reproductive biology, oncology (particularly for hormone-dependent cancers), and endocrinology.

These application notes provide detailed protocols and best practices for the preparation and administration of (D-Leu6)-LHRH (1-8) to common animal models, ensuring reproducible and reliable experimental outcomes.

Mechanism of Action: GnRH Receptor Signaling

(D-Leu6)-LHRH (1-8) exerts its biological effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. Upon binding, the receptor undergoes a conformational change, activating associated G-proteins, primarily Gαq/11 and to some extent Gαs.

The activation of Gαq/11 initiates the phospholipase C (PLC) signaling cascade. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated Ca2+ levels, along with DAG, activate protein kinase C (PKC). This cascade ultimately leads to the synthesis and release of LH and FSH.

The Gαs pathway, when activated, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane D-Leu6-LHRH D-Leu6-LHRH GnRHR GnRH Receptor (GPCR) D-Leu6-LHRH->GnRHR Binds Gaq11 Gaq11 GnRHR->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca2 ER->Ca2 Releases Ca2->PKC Activates Gonadotropin_Release Gonadotropin_Release Ca2->Gonadotropin_Release Stimulates MAPK_Cascade MAPK_Cascade PKC->MAPK_Cascade Activates Gene_Expression Gene_Expression MAPK_Cascade->Gene_Expression Leads to Gene_Expression->Gonadotropin_Release

Caption: GnRH Receptor Signaling Pathway.

Data Presentation: Dosage and Administration Routes

The following tables summarize recommended starting dosages and administration routes for (D-Leu6)-LHRH (1-8) and its close analogs in common animal models. It is crucial to note that the optimal dose may vary depending on the specific research question, the animal strain, sex, and age. Therefore, a pilot dose-response study is highly recommended.

Table 1: Recommended Dosages of (D-Leu6)-LHRH Analogs in Rodents

Animal ModelAnalogDosage RangeRoute of AdministrationFrequencyReference
Rat[D-Leu6, des-Gly-NH2(10)]LHRH ethylamide40 - 200 ng/ratSubcutaneous (SC)Daily[2]
RatD-Phe6-LHRH2 - 50 µg/kgSubcutaneous (SC)Daily[1]
MouseD-Trp-6-LH-RH10 - 1000 µg/kgSubcutaneous (SC)Single dose[3]
MouseLeuprolide1 mg/kgSubcutaneous (SC)Single dose

Table 2: Administration Routes for GnRH Agonists in Various Animal Models

Animal ModelRoute of AdministrationNotes
Mouse, RatSubcutaneous (SC)Most common route for both acute and chronic studies. Provides sustained release.
Mouse, RatIntraperitoneal (IP)Suitable for acute studies. Rapid absorption.
Mouse, RatOsmotic MinipumpIdeal for long-term, continuous administration to achieve receptor downregulation.
PigIntramuscular (IM)Effective for systemic delivery.
CatSubcutaneous (SC)Demonstrated efficacy for chronic administration.

Experimental Protocols

Protocol 1: Preparation of (D-Leu6)-LHRH (1-8) for Injection

Materials:

  • (D-Leu6)-LHRH (1-8) peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total amount of peptide needed based on the number of animals, dosage, and injection volume.

  • Reconstitution:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the calculated volume of sterile saline to the vial to achieve the desired stock concentration. A common stock concentration is 1 mg/mL.

    • Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Dilution (if necessary): Prepare working solutions by diluting the stock solution with sterile saline to the final desired concentration for injection.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile tube to ensure sterility.

  • Storage: Store the reconstituted solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. A study on a similar LHRH analog showed stability to repeated freezing and thawing and short-term refrigeration.

Protocol 2: Subcutaneous (SC) Injection in Mice and Rats

Procedure:

  • Animal Restraint: Properly restrain the animal. For mice, this can be done by scruffing the neck. For rats, manual restraint is often sufficient.

  • Injection Site: Identify the injection site, typically in the loose skin over the back, between the shoulder blades.

  • Injection:

    • Create a "tent" of skin by lifting it with your thumb and forefinger.

    • Insert a 25-27 gauge needle, bevel up, at the base of the skin tent.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Slowly inject the desired volume (typically 100-200 µL for mice and up to 1 mL for rats, depending on body weight).

    • Withdraw the needle and gently massage the injection site to aid dispersal.

Protocol 3: Intraperitoneal (IP) Injection in Rats

Procedure:

  • Animal Restraint: Restrain the rat securely, exposing the abdomen.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

  • Injection:

    • Tilt the animal's head downwards at a 30-degree angle to move the abdominal organs forward.

    • Insert a 23-25 gauge needle, bevel up, at a 10-20 degree angle to the abdominal wall.

    • Aspirate to check for the aspiration of urine or intestinal contents.

    • Inject the solution slowly. The maximum recommended volume is typically 10 ml/kg.

    • Withdraw the needle and return the animal to its cage.

Protocol 4: Chronic Administration via Osmotic Minipump Implantation

This protocol provides a general overview. For detailed instructions, refer to the manufacturer's guidelines for the specific osmotic pump model.

Materials:

  • Osmotic minipump

  • (D-Leu6)-LHRH (1-8) solution

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, wound clips or sutures)

  • Antiseptic and analgesic agents

Procedure:

  • Pump Priming: Prime the osmotic minipump with the (D-Leu6)-LHRH (1-8) solution according to the manufacturer's instructions. This usually involves filling the pump and incubating it in sterile saline at 37°C for a specified period.

  • Animal Preparation: Anesthetize the animal and shave the surgical area (typically the mid-scapular region of the back). Cleanse the area with an antiseptic.

  • Incision: Make a small incision in the skin.

  • Pocket Formation: Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.

  • Pump Implantation: Insert the primed osmotic pump into the pocket, with the delivery portal first.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics as per your institution's guidelines and monitor the animal for recovery.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of (D-Leu6)-LHRH (1-8) administration in an animal model.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Administration cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Acute_Admin Acute Administration (SC or IP Injection) Randomization->Acute_Admin Chronic_Admin Chronic Administration (Osmotic Minipump) Randomization->Chronic_Admin Control_Group Control Group (Vehicle Administration) Randomization->Control_Group Peptide_Reconstitution Peptide Reconstitution & Solution Preparation Peptide_Reconstitution->Acute_Admin Peptide_Reconstitution->Chronic_Admin Behavioral_Obs Behavioral Observation Acute_Admin->Behavioral_Obs Blood_Sampling Blood Sampling (Hormone Analysis) Acute_Admin->Blood_Sampling Chronic_Admin->Behavioral_Obs Chronic_Admin->Blood_Sampling Control_Group->Behavioral_Obs Control_Group->Blood_Sampling Tissue_Collection Tissue Collection (e.g., Pituitary, Gonads) Blood_Sampling->Tissue_Collection Hormone_Assays Hormone Assays (ELISA, RIA) Tissue_Collection->Hormone_Assays Receptor_Analysis Receptor Expression (qPCR, Western Blot) Tissue_Collection->Receptor_Analysis Histology Histological Analysis Tissue_Collection->Histology Data_Analysis Statistical Data Analysis Hormone_Assays->Data_Analysis Receptor_Analysis->Data_Analysis Histology->Data_Analysis

Caption: Experimental Workflow Diagram.

Conclusion

The proper administration of (D-Leu6)-LHRH (1-8) is critical for obtaining meaningful and reproducible data in animal models. By following these best practices, researchers can ensure the stability and accurate delivery of the peptide, leading to a better understanding of its physiological and pathological roles. Adherence to institutional guidelines for animal care and use is mandatory for all procedures.

References

Application Note: Quantification of (D-Leu6)-LHRH (1-8) using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Leu6)-LHRH (1-8) is a truncated synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As a fragment of a potent LHRH agonist, its quantification in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of (D-Leu6)-LHRH (1-8) using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described methodology is essential for researchers in drug discovery and development focused on peptide-based therapeutics.

Signaling Pathway of LHRH Analogs

LHRH and its analogs exert their effects by binding to GnRH receptors on pituitary gonadotrophs. This interaction initiates a signaling cascade that regulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Continuous stimulation by LHRH agonists leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion. This mechanism is fundamental to the therapeutic applications of LHRH analogs in various hormone-dependent conditions.

LHRH Signaling Pathway LHRH_Analog (D-Leu6)-LHRH (1-8) (LHRH Analog) GnRHR GnRH Receptor LHRH_Analog->GnRHR Binding G_Protein Gq/11 Protein GnRHR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca2+ Release ER->Ca_Release Gonadotropin_Secretion Gonadotropin (LH/FSH) Synthesis & Secretion Ca_Release->Gonadotropin_Secretion PKC->Gonadotropin_Secretion Downregulation Receptor Downregulation & Desensitization Gonadotropin_Secretion->Downregulation Continuous Stimulation Experimental Workflow start Start sample_prep Sample Preparation start->sample_prep sub_plasma Plasma Sample + IS sample_prep->sub_plasma sub_ppt Protein Precipitation sub_plasma->sub_ppt sub_spe Solid Phase Extraction (SPE) sub_ppt->sub_spe sub_reconstitute Evaporation & Reconstitution sub_spe->sub_reconstitute hplc_ms HPLC-MS Analysis sub_reconstitute->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis quant_report Quantitative Report data_analysis->quant_report end End quant_report->end

Application Notes and Protocols: Preparing (D-Leu6)-LHRH (1-8) Solutions for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Leu6)-LHRH (1-8) is a synthetic peptide fragment of the Luteinizing Hormone-Releasing Hormone (LHRH) analog. It consists of the first eight amino acids of the LHRH peptide, with a D-Leucine substitution at the sixth position. This modification is designed to increase resistance to enzymatic degradation, thereby enhancing its stability.[1][2] LHRH and its analogs are known to exert their effects through LHRH receptors, which are not only present in the pituitary gland but have also been identified in various cancer cell lines, including those of the prostate, breast, and ovaries.[3][4] The binding of LHRH analogs to these receptors can trigger various signaling pathways, leading to either stimulatory or inhibitory effects on cell growth and function.[5][6][7]

These application notes provide a comprehensive guide for the preparation and use of (D-Leu6)-LHRH (1-8) solutions for in vitro cell treatment. The protocols outlined below are intended to serve as a starting point for researchers, who may need to optimize conditions for their specific cell lines and experimental setups.

Product Information

PropertyValueReference
CAS Number 112642-14-5[5][6]
Molecular Formula C₅₂H₇₂N₁₄O₁₂[5][8]
Molecular Weight 1085.23 g/mol [5][8]
Amino Acid Sequence Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-OH[8][9]
Appearance Lyophilized powder[10]

Reagent and Equipment Preparation

Reagents and Materials
  • (D-Leu6)-LHRH (1-8) lyophilized powder

  • Sterile, nuclease-free water (for initial stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Sterile phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile, filtered pipette tips

Equipment
  • Laminar flow hood

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • -20°C and -80°C freezers

Protocol for Preparation of (D-Leu6)-LHRH (1-8) Stock Solutions

This protocol provides a general guideline for preparing a 10 mM stock solution of (D-Leu6)-LHRH (1-8). Researchers should adapt this protocol based on the amount of peptide and desired final concentration.

  • Determine the Mass of Peptide: Before opening, centrifuge the vial of lyophilized (D-Leu6)-LHRH (1-8) to ensure all the powder is at the bottom.

  • Calculate the Required Solvent Volume: Use the following formula to calculate the volume of solvent needed to achieve a 10 mM stock solution: Volume (in µL) = (Mass of peptide in mg / 1085.23 g/mol ) * 100,000

  • Reconstitution:

    • Under sterile conditions in a laminar flow hood, add the calculated volume of sterile, nuclease-free water to the vial.

    • Gently vortex the vial to dissolve the peptide completely. If solubility is an issue, sonication may be used sparingly.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Note on Solubility: While many peptides are water-soluble, if (D-Leu6)-LHRH (1-8) does not readily dissolve in water, a small amount of DMSO (up to 10% of the final volume) can be added to aid dissolution before adding water. The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid cytotoxicity.

Experimental Protocol: Cell Treatment with (D-Leu6)-LHRH (1-8)

This protocol describes a general procedure for treating cultured cells with (D-Leu6)-LHRH (1-8). The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM (D-Leu6)-LHRH (1-8) stock solution at room temperature.

    • Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the prepared working solutions of (D-Leu6)-LHRH (1-8) to the respective wells.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, perform the desired cell-based assay, such as a proliferation assay (e.g., MTT, WST-1), apoptosis assay, or analysis of signaling pathway activation.

Signaling Pathways and Experimental Workflow

The mechanism of action of LHRH analogs often involves the activation of G-protein coupled receptors, leading to downstream signaling cascades.[3][4] While the specific pathway activated by the (D-Leu6)-LHRH (1-8) fragment is not well-documented, it is hypothesized to interact with LHRH receptors.

Diagram 1: General Experimental Workflow for Cell Treatment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Lyophilized (D-Leu6)-LHRH (1-8) B Reconstitute in Sterile Water/DMSO to create 10 mM Stock Solution A->B Dissolution C Prepare Working Solutions in Cell Culture Medium B->C Dilution E Treat Cells with Working Solutions C->E D Seed Cells in Culture Plates D->E F Incubate for Desired Time E->F G Perform Cell-Based Assay (e.g., Proliferation, Apoptosis) F->G H Data Analysis G->H

Caption: Workflow for preparing and using (D-Leu6)-LHRH (1-8) in cell culture.

Diagram 2: Hypothesized LHRH Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular LHRH_R LHRH Receptor G_Protein G-Protein LHRH_R->G_Protein Activation Peptide (D-Leu6)-LHRH (1-8) Peptide->LHRH_R Binding PLC Phospholipase C G_Protein->PLC Activation PKC Protein Kinase C PLC->PKC Activates IP3 IP3 PLC->IP3 Generates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) PKC->Cellular_Response Leads to Ca_release Ca²⁺ Release IP3->Ca_release Induces Ca_release->Cellular_Response Leads to

Caption: Hypothesized signaling cascade upon LHRH receptor activation.

Troubleshooting

IssuePossible CauseSolution
Peptide will not dissolve Peptide has low solubility in water.Add a small amount of DMSO (up to 10%) to the water. Gentle warming or brief sonication can also be attempted.
Inconsistent experimental results - Repeated freeze-thaw cycles of stock solution.- Inaccurate pipetting.- Cell passage number too high.- Aliquot stock solutions to avoid freeze-thaw cycles.- Use calibrated pipettes and proper technique.- Use cells within a consistent and low passage number range.
High background in assays DMSO concentration in the final culture medium is too high.Ensure the final DMSO concentration does not exceed 0.5%. Prepare working solutions with appropriate dilutions to minimize solvent content.

Conclusion

The protocols and information provided herein offer a foundational guide for researchers working with (D-Leu6)-LHRH (1-8). Due to the limited publicly available data on the specific biological activity and optimal working concentrations of this peptide fragment, it is imperative that researchers perform dose-response and time-course experiments to determine the ideal conditions for their particular cell line and experimental objectives. Careful and consistent preparation of solutions is critical for obtaining reproducible results.

References

Application Notes and Protocols for Radioimmunoassay (RIA) of (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of (D-Leu6)-LHRH (1-8), a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), using a competitive binding radioimmunoassay (RIA). The protocol is intended for research purposes to aid in pharmacokinetic studies, drug screening, and other applications where precise measurement of this peptide is required.

Introduction

(D-Leu6)-LHRH (1-8) is a polypeptide analog of LHRH. Like other LHRH analogs, it is investigated for its potential therapeutic applications, which often involve modulation of the LHRH signaling pathway. Accurate quantification of this analog in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. Radioimmunoassay offers a highly sensitive and specific method for this purpose. The principle of this RIA is based on the competition between a fixed amount of radiolabeled (D-Leu6)-LHRH (1-8) (tracer) and the unlabeled (D-Leu6)-LHRH (1-8) in the sample or standard for a limited number of binding sites on a specific antibody.

LHRH Signaling Pathway

Luteinizing Hormone-Releasing Hormone (LHRH) and its analogs exert their effects by binding to LHRH receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells, most notably pituitary gonadotrophs. The signaling cascade initiated by this binding can vary depending on the cell type. In pituitary cells, LHRH receptor activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and activation of protein kinase C (PKC), ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In some cancer cells, LHRH receptor signaling may be coupled to different G-proteins, such as Gαi, which can lead to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH_Analog (D-Leu6)-LHRH (1-8) LHRH_Receptor LHRH Receptor (GPCR) LHRH_Analog->LHRH_Receptor Binding G_Protein Gq/11 or Gi LHRH_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Gq/11 activation AC_inhib Adenylyl Cyclase (Inhibition) G_Protein->AC_inhib Gi inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Response Biological Response (e.g., LH/FSH release or anti-proliferative effects) cAMP_dec->Response Ca_PKC->Response

Caption: LHRH Analog Signaling Pathway.

Experimental Protocol: Radioimmunoassay for (D-Leu6)-LHRH (1-8)

This protocol is a representative template based on established methods for other LHRH analogs. Optimization of specific parameters such as antibody and tracer concentrations is recommended for achieving the best assay performance.

Materials and Reagents:

  • (D-Leu6)-LHRH (1-8) standard (non-radiolabeled)

  • Anti-(D-Leu6)-LHRH (1-8) primary antibody (rabbit polyclonal or mouse monoclonal)

  • ¹²⁵I-labeled (D-Leu6)-LHRH (1-8) (tracer)

  • Goat anti-rabbit or anti-mouse IgG (secondary antibody)

  • Normal Rabbit Serum (NRS) or Normal Mouse Serum (NMS)

  • RIA Buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.4, containing 0.14 M NaCl, 0.1% BSA, and 0.01% sodium azide)

  • Polypropylene assay tubes (12 x 75 mm)

  • Centrifuge capable of 2000 x g at 4°C

  • Gamma counter

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of (D-Leu6)-LHRH (1-8) in RIA buffer.

    • Perform serial dilutions of the stock solution to create standards ranging from 1 pg/mL to 1000 pg/mL.

  • Assay Setup:

    • Label assay tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Samples.

    • Add 200 µL of RIA buffer to the NSB tubes.

    • Add 100 µL of RIA buffer to the B₀ tubes.

    • Add 100 µL of each standard solution to the respective standard tubes.

    • Add 100 µL of each sample to the respective sample tubes.

  • Addition of Antibody and Tracer:

    • Add 100 µL of the diluted primary antibody to all tubes except the TC and NSB tubes.

    • Add 100 µL of the ¹²⁵I-labeled (D-Leu6)-LHRH (1-8) tracer to all tubes.

    • Vortex all tubes gently.

  • Incubation:

    • Incubate all tubes for 16-24 hours at 4°C.

  • Separation of Bound and Free Tracer:

    • Add 100 µL of diluted secondary antibody to all tubes except the TC tubes.

    • Add 100 µL of diluted NRS or NMS to all tubes except the TC tubes.

    • Vortex and incubate for 90 minutes at room temperature.

    • Add 1 mL of cold RIA buffer to all tubes except the TC tubes.

    • Centrifuge all tubes (except TC) at 2000 x g for 20 minutes at 4°C.

  • Counting:

    • Carefully decant the supernatant from all tubes except the TC tubes.

    • Count the radioactivity in the pellets of all tubes (and the total radioactivity in the TC tubes) using a gamma counter.

Data Analysis:

  • Calculate the average counts per minute (CPM) for each set of duplicate or triplicate tubes.

  • Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100

  • Plot a standard curve of %B/B₀ versus the concentration of the (D-Leu6)-LHRH (1-8) standards on a semi-logarithmic scale.

  • Determine the concentration of (D-Leu6)-LHRH (1-8) in the unknown samples by interpolating their %B/B₀ values from the standard curve.

RIA_Workflow Start Start Prep_Standards Prepare Standards and Samples Start->Prep_Standards Setup_Tubes Set up Assay Tubes (TC, NSB, B0, Stds, Samples) Prep_Standards->Setup_Tubes Add_Reagents Add Primary Antibody and ¹²⁵I-Tracer Setup_Tubes->Add_Reagents Incubate1 Incubate 16-24h at 4°C Add_Reagents->Incubate1 Add_Separation Add Secondary Antibody and Carrier Serum Incubate1->Add_Separation Incubate2 Incubate 90 min at RT Add_Separation->Incubate2 Centrifuge Centrifuge and Decant Supernatant Incubate2->Centrifuge Count Count Radioactivity (Gamma Counter) Centrifuge->Count Analyze Calculate %B/B₀ and Generate Standard Curve Count->Analyze End Determine Sample Concentrations Analyze->End

Caption: Radioimmunoassay Experimental Workflow.

Quantitative Data

The following tables present representative data that should be determined experimentally for a specific (D-Leu6)-LHRH (1-8) RIA. The values for a similar analog, [D-Trp6]LH-RH, are provided for reference.

Table 1: Representative RIA Performance Characteristics

ParameterRepresentative Value for (D-Leu6)-LHRH (1-8)Reference Value for [D-Trp6]LH-RH RIA
Assay Sensitivity To be determined~2 pg/tube
Intra-assay CV To be determined< 8%
Inter-assay CV To be determined< 10%

Table 2: Representative Cross-Reactivity Profile

Peptide% Cross-Reactivity with Anti-(D-Leu6)-LHRH (1-8)Reference % Cross-Reactivity with Anti-[D-Trp6]LH-RH
(D-Leu6)-LHRH (1-8) 100% N/A
LHRH To be determined< 1%
(D-Trp6)-LHRH To be determined100%
Other LHRH fragments To be determined< 0.1%
Unrelated peptides To be determined< 0.01%

CV: Coefficient of Variation

Conclusion

This document provides a comprehensive overview and a detailed template protocol for the radioimmunoassay of (D-Leu6)-LHRH (1-8). While the fundamental principles of RIA are well-established, it is imperative for researchers to validate and optimize the assay for their specific experimental conditions to ensure accurate and reproducible results. The provided diagrams and tables serve as a guide for understanding the underlying biological pathways and for setting up a robust and sensitive assay.

Research applications of (D-Leu6)-LHRH (1-8) in endocrinology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (D-Leu6)-LHRH Analogs in Endocrinology

(D-Leu6)-LHRH (1-8) is a specific fragment of a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). While research on this specific 1-8 fragment is limited, extensive research exists for the closely related full-length analog, (D-Leu6)-des-Gly10-LHRH ethylamide , commercially known as Leuprolide .[1][2] Leuprolide is a potent GnRH receptor agonist and serves as a cornerstone for research and therapeutic applications in endocrinology.[2][3] These notes focus on the applications of Leuprolide as a representative (D-Leu6)-LHRH analog.

Mechanism of Action

Leuprolide functions as a super-agonist of the GnRH receptor.[4] Its mechanism is biphasic:

  • Acute Agonist Phase: Upon initial administration, Leuprolide binds to GnRH receptors on pituitary gonadotrope cells, causing a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] This is often referred to as the "flare-up" effect.

  • Chronic Downregulation Phase: Continuous administration leads to the sustained occupation and subsequent internalization and downregulation of GnRH receptors on the pituitary gland.[2][4] This desensitization of gonadotrope cells results in profound suppression of LH and FSH secretion.[5] The reduction in gonadotropins leads to a sharp decrease in the production of gonadal steroids—testosterone (B1683101) in males and estrogen in females—achieving a state of "medical castration."[6][7]

This potent and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis is the basis for its primary research and clinical applications.[5]

Primary Research Applications

  • Oncology Research (Hormone-Dependent Cancers): Leuprolide is extensively used to study and treat hormone-sensitive cancers like prostate and breast cancer. By reducing circulating testosterone and estrogen levels, it inhibits the growth of these tumors.[1][5][6][8]

  • Reproductive Disorders Research: Its ability to suppress ovarian function makes it a valuable tool for investigating and managing conditions such as endometriosis and uterine fibroids.[5][9]

  • Precocious Puberty Studies: Leuprolide is used to study the pathophysiology of central precocious puberty (CPP) and as a standard treatment to halt premature sexual development in children.[5][9]

  • Assisted Reproductive Technology (ART): In protocols for in vitro fertilization (IVF), Leuprolide is used to prevent a premature LH surge, allowing for controlled ovarian stimulation and timed oocyte retrieval.[10][11]

  • Neuroendocrine Research: As a tool to probe the function of the HPG axis, Leuprolide helps researchers understand the feedback mechanisms controlling hormone secretion and gonadal function.

Quantitative Data Summary

The following tables summarize the hormonal effects of Leuprolide administration from various studies.

Table 1: Effect of Leuprolide on Serum Hormone Levels in Patients with Prostatic Cancer

Time PointSerum LH (% of Initial)Serum FSH (% of Initial)Serum Testosterone (% of Initial)
Initial Surge (First few days) Large IncreaseLarge IncreaseInitial Increase
1 Week Below Initial LevelBelow Initial LevelDecreasing
2 Weeks Below Initial LevelBelow Initial LevelDecreasing
3 Weeks SuppressedSuppressed< 1 ng/ml
12 Weeks SuppressedSuppressed7.99%

Data synthesized from a study on prostatic cancer patients treated with Leuprolide.[1]

Table 2: Effect of Leuprolide on Testicular Function in Male Rats

TreatmentDurationTesticular LH/hCG ReceptorsPlasma TestosteroneTestis WeightSeminal Vesicle Weight
Leuprolide (40-200 ng/day) 7 Days80% ReductionSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data from a study investigating the inhibitory activity of Leuprolide in rats.[12]

Key Experimental Protocols

Protocol 1: In Vitro Pituitary Cell Culture for Gonadotropin Release Assay

This protocol describes a method to assess the effect of (D-Leu6)-LHRH analogs on LH and FSH secretion from primary pituitary cells.

Objective: To measure the dose-dependent effect of a GnRH analog on LH and FSH release in vitro.

Materials:

  • Anterior pituitaries (e.g., from male rats)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase or Trypsin

  • (D-Leu6)-LHRH analog (e.g., Leuprolide)

  • GnRH standard

  • Multi-well culture plates (24-well)

  • Hormone assay kits (ELISA or RIA for LH and FSH)

Methodology:

  • Cell Isolation:

    • Aseptically remove anterior pituitaries from euthanized animals.

    • Wash the glands 3 times with sterile DMEM.

    • Mince the tissue into small fragments.

    • Digest the tissue with an enzyme solution (e.g., 0.25% trypsin or 0.1% collagenase) at 37°C for 15-30 minutes to disperse the cells.

    • Neutralize the enzyme with DMEM containing 10% FBS.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Filter the suspension through a sterile nylon mesh (e.g., 70 µm) to remove undigested tissue.

  • Cell Culture:

    • Centrifuge the cell suspension at 200 x g for 10 minutes.

    • Resuspend the cell pellet in DMEM supplemented with 10% FBS and antibiotics.

    • Determine cell viability and count using a hemocytometer and Trypan Blue.

    • Seed the cells into 24-well plates at a density of approximately 0.5-1.0 x 10^5 cells/well.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours to allow cell attachment.[13][14]

  • Treatment:

    • After the pre-incubation period, gently wash the cells twice with serum-free DMEM.

    • Add fresh serum-free DMEM containing various concentrations of the (D-Leu6)-LHRH analog (e.g., 10^-11 M to 10^-7 M).

    • Include negative control (vehicle only) and positive control (native GnRH) wells.

    • Incubate for a defined period (e.g., 4 hours for acute stimulation studies).

  • Sample Collection and Analysis:

    • Collect the culture medium from each well.

    • Centrifuge the medium to pellet any detached cells and collect the supernatant.

    • Store the supernatant at -20°C until analysis.

    • Measure the concentration of LH and FSH in the supernatant using specific and validated RIA or ELISA kits.[14]

  • Data Interpretation:

    • Plot the hormone concentration against the analog concentration to generate a dose-response curve.

    • Calculate the EC50 value to determine the potency of the analog.

Protocol 2: GnRH Stimulation Test in Human Subjects

This protocol outlines a clinical procedure to assess the pituitary response to a GnRH analog.

Objective: To evaluate the integrity of the hypothalamic-pituitary-gonadal axis.

Materials:

  • Sterile GnRH analog solution (e.g., Leuprolide) for injection.

  • Intravenous (IV) catheter supplies.

  • Blood collection tubes (serum separator tubes).

  • Centrifuge.

Methodology:

  • Patient Preparation:

    • The patient should be in a resting state. No specific fasting is typically required.

    • Record baseline patient information.

  • Baseline Sampling:

    • Insert an IV catheter into a forearm vein for blood sampling.

    • Draw a baseline blood sample for LH and FSH determination. This is the "Time 0" sample.

  • GnRH Analog Administration:

    • Administer a standard dose of the GnRH analog intravenously. A typical dose for a GnRH stimulation test is 100 µg.[15]

  • Post-Stimulation Sampling:

    • Draw subsequent blood samples at specific time points after the injection. Common time points are +15, +30, +45, +60, and +120 minutes.[15]

  • Sample Processing and Analysis:

    • Allow blood samples to clot, then centrifuge to separate the serum.

    • Label and store serum samples at -20°C or colder until analysis.

    • Measure LH and FSH concentrations in all collected samples using a validated immunoassay.

  • Interpretation of Results:

    • A normal response shows a significant increase in LH (typically 3- to 10-fold over baseline) and a less pronounced increase in FSH (1.5- to 3-fold).[15]

    • The peak response for both hormones usually occurs between 15 and 30 minutes.[15]

    • An absent or blunted response may indicate pituitary dysfunction or hypogonadotropic hypogonadism. An exaggerated response may be seen in conditions like primary gonadal failure.

Visualizations

GnRH_Agonist_Signaling_Pathway cluster_H Hypothalamus cluster_P Anterior Pituitary cluster_G Gonads GnRH_Neuron GnRH Neuron Gonadotrope Gonadotrope Cell GnRH_Neuron->Gonadotrope Pulsatile GnRH GnRHR GnRH Receptor Gq_11 Gq/11 GnRHR->Gq_11 Activation PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC LH_FSH_Syn LH/FSH Synthesis & Secretion PKC->LH_FSH_Syn Ca_Release->LH_FSH_Syn Gonads Testes / Ovaries LH_FSH_Syn->Gonads LH, FSH Hormones Testosterone / Estrogen Gonads->Hormones GnRH_Analog (D-Leu6)-LHRH Analog GnRH_Analog->GnRHR Chronic Stimulation (Downregulation) Systemic_Effects Systemic Effects Hormones->Systemic_Effects

Caption: Mechanism of action of a (D-Leu6)-LHRH analog (GnRH Agonist).

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A1 Isolate Anterior Pituitary Glands A2 Enzymatic Digestion (e.g., Trypsin) A1->A2 A3 Prepare Single-Cell Suspension A2->A3 B1 Seed Cells in 24-Well Plates A3->B1 Plate Cells B2 Pre-incubate (48-72h) B1->B2 B3 Wash & Add Treatment Media (GnRH Analog) B2->B3 B4 Incubate (4h) B3->B4 C1 Collect Culture Supernatant B4->C1 End of Treatment C2 Measure LH/FSH (ELISA or RIA) C1->C2 C3 Generate Dose-Response Curve & Calculate EC50 C2->C3

Caption: Workflow for in vitro testing of GnRH analogs on pituitary cells.

References

Application Notes and Protocols: (D-Leu6)-LHRH (1-8) as a Tool for Studying Hormonal Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the central regulation of reproduction.[1][2] Synthesized and released from the hypothalamus, it stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal steroidogenesis and gametogenesis.[2] Synthetic analogs of LHRH have been developed to modulate this pathway for therapeutic and research purposes.[3][4][5] (D-Leu6)-LHRH (1-8) is a synthetic polypeptide fragment of an LHRH analog. The substitution of a D-amino acid at position 6, a common modification in LHRH analogs, is known to increase resistance to degradation and can alter receptor binding affinity and efficacy.[6] These application notes provide a framework for utilizing (D-Leu6)-LHRH (1-8) as a tool to investigate the hormonal regulation mediated by the GnRH receptor.

Mechanism of Action

(D-Leu6)-LHRH (1-8) is presumed to act as a ligand for the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) expressed on pituitary gonadotropes.[2][7] The primary signaling cascade initiated by GnRHR activation involves the Gαq/11 protein, which stimulates phospholipase C (PLC).[7][8] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][7] These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), which ultimately regulate the synthesis and release of LH and FSH.[1][2][4]

Visualizing the GnRH Signaling Pathway

The following diagram illustrates the key signaling events following the activation of the GnRH receptor.

GnRH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LHRH_Analog (D-Leu6)-LHRH (1-8) GnRHR GnRH Receptor (GPCR) LHRH_Analog->GnRHR Binds G_Protein Gαq/11 GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Hormone_Release LH & FSH Release Ca2->Hormone_Release MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Transcription (LHβ, FSHβ) MAPK_Cascade->Gene_Expression Regulates Gene_Expression->Hormone_Release Leads to

Caption: Simplified GnRH receptor signaling pathway.

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of (D-Leu6)-LHRH (1-8) with the GnRH receptor and its downstream effects.

Protocol 1: GnRH Receptor Binding Assay

This protocol determines the binding affinity of (D-Leu6)-LHRH (1-8) for the GnRH receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line expressing the GnRH receptor (e.g., LβT2 cells).

  • Radioligand: A high-affinity GnRH receptor ligand, such as [125I]-Buserelin.

  • (D-Leu6)-LHRH (1-8) as the competitor compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from GnRHR-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled GnRH (for non-specific binding).

    • 50 µL of varying concentrations of (D-Leu6)-LHRH (1-8).

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of (D-Leu6)-LHRH (1-8). Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Data Presentation:

CompoundIC50 (nM)Ki (nM)
(D-Leu6)-LHRH (1-8) Experimental ValueCalculated Value
Reference GnRH Agonist e.g., 5.2e.g., 2.5
Reference GnRH Antagonist e.g., 0.8e.g., 0.4
Protocol 2: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release Assay

This protocol measures the ability of (D-Leu6)-LHRH (1-8) to stimulate the release of LH and FSH from pituitary cells.

Materials:

  • Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2).[8]

  • Cell culture medium (e.g., DMEM) with serum and antibiotics.

  • Serum-free medium for stimulation.

  • (D-Leu6)-LHRH (1-8).

  • Positive control (e.g., native LHRH).

  • LH and FSH ELISA kits.

Methodology:

  • Cell Culture: Culture pituitary cells in 24-well plates until they reach 70-80% confluency.

  • Starvation: The day before the experiment, replace the culture medium with serum-free medium and incubate overnight.

  • Stimulation: Wash the cells with serum-free medium. Add fresh serum-free medium containing various concentrations of (D-Leu6)-LHRH (1-8) or the positive control. Include a vehicle-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Hormone Quantification: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of LH and FSH released as a function of the log concentration of (D-Leu6)-LHRH (1-8). Determine the EC50 value (the concentration that produces 50% of the maximal response).

Data Presentation:

TreatmentConcentrationLH Released (ng/mL)FSH Released (ng/mL)
Vehicle Control -Basal LevelBasal Level
(D-Leu6)-LHRH (1-8) 1 nMExperimental ValueExperimental Value
10 nMExperimental ValueExperimental Value
100 nMExperimental ValueExperimental Value
1 µMExperimental ValueExperimental Value
LHRH (Positive Control) 100 nMMaximal ResponseMaximal Response
Protocol 3: Western Blot Analysis of MAPK/ERK Signaling

This protocol assesses the activation of the ERK pathway, a key downstream signaling cascade of the GnRH receptor, in response to (D-Leu6)-LHRH (1-8).

Materials:

  • Pituitary cell line (e.g., αT3-1 or LβT2).

  • (D-Leu6)-LHRH (1-8).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting transfer system.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Methodology:

  • Cell Culture and Starvation: Culture cells to 80-90% confluency and then serum-starve overnight.

  • Stimulation: Treat the cells with (D-Leu6)-LHRH (1-8) at a specific concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against p-ERK. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each time point. Plot the relative p-ERK/t-ERK ratio against time.[2]

Data Presentation:

Time Point (min)Fold Change in p-ERK/t-ERK Ratio (Normalized to 0 min)
01.0
5Experimental Value
15Experimental Value
30Experimental Value
60Experimental Value

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the characterization of a novel LHRH analog like (D-Leu6)-LHRH (1-8).

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Functional Assays cluster_analysis Data Analysis & Interpretation Binding_Assay Protocol 1: Receptor Binding Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Data_Integration Integrate Binding, Signaling, and Functional Data Determine_Ki->Data_Integration Hormone_Assay Protocol 2: Hormone Release Assay Determine_Efficacy Determine Efficacy (EC50) and Potency Hormone_Assay->Determine_Efficacy Signaling_Assay Protocol 3: MAPK/ERK Western Blot Confirm_Mechanism Confirm Mechanism of Action Signaling_Assay->Confirm_Mechanism Determine_Efficacy->Data_Integration Confirm_Mechanism->Data_Integration Characterization Characterize (D-Leu6)-LHRH (1-8) as Agonist/Antagonist Data_Integration->Characterization

Caption: Workflow for characterizing a novel LHRH analog.

References

Application Notes and Protocols for Solubilizing (D-Leu6)-LHRH (1-8) in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of (D-Leu6)-LHRH (1-8), a synthetic peptide analog of Luteinizing Hormone-Releasing Hormone (LHRH), for in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring the peptide's stability, bioavailability, and the reproducibility of experimental results.

Product Information and Storage

(D-Leu6)-LHRH (1-8) is a modified octapeptide fragment of LHRH. The substitution of a D-Leucine at position 6 enhances its resistance to enzymatic degradation, thereby prolonging its biological activity compared to the native peptide.

PropertyData
Molecular Formula C₅₄H₇₆N₁₄O₁₁
Molecular Weight 1141.28 g/mol
Appearance White to off-white lyophilized powder
Storage Lyophilized powder should be stored at -20°C to -80°C.[1] Protect from moisture and light.
Handling Before opening the vial, allow it to equilibrate to room temperature to prevent moisture absorption.

Solubility of (D-Leu6)-LHRH (1-8)

The solubility of (D-Leu6)-LHRH (1-8) can vary depending on the solvent and the purity of the peptide. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

SolventSolubilityRemarks
Sterile Water SolublePreferred for most in vivo and in vitro applications where the solvent is compatible with the experimental system.
Phosphate-Buffered Saline (PBS), pH 7.4 SolubleSuitable for many biological assays and in vivo studies. Ensure the pH is neutral to maintain peptide stability.
Dimethyl Sulfoxide (DMSO) SolubleA good solvent for creating high-concentration stock solutions. However, the final concentration of DMSO in the experimental system should be kept low (typically <0.5%) to avoid cytotoxicity.

Experimental Protocols

Preparation of a 1 mM Stock Solution in Sterile Water

This protocol describes the preparation of a 1 mM stock solution of (D-Leu6)-LHRH (1-8).

Materials:

  • (D-Leu6)-LHRH (1-8) lyophilized powder

  • Sterile, nuclease-free water

  • Sterile, conical polypropylene (B1209903) tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Allow the vial of lyophilized (D-Leu6)-LHRH (1-8) to warm to room temperature before opening.

  • Carefully weigh the desired amount of the peptide powder. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 1.14 mg of the peptide.

  • Add the appropriate volume of sterile water to the vial to achieve a 1 mM concentration.

  • Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, it is crucial to prepare working solutions with a final solvent concentration that is non-toxic to the cells.

Materials:

  • 1 mM stock solution of (D-Leu6)-LHRH (1-8)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 1 mM stock solution on ice.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for LHRH analogs in vitro range from 1 nM to 1 µM.

  • For example, to prepare a 1 µM working solution, dilute the 1 mM stock solution 1:1000 in cell culture medium.

  • Use the freshly prepared working solutions for your experiments. Do not store diluted peptide solutions in culture medium for extended periods.

Preparation of Solutions for In Vivo Administration

For animal studies, the peptide is typically dissolved in a sterile, biocompatible vehicle.

Materials:

  • (D-Leu6)-LHRH (1-8) lyophilized powder

  • Sterile saline (0.9% NaCl) or PBS

  • Sterile, pyrogen-free vials

Procedure:

  • Aseptically prepare the dosing solution.

  • Dissolve the required amount of (D-Leu6)-LHRH (1-8) in sterile saline or PBS to the desired final concentration. The concentration will depend on the intended dose and the volume to be administered.

  • Ensure the peptide is fully dissolved. Gentle warming or brief sonication may be used if necessary, but avoid excessive heat.

  • Administer the solution to the animal via the desired route (e.g., subcutaneous or intraperitoneal injection). Dosing for LHRH analogs in rodents can range from micrograms to milligrams per kilogram of body weight, depending on the specific analog and the experimental goal.

LHRH Receptor Signaling Pathway

(D-Leu6)-LHRH (1-8) acts as an agonist at the LHRH receptor (also known as the Gonadotropin-Releasing Hormone Receptor, GnRHR), a G-protein coupled receptor (GPCR). The binding of the agonist initiates a cascade of intracellular events.

LHRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DLeu6_LHRH (D-Leu6)-LHRH (1-8) LHRH_R LHRH Receptor (GnRHR) DLeu6_LHRH->LHRH_R Binds Gq_11 Gαq/11 LHRH_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling & Gene Expression PKC->Downstream

LHRH receptor signaling pathway.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for studying the effects of (D-Leu6)-LHRH (1-8) on cultured cells.

in_vitro_workflow Start Start Prepare_Stock Prepare 1 mM Stock Solution (see Protocol 3.1) Start->Prepare_Stock Prepare_Working Prepare Working Solutions (see Protocol 3.2) Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with (D-Leu6)-LHRH (1-8) and Controls Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assays (e.g., Proliferation, Signaling) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Workflow for in vitro experiments.

Stability and Degradation

While the D-Leu6 modification enhances stability, proper handling is still necessary to prevent degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can lead to peptide degradation. Aliquoting is highly recommended.

  • pH: Peptide solutions are generally most stable at a pH between 5 and 7.

  • Proteases: Although more resistant, the peptide can still be degraded by proteases. Use sterile techniques and high-quality reagents to minimize contamination.

By following these application notes and protocols, researchers can effectively solubilize and utilize (D-Leu6)-LHRH (1-8) in their experiments, leading to reliable and reproducible data.

References

Troubleshooting & Optimization

Addressing stability issues of (D-Leu6)-LHRH (1-8) in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (D-Leu6)-LHRH (1-8) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of (D-Leu6)-LHRH (1-8) in aqueous solutions?

A1: The stability of (D-Leu6)-LHRH (1-8) in aqueous solutions is primarily influenced by three main factors:

  • pH: The pH of the solution is a critical determinant of peptide stability. For LHRH and its analogs, maximal stability is generally observed in slightly acidic conditions.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and other reactions.[1][2]

  • Enzymatic Degradation: If the solution is not sterile or comes into contact with biological matrices, proteases can enzymatically cleave the peptide, leading to loss of activity. The substitution of a D-amino acid at position 6, as in (D-Leu6)-LHRH (1-8), significantly increases resistance to enzymatic degradation compared to the native LHRH.[3][4]

Q2: What is the optimal pH for storing (D-Leu6)-LHRH (1-8) in an aqueous solution?

A2: For LHRH and its analogs, the maximum stability in aqueous solutions is typically found at a pH of approximately 5.0 to 6.05.[1] It is recommended to use a suitable buffer system, such as acetate (B1210297) buffer, to maintain the optimal pH. Phosphate buffers have been shown to potentially increase the degradation rate of some LHRH analogs.

Q3: How should I store my aqueous solutions of (D-Leu6)-LHRH (1-8)?

A3: For short-term storage, it is recommended to keep the solutions at 2-8°C. For long-term storage, freezing the solution at -20°C or below is advisable. It is important to minimize freeze-thaw cycles, as these can contribute to peptide degradation.

Q4: What are the common degradation pathways for (D-Leu6)-LHRH (1-8) in aqueous solutions?

A4: The primary degradation pathways for LHRH analogs like (D-Leu6)-LHRH (1-8) in aqueous solutions include:

  • Hydrolysis: Cleavage of the peptide bonds, which is catalyzed by both acidic and basic conditions.

  • Oxidation: The tryptophan and tyrosine residues are susceptible to oxidation, especially in the presence of dissolved oxygen and trace metals.

  • Enzymatic Cleavage: In non-sterile or biological environments, endopeptidases can cleave the peptide at various sites. Common degradation products of LHRH analogs include smaller fragments such as LHRH (1-3), LHRH (1-4), LHRH (1-5), LHRH (4-10), LHRH (6-10), and LHRH (7-10).[3][5]

Q5: How can I improve the stability of (D-Leu6)-LHRH (1-8) in my aqueous formulation?

A5: Several strategies can be employed to enhance the stability of (D-Leu6)-LHRH (1-8) in aqueous solutions:

  • pH Optimization: Maintain the pH of the solution between 5.0 and 6.0.

  • Use of Excipients: Adding stabilizers such as mannitol (B672) or glycine (B1666218) can help protect the peptide during freeze-drying and in solution.[6][7]

  • Complexation: Complexation with cyclodextrins has been shown to improve the stability of LHRH analogs.[2]

  • Control of Oxygen: For peptides susceptible to oxidation, degassing the solvent or including antioxidants can be beneficial.

  • Sterile Handling: To prevent enzymatic degradation, use sterile water and handle the solution under aseptic conditions.

Troubleshooting Guides

Issue 1: Rapid loss of peptide concentration in my aqueous solution.

Possible Cause Troubleshooting Step
Incorrect pH Measure the pH of your solution. If it is outside the optimal range of 5.0-6.0, adjust it using a suitable buffer (e.g., acetate buffer).
High Storage Temperature Ensure that the solution is stored at the recommended temperature (2-8°C for short-term, -20°C or below for long-term).
Enzymatic Contamination If sterility is a concern, filter-sterilize the solution through a 0.22 µm filter. Prepare fresh solutions using sterile water and aseptic techniques.
Adsorption to Container Peptides can sometimes adsorb to glass or plastic surfaces. Consider using low-adsorption vials or adding a small amount of a non-ionic surfactant.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram during stability studies.

Possible Cause Troubleshooting Step
Peptide Degradation The new peaks are likely degradation products. Characterize these peaks using mass spectrometry (MS) to identify the fragments. Common fragments for LHRH analogs are smaller peptides resulting from hydrolysis.[3][5]
Oxidation If the new peaks correspond to oxidized forms of the peptide, try preparing the solution in a degassed solvent and storing it under an inert atmosphere (e.g., nitrogen or argon).
Interaction with Excipients If you are using excipients, run stability studies on the excipients alone to ensure they are not contributing to the observed peaks.

Quantitative Data Summary

The following table summarizes the effect of pH and temperature on the stability of LHRH analogs, which can be considered indicative for (D-Leu6)-LHRH (1-8).

Table 1: Effect of pH on the Stability of LHRH in 0.1 M Phosphate Buffer

pHApparent First-Order Rate Constant (k) at 70°C
2.5Increased degradation
4.5Moderate degradation
6.05Maximum Stability
7.4Increased degradation
8.1High degradation

Data extrapolated from studies on LHRH.[1]

Table 2: Effect of Temperature on the Stability of Leuprolide Acetate (an LHRH analog) in PBS (pH 7.4)

TemperatureRemaining Peptide after 35 days
4°C~80%
25°C~60%
37°C~40%

Data from studies on Leuprolide Acetate.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (D-Leu6)-LHRH (1-8)

This protocol outlines a general method for assessing the stability of (D-Leu6)-LHRH (1-8) in aqueous solutions.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Procedure:

    • Prepare a stock solution of (D-Leu6)-LHRH (1-8) in the desired aqueous buffer.

    • Divide the stock solution into aliquots for storage at different conditions (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each storage condition.

    • Inject the sample into the HPLC system.

    • Monitor the peak area of the intact peptide and the formation of any degradation products.

    • Calculate the percentage of remaining peptide at each time point relative to the initial time point (t=0).

Visualizations

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH_analog (D-Leu6)-LHRH (1-8) LHRH_R LHRH Receptor (GnRH-R) LHRH_analog->LHRH_R Binding & Activation Gq_protein Gq Protein LHRH_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activates Gene_expression Gene Expression (LH & FSH synthesis) MAPK_cascade->Gene_expression Leads to

Caption: LHRH Receptor Signaling Pathway

Stability_Testing_Workflow prep Prepare (D-Leu6)-LHRH (1-8) in Aqueous Solution storage Store Aliquots under Different Conditions (e.g., pH, Temperature) prep->storage sampling Sample at Predetermined Time Intervals storage->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify Parent Peptide and Degradation Products hplc->data kinetics Determine Degradation Kinetics and Calculate Shelf-life data->kinetics

Caption: Experimental Workflow for Stability Testing

Troubleshooting_Logic start Observe Rapid Loss of Peptide check_ph Is pH in optimal range (5.0-6.0)? start->check_ph check_temp Is storage temperature correct? check_ph->check_temp Yes adjust_ph Adjust pH with appropriate buffer check_ph->adjust_ph No check_sterility Is the solution sterile? check_temp->check_sterility Yes adjust_temp Store at recommended temperature check_temp->adjust_temp No ensure_sterility Use sterile techniques and filter solution check_sterility->ensure_sterility No stable Stability should improve check_sterility->stable Yes adjust_ph->stable adjust_temp->stable ensure_sterility->stable

Caption: Troubleshooting Logic for Peptide Instability

References

Technical Support Center: (D-Leu6)-LHRH (1-8) Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the (D-Leu6)-LHRH (1-8) peptide.

Frequently Asked Questions (FAQs)

Q1: What is (D-Leu6)-LHRH (1-8) and why is its solubility a concern?

A1: (D-Leu6)-LHRH (1-8) is a synthetic peptide fragment of a luteinizing hormone-releasing hormone (LHRH) analog. Like many peptides, especially those with hydrophobic residues such as Leucine, achieving sufficient solubility in aqueous buffers for experimental use can be challenging.[1][2] Poor solubility can lead to inaccurate concentration measurements, peptide aggregation, and unreliable experimental results.[1]

Q2: What are the primary factors influencing the solubility of my (D-Leu6)-LHRH (1-8) peptide?

A2: The main factors affecting peptide solubility are its amino acid composition, length, net charge, and the pH of the solution.[1][2][3] Peptides with a high proportion of hydrophobic amino acids tend to have lower solubility in aqueous solutions.[2][4] The solubility is often lowest at the peptide's isoelectric point (pI), the pH at which it has a net neutral charge.[2]

Q3: How can I estimate the charge of my (D-Leu6)-LHRH (1-8) peptide to select an appropriate solvent?

A3: You can estimate the net charge of your peptide at a given pH by summing the charges of the ionizable groups. Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).[3][5] For (D-Leu6)-LHRH (1-8), the specific amino acid sequence is required for an accurate calculation. Generally, if the net charge is positive, an acidic buffer may improve solubility, and if it's negative, a basic buffer may be more effective.[1][6]

Troubleshooting Guide

Issue 1: My lyophilized (D-Leu6)-LHRH (1-8) peptide will not dissolve in water or aqueous buffer.

This is a common issue for peptides containing hydrophobic residues. The following steps provide a systematic approach to solubilization.

Troubleshooting Workflow

G cluster_0 Initial Dissolution Attempt cluster_1 pH Adjustment cluster_2 Organic Co-solvents cluster_3 Advanced Techniques start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in deionized water or desired aqueous buffer (e.g., PBS) start->water sonicate Gently vortex and/or sonicate water->sonicate success Peptide Dissolved sonicate->success Yes fail1 Peptide remains insoluble sonicate->fail1 No ph_adjust Adjust pH away from the isoelectric point (pI) fail1->ph_adjust acidic Add dilute (10%) acetic acid (for basic peptides) ph_adjust->acidic basic Add dilute (0.1M) ammonium (B1175870) bicarbonate (for acidic peptides) ph_adjust->basic acidic->success fail2 Peptide remains insoluble acidic->fail2 No basic->success basic->fail2 No cosolvent Use a minimal amount of an organic co-solvent fail2->cosolvent dmso Dissolve in DMSO or DMF, then slowly add to aqueous buffer cosolvent->dmso dmso->success fail3 Peptide remains insoluble or precipitates dmso->fail3 No advanced Consider solubility enhancers fail3->advanced cyclodextrin Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes advanced->cyclodextrin cyclodextrin->success

Caption: A stepwise workflow for troubleshooting the dissolution of (D-Leu6)-LHRH (1-8) peptide.

Issue 2: My peptide dissolves initially but then precipitates out of solution.

This may indicate that the peptide is prone to aggregation.

  • Possible Cause: The buffer conditions (pH, ionic strength) are not optimal for maintaining solubility. The peptide concentration may be too high.

  • Solution:

    • Optimize pH: Ensure the pH of your final solution is not near the peptide's isoelectric point.[2]

    • Reduce Concentration: Work with lower peptide concentrations if your experimental design allows.

    • Add Surfactants: A very small amount of a non-ionic surfactant can sometimes prevent aggregation.

    • Temperature Control: Some peptides are more soluble at lower or higher temperatures. Test the stability of your peptide solution at different temperatures, but be cautious of degradation at elevated temperatures.[1][7]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies for improving peptide solubility. Note that specific quantitative improvements will be peptide-dependent and require experimental validation.

StrategyAgent/MethodTypical Concentration/ConditionMechanism of ActionConsiderations
pH Adjustment Acetic Acid or Ammonium BicarbonateAdjust to pH 2-3 units away from pIIncreases net charge, enhancing electrostatic repulsion and interaction with water.[2][8]Ensure final pH is compatible with your assay.
Co-solvents DMSO, DMF, Acetonitrile<10% of final volume (assay dependent)Disrupts hydrophobic interactions and secondary structures that lead to aggregation.[1][6]High concentrations can be cytotoxic or interfere with biological assays.[1]
Solubilizing Excipients Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)Forms inclusion complexes, encapsulating hydrophobic residues to increase aqueous solubility.[9][10][11]May alter peptide activity; requires empirical testing.
Physical Methods SonicationBrief pulses in an ultrasonic bathProvides energy to break up peptide aggregates and facilitate dissolution.[1][7]Over-sonication can heat the sample and potentially degrade the peptide.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol helps determine the optimal solvent for (D-Leu6)-LHRH (1-8) using a small amount of peptide.

  • Aliquot Peptide: Weigh out several small, equal amounts (e.g., 0.1 mg) of your lyophilized peptide into separate microcentrifuge tubes.

  • Test Solvents Sequentially:

    • Tube 1: Add a small volume (e.g., 10 µL) of sterile, deionized water. Vortex gently. If not dissolved, proceed to the next step.

    • Tube 2: Add 10 µL of 10% aqueous acetic acid. Vortex.

    • Tube 3: Add 10 µL of 0.1 M ammonium bicarbonate. Vortex.

    • Tube 4: Add a minimal volume (e.g., 2-5 µL) of DMSO to dissolve the peptide completely. Then, add your desired aqueous buffer dropwise while vortexing, up to a final DMSO concentration of <10%.

  • Observe and Record: Note which solvent system is most effective. Check for precipitation after dilution from organic solvents.

  • Centrifuge: Before use in an experiment, always centrifuge the peptide solution to pellet any undissolved material.[1]

Protocol 2: Solubilization using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 20% w/v) in your desired aqueous buffer.

  • Dissolve Peptide: Add the HP-β-CD solution directly to the lyophilized (D-Leu6)-LHRH (1-8) peptide.

  • Incubate: Gently agitate or sonicate the mixture for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex.

  • Dilute as Needed: Dilute the solubilized peptide stock to the final desired concentration using your experimental buffer.

LHRH Signaling Pathway Overview

LHRH and its analogs exert their effects by binding to LHRH receptors, which are G-protein coupled receptors (GPCRs), primarily on pituitary gonadotroph cells.[12][13] Continuous stimulation by agonists like LHRH analogs leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin (LH and FSH) release.[12][13] This mechanism is fundamental to their use in various therapeutic areas.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response lhrh_analog (D-Leu6)-LHRH Analog receptor LHRH Receptor (GPCR) lhrh_analog->receptor Binding g_protein Gq/11 Protein receptor->g_protein Activation downregulation Chronic Stimulation: Receptor Downregulation & Desensitization receptor->downregulation Leads to plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Cleavage ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ Release er->ca2 response Gonadotropin (LH, FSH) Synthesis & Secretion ca2->response pkc->response

Caption: Simplified LHRH receptor signaling pathway upon agonist binding.

References

Technical Support Center: Optimizing Dose-Response Experiments for (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the LHRH analog, (D-Leu6)-LHRH (1-8), in dose-response experiments. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What is (D-Leu6)-LHRH (1-8) and how does it differ from Leuprolide?

(D-Leu6)-LHRH (1-8) is a synthetic octapeptide analog of Luteinizing Hormone-Releasing Hormone (LHRH). Its sequence is (pyro)Glu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg. It is a fragment of the more commonly known LHRH agonist, Leuprolide ((pyro)Glu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt).[1][2][3][4] The absence of the C-terminal Proline-ethylamide in the (1-8) fragment may influence its biological activity, receptor binding affinity, and stability compared to the full-length nonapeptide, Leuprolide.

Q2: What is the expected mechanism of action for (D-Leu6)-LHRH (1-8)?

As an analog of LHRH, (D-Leu6)-LHRH (1-8) is expected to act as an agonist at the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR).[5] Upon binding, it is anticipated to initially stimulate the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.[1][5] However, continuous exposure to GnRH agonists typically leads to receptor desensitization and downregulation, resulting in a paradoxical suppression of gonadotropin release and, consequently, a decrease in sex hormone production.[1]

Q3: What are the key parameters of a dose-response curve for a GnRH agonist?

A typical dose-response curve is a sigmoidal curve that plots the response of a biological system against a range of drug concentrations.[6][7][8] Key parameters include:

  • EC50 (Half Maximal Effective Concentration): The concentration of the agonist that produces 50% of the maximal response. It is a measure of the compound's potency.

  • Emax (Maximum Effect): The maximal response that can be produced by the drug.

  • Hill Slope: Describes the steepness of the curve and can provide insights into the binding cooperativity.[7][8]

Q4: Which cell lines are suitable for in vitro experiments with (D-Leu6)-LHRH (1-8)?

Cell lines endogenously expressing the GnRH receptor are ideal. Examples include:

  • Pituitary cell lines: αT3-1 and LβT2 cells are commonly used models for studying GnRH receptor signaling and regulation.[9]

  • Prostate cancer cell lines: LNCaP and DU-145 cells have been shown to express GnRH receptors.[10]

  • Breast cancer cell lines: MCF-7 cells are another example of a cancer cell line expressing GnRH receptors.

Alternatively, you can use cell lines transiently or stably transfected to express the human GnRH receptor, such as HEK293 or CHO cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No response or very weak response across all concentrations. Peptide inactivity: The (1-8) fragment may have low intrinsic activity or may have degraded.- Verify the peptide sequence and purity via mass spectrometry and HPLC. - Prepare fresh stock solutions. - Include a positive control with a known potent GnRH agonist like Leuprolide to ensure the assay system is working.
Low receptor expression: The chosen cell line may not express sufficient levels of the GnRH receptor.- Confirm GnRH receptor expression using qPCR or Western blot. - Use a cell line with higher receptor expression or a transfected cell line.
Incorrect assay conditions: Suboptimal incubation time, temperature, or buffer composition.- Optimize incubation time by performing a time-course experiment. - Ensure the assay buffer has the appropriate pH and ionic strength.
High background signal, masking the dose-response effect. Cellular stress or death: High concentrations of the peptide or solvent (e.g., DMSO) may be toxic to the cells.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. - Keep the final DMSO concentration below 0.5%.
Non-specific binding of detection reagents. - Include appropriate controls, such as cells without the peptide and wells with media and detection reagents only. - Optimize the concentration of detection reagents.
Inconsistent or highly variable results between replicates. Peptide aggregation or adsorption: Peptides can stick to plasticware or aggregate at high concentrations.- Use low-adhesion microplates. - Include a carrier protein like BSA (0.1%) in the assay buffer. - Briefly sonicate the peptide stock solution before preparing dilutions.
Uneven cell seeding or cell clumping. - Ensure a single-cell suspension before plating. - Gently swirl the plate after seeding to ensure even distribution.
The dose-response curve does not reach a plateau (Emax). Insufficient concentration range: The highest concentration tested may not be high enough to elicit a maximal response.- Extend the concentration range of the peptide. A common range for initial experiments is 10⁻¹² M to 10⁻⁵ M.
Partial agonism: The (D-Leu6)-LHRH (1-8) fragment may be a partial agonist, meaning it cannot produce the same maximal response as a full agonist.- Compare the maximal response to that of a known full agonist like native GnRH or Leuprolide.

Experimental Protocols

In Vitro GnRH Receptor Activation Assay (Calcium Mobilization)

This protocol describes a common method for assessing GnRH receptor activation by measuring intracellular calcium mobilization in response to (D-Leu6)-LHRH (1-8).

Materials:

  • GnRH receptor-expressing cells (e.g., αT3-1, or HEK293 cells transfected with the human GnRH receptor)

  • (D-Leu6)-LHRH (1-8) peptide

  • Positive control (e.g., Leuprolide)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Methodology:

  • Cell Culture: Culture the cells to 80-90% confluency in the appropriate growth medium.

  • Cell Plating: Seed the cells into the microplate at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

    • Remove the growth medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Cell Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

  • Peptide Preparation: Prepare a serial dilution of (D-Leu6)-LHRH (1-8) in the assay buffer. A typical concentration range would be from 1 pM to 10 µM. Also, prepare dilutions of the positive control.

  • Calcium Measurement:

    • Place the microplate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the baseline fluorescence for a short period.

    • Inject the different concentrations of the peptide or control into the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Subtract the baseline fluorescence from the peak response.

    • Plot the change in fluorescence against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax.[6]

Data Presentation

Table 1: Example Quantitative Data for GnRH Agonists

CompoundEC50 (nM)Emax (% of control)
(D-Leu6)-LHRH (1-8) To be determined experimentallyTo be determined experimentally
Leuprolide (Reference)0.1 - 1.0100
Native GnRH (Reference)1.0 - 10.0100

Note: The EC50 and Emax values for (D-Leu6)-LHRH (1-8) will need to be determined empirically. The values for Leuprolide and native GnRH are provided as typical reference ranges and may vary depending on the cell line and assay conditions.

Mandatory Visualizations

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRHR GnRH Receptor Gq_protein Gq/11 Protein GnRHR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Transcription Gene Transcription (LH, FSH subunits) MAPK_cascade->Transcription Activates Transcription Factors LHRH_analog (D-Leu6)-LHRH (1-8) LHRH_analog->GnRHR Binds Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture GnRH-R Expressing Cells B 2. Seed Cells into Microplate A->B D 4. Load Cells with Calcium-Sensitive Dye B->D C 3. Prepare Serial Dilutions of (D-Leu6)-LHRH (1-8) E 5. Add Peptide Dilutions to Cells C->E D->E F 6. Measure Fluorescence (Calcium Flux) E->F G 7. Plot Response vs. log[Peptide] F->G H 8. Perform Non-linear Regression G->H I 9. Determine EC50 and Emax H->I

References

Troubleshooting common problems in (D-Leu6)-LHRH (1-8) immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Leu6)-LHRH (1-8) immunoassays. The information provided is designed to help identify and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

High Background

Q1: I am observing high background in my (D-Leu6)-LHRH (1-8) competitive ELISA. What are the possible causes and solutions?

A1: High background can obscure the specific signal and lead to inaccurate results. Here are common causes and troubleshooting steps:

  • Insufficient Washing: Inadequate washing can leave unbound reagents in the wells.

    • Solution: Increase the number of wash steps and the soaking time for each wash. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.

  • Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding.

    • Solution: Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blockers). Increase the blocking incubation time or temperature.

  • Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.

    • Solution: Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with a substance that generates a signal.

    • Solution: Prepare fresh buffers and reagents. Ensure proper storage of all components to prevent degradation or contamination.

Weak or No Signal

Q2: My (D-Leu6)-LHRH (1-8) immunoassay is showing a very weak signal or no signal at all. What should I check?

A2: A weak or absent signal can be due to several factors throughout the assay protocol:

  • Incorrect Reagent Preparation or Addition: Errors in diluting reagents or adding them in the wrong order can prevent the assay from working correctly.

    • Solution: Carefully review the protocol and ensure all reagents are prepared according to the instructions and added in the specified sequence.

  • Low Antibody Concentration: The concentration of the capture or detection antibody may be too low.

    • Solution: Optimize the antibody concentrations by performing a titration experiment.

  • Inactive Reagents: Reagents, including the peptide standard, antibodies, or enzyme conjugate, may have lost activity due to improper storage or expiration.

    • Solution: Check the expiration dates of all reagents. Ensure they have been stored at the recommended temperatures and avoid repeated freeze-thaw cycles.

  • Sub-optimal Incubation Times or Temperatures: Incubation periods that are too short or temperatures that are too low can result in incomplete binding.

    • Solution: Adhere strictly to the incubation times and temperatures specified in the protocol. You may need to optimize these parameters for your specific laboratory conditions.

Poor Standard Curve

Q3: I am unable to generate a reliable standard curve for my (D-Leu6)-LHRH (1-8) assay. What could be the issue?

A3: A poor standard curve is a critical issue as it prevents accurate quantification. Common causes include:

  • Improper Standard Preparation: Inaccurate serial dilutions or degradation of the standard peptide will lead to a non-linear or shifted curve.

    • Solution: Prepare fresh standard dilutions for each assay. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Inappropriate Curve Fit: Using the wrong mathematical model to fit the data can result in an inaccurate curve.

    • Solution: For competitive immunoassays, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is often most appropriate.

  • Assay Drift: Variations in temperature or incubation times across the plate can lead to inconsistent results and a poor curve.

    • Solution: Ensure uniform temperature across the plate during incubations and perform all steps consistently for all wells.

High Variability Between Replicates

Q4: I am seeing significant variation between my replicate wells. How can I improve the precision of my (D-Leu6)-LHRH (1-8) assay?

A4: High coefficient of variation (CV) between replicates can be caused by technical errors:

  • Pipetting Inconsistency: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a major source of variability.

    • Solution: Ensure pipettes are properly calibrated. Use consistent pipetting technique, including pre-wetting tips and consistent speed and depth of pipetting.

  • Inadequate Mixing: Failure to properly mix reagents or samples before adding them to the wells can lead to uneven distribution.

    • Solution: Thoroughly mix all solutions before use.

  • Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outer wells of the plate if edge effects are suspected. Ensure the plate is sealed properly during incubations.

Matrix Effects

Q5: I suspect that the sample matrix (e.g., serum, plasma) is interfering with my (D-Leu6)-LHRH (1-8) assay. How can I address this?

A5: Components in the sample matrix can interfere with the antibody-antigen binding, leading to inaccurate quantification.[1][2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

    • Solution: Test a range of sample dilutions to find a dilution factor that minimizes matrix effects while keeping the analyte concentration within the detectable range of the assay.

  • Matrix Matching: Using a similar matrix for the standards and samples can help to compensate for matrix effects.

    • Solution: Prepare the standard curve in a matrix that closely resembles the sample matrix (e.g., analyte-depleted serum or plasma).

Cross-Reactivity

Q6: How can I be sure that my (D-Leu6)-LHRH (1-8) immunoassay is specific and not detecting other related peptides?

A6: Cross-reactivity with structurally similar molecules is a potential issue in immunoassays for LHRH analogs.

  • Antibody Specificity: The specificity of the primary antibody is crucial.

    • Solution: Review the antibody datasheet for cross-reactivity data. If not available, you may need to perform your own cross-reactivity testing with related LHRH analogs that could be present in your samples.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for (D-Leu6)-LHRH (1-8) immunoassays in the public domain, the following tables provide typical values based on assays for the closely related LHRH analog, Leuprolide. These values should be used as a starting point for assay development and optimization.

Table 1: Typical Standard Curve Parameters for Leuprolide Competitive ELISA

ParameterTypical ValueUnit
Standard Curve Range0 - 5ng/mL
IC50 (50% Inhibitory Concentration)~0.1ng/mL

Data is representative and may vary between different assay kits and laboratories.

Table 2: Example Cross-Reactivity Profile for a Leuprolide Antibody

CompoundCross-Reactivity (%)
Leuprolide100
Deslorelin100
LHRH0
LHRH (lamprey)0
LHRH (salmon)0
[D-Ala6]-LHRH0

This data indicates that the antibody is specific for certain LHRH analogs but does not cross-react with the native LHRH peptide.

Detailed Experimental Protocol: Competitive Immunoassay for an LHRH Analog (e.g., Leuprolide)

This protocol is a general guideline for a competitive ELISA and should be optimized for your specific experimental conditions and reagents.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1X working solution from a concentrated stock.

  • Wash Buffer: Prepare a 1X working solution from a concentrated stock.

  • Standard: Reconstitute the lyophilized peptide standard to create a stock solution. Perform serial dilutions in the assay buffer to generate a standard curve (e.g., 5, 2.5, 1.25, 0.625, 0.313, 0.156, 0 ng/mL).

  • Primary Antibody: Reconstitute and dilute the primary antibody to its optimal working concentration in the assay buffer.

  • Enzyme-Conjugated Secondary Antibody: Dilute the secondary antibody to its optimal working concentration in the assay buffer.

  • Substrate Solution: Prepare according to the manufacturer's instructions.

  • Stop Solution: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with a capture antibody or the (D-Leu6)-LHRH (1-8) peptide itself, depending on the assay format. Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with 1X Wash Buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition: Add the standards, samples, and a fixed concentration of biotinylated (or enzyme-labeled) (D-Leu6)-LHRH (1-8) to the wells. Then, add the primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: If using a biotinylated tracer, add streptavidin-HRP and incubate for 30-60 minutes at room temperature. If using a directly conjugated primary antibody, proceed to the next step.

  • Washing: Repeat the wash step.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Visualizations

Diagram 1: Competitive ELISA Workflow

Competitive_ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_reagents Add Sample/Standard + Labeled Peptide + Primary Antibody wash2->add_reagents incubate Incubate (Competition) add_reagents->incubate wash3 Wash incubate->wash3 add_secondary Add Enzyme-conjugated Secondary Antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash incubate2->wash4 add_substrate Add Substrate wash4->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 stop_reaction Add Stop Solution incubate3->stop_reaction read_plate Read Absorbance stop_reaction->read_plate end End read_plate->end

Caption: A typical workflow for a competitive ELISA.

Diagram 2: Troubleshooting Logic for Weak or No Signal

Weak_Signal_Troubleshooting problem Weak or No Signal cause1 Reagent Issue? problem->cause1 Is it the reagents? cause2 Protocol Error? cause1->cause2 No solution1a Check Expiration Dates cause1->solution1a Yes cause3 Instrument Issue? cause2->cause3 No solution2a Review Protocol Steps cause2->solution2a Yes solution3a Verify Plate Reader Settings cause3->solution3a Yes solution1b Prepare Fresh Reagents solution1a->solution1b solution1c Verify Storage Conditions solution1b->solution1c solution2b Confirm Incubation Times/Temperatures solution2a->solution2b solution2c Check Antibody Concentrations solution2b->solution2c solution3b Check Wavelength solution3a->solution3b

Caption: A logical flow for troubleshooting weak or no signal.

Diagram 3: LHRH Signaling Pathway Overview

LHRH_Signaling ligand (D-Leu6)-LHRH (1-8) (LHRH Agonist) receptor GnRH Receptor (GnRHR) ligand->receptor Binds to g_protein Gq/11 G-protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca2+ er->ca2 Releases Ca2+ downstream Downstream Effects (LH & FSH Release) ca2->downstream pkc->downstream

Caption: Simplified LHRH agonist signaling pathway.

References

Methods to prevent enzymatic degradation of (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the enzymatic degradation of (D-Leu6)-LHRH (1-8) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the (D-Leu6) substitution in LHRH analogs?

The substitution of Glycine with a D-amino acid, such as D-Leucine, at position 6 significantly enhances the peptide's stability against enzymatic degradation. This modification protects the peptide backbone from cleavage by various proteases, leading to a longer biological half-life and increased potency. For instance, [D-Leu6]-LH-RH has been shown to have nine times the biological activity of the native LH-RH, largely due to its increased resistance to degradation.[1]

Q2: Which enzymes are primarily responsible for the degradation of LHRH and its analogs?

The primary enzymes involved in the degradation of LHRH and its analogs are endopeptidases. Key enzymes identified include:

  • Endopeptidase 24.15 (EC 3.4.24.15) : This enzyme is a major player in LHRH degradation in pituitary and hypothalamic preparations.[2]

  • Neprilysin (NEP), also known as Endopeptidase-24.11 (EC 3.4.24.11) : This is another significant enzyme in LHRH metabolism.[3][4]

  • Angiotensin-Converting Enzyme (ACE; EC 3.4.15.1) : ACE is also known to cleave LHRH analogs.[3][4]

  • α-Chymotrypsin : This digestive enzyme can rapidly hydrolyze LHRH analogs.[5]

Q3: What are the known cleavage sites in LHRH analogs?

Studies on various LHRH analogs have identified two primary cleavage sites:

  • Between Trp3 and Ser4

  • Between Tyr5 and Gly6 [5]

The (D-Leu6) substitution in (D-Leu6)-LHRH (1-8) specifically protects the Tyr5-D-Leu6 bond from cleavage.

Q4: How can I prevent the enzymatic degradation of my (D-Leu6)-LHRH (1-8) sample during experiments?

Several strategies can be employed:

  • Use of Enzyme Inhibitors : Specific inhibitors can be added to your experimental setup to block the activity of degrading enzymes.

  • Formulation Strategies : Encapsulating the peptide in protective delivery systems like liposomes or nanoparticles can shield it from enzymatic attack.

  • pH and Temperature Control : Optimizing the pH and maintaining a low temperature can significantly reduce enzymatic activity.

  • Chemical Modifications : While (D-Leu6)-LHRH (1-8) already possesses a stabilizing modification, further strategies like N-terminal acetylation or C-terminal amidation could be considered for enhanced stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of peptide activity in cell culture or biological fluid. Enzymatic degradation by endogenous proteases.- Add a broad-spectrum protease inhibitor cocktail to your medium.- For specific inhibition, use a combination of targeted inhibitors (see Table 2).- Perform experiments at a lower temperature (e.g., 4°C) if the protocol allows.
Inconsistent results between experimental replicates. Variable enzymatic activity in biological samples or inconsistent sample handling.- Use pooled biological samples to average out individual variations in enzyme levels.- Standardize sample collection and processing protocols to minimize variability.- Ensure consistent incubation times and temperatures for all replicates.
Precipitation or aggregation of the peptide. pH of the solution is near the peptide's isoelectric point (pI), or the peptide concentration is too high.- Adjust the pH of your buffer to be at least one unit away from the pI.- Dissolve the peptide in a small amount of an organic solvent like DMSO before adding it to the aqueous buffer.- Work with lower peptide concentrations.[6]
Suspected chemical degradation (non-enzymatic). Hydrolysis or oxidation of the peptide.- Optimize the pH of your solution; a slightly acidic pH (4-6) can minimize hydrolysis.- For peptides containing methionine or tryptophan, use deoxygenated buffers to prevent oxidation.[6]

Data on the Stability of LHRH Analogs

While specific quantitative data for the (D-Leu6)-LHRH (1-8) fragment is limited, the following table summarizes stability data for closely related LHRH analogs, which can provide a strong indication of the expected stability.

Table 1: Comparative Stability of LHRH Analogs

Peptide Analog Modification Observed Stability Improvement Reference
[D-Ala6]-LHRHD-Alanine at position 63-8 times lower degradation rate compared to native LHRH in lung pneumocytes. Resistant to Endopeptidase 24.15 and Neprilysin, but still susceptible to ACE.[4][7]
[D-Leu6]-LH-RHD-Leucine at position 69 times more potent than native LH-RH, indicating significantly increased stability.[1]
Glycosylated LHRH AnalogsCarbohydrate conjugationHalf-lives in kidney membrane enzymes increased from 3 minutes (native LHRH) to 68-103 minutes.[8]

Recommended Enzyme Inhibitors

For targeted inhibition of key proteases, the following inhibitors can be used. It is often beneficial to use a combination of inhibitors to achieve broad-spectrum protection.

Table 2: Specific Inhibitors for LHRH-Degrading Enzymes

Enzyme Target Inhibitor Typical Working Concentration Reference
Endopeptidase 24.15N-[1-(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate (cFP-AAF-pAB)Varies by experimental system; refer to literature for specific applications.[2]
Neprilysin (Endopeptidase-24.11)Thiorphan, Phosphoramidon1-10 µM[3][4]
Angiotensin-Converting Enzyme (ACE)Captopril1-10 µM[4]
General MetalloproteasesEDTA, 1,10-Phenanthroline1-5 mM

Experimental Protocols

Protocol 1: In Vitro Enzymatic Stability Assay using HPLC

This protocol provides a framework for assessing the stability of (D-Leu6)-LHRH (1-8) in the presence of a specific enzyme or biological matrix (e.g., serum, tissue homogenate).

Materials:

  • (D-Leu6)-LHRH (1-8) peptide

  • Enzyme solution (e.g., purified chymotrypsin, serum, or tissue homogenate)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA))

  • HPLC system with a C18 column

  • Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of (D-Leu6)-LHRH (1-8) in an appropriate solvent (e.g., sterile water or buffer).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer and the enzyme solution. Pre-incubate at 37°C for 5 minutes.

    • To initiate the reaction, add the peptide stock solution to the enzyme mixture to a final concentration of 0.1 mg/mL.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Elute the peptide and its degradation products using a suitable gradient of the mobile phases.

    • Monitor the absorbance at a characteristic wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact (D-Leu6)-LHRH (1-8) based on its retention time from a standard injection.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.

Visualizations

Enzymatic_Degradation_Pathway cluster_peptide LHRH Analog cluster_enzymes Degrading Enzymes cluster_products Degradation Products Peptide (D-Leu6)-LHRH (1-8) Fragments Peptide Fragments Peptide->Fragments Cleavage at Trp3-Ser4 NEP Neprilysin (EP-24.11) NEP->Fragments ACE ACE ACE->Fragments EP2415 Endopeptidase 24.15 EP2415->Fragments Chymo α-Chymotrypsin Chymo->Fragments

Caption: Major enzymatic degradation pathways for LHRH analogs.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Peptide Stock Solution C Initiate Reaction (Mix Peptide & Enzyme) A->C B Prepare Enzyme/ Biological Matrix B->C D Incubate at 37°C C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction (e.g., with TFA) E->F G Analyze by HPLC F->G H Calculate Half-life G->H

Caption: Workflow for in vitro peptide stability assay.

Prevention_Strategies cluster_chem Chemical Modification cluster_form Formulation Strategies center Prevention of Enzymatic Degradation DAmino D-Amino Acid Substitution (e.g., D-Leu6) center->DAmino Glyco Glycosylation center->Glyco Term N/C-Terminal Capping center->Term Inhib Enzyme Inhibitors center->Inhib Encap Encapsulation (Liposomes, Nanoparticles) center->Encap pH pH & Temperature Control center->pH

Caption: Key strategies to prevent peptide degradation.

References

Technical Support Center: Investigating Potential Off-Target Effects of (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of the synthetic peptide, (D-Leu6)-LHRH (1-8). The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is (D-Leu6)-LHRH (1-8) and what is its expected on-target mechanism of action?

A1: (D-Leu6)-LHRH (1-8) is a synthetic polypeptide fragment of a luteinizing hormone-releasing hormone (LHRH) analog. The substitution of Glycine at position 6 with a D-Leucine residue is known to increase the biological activity and receptor binding affinity of LHRH analogs.[1][2] The full-length LHRH decapeptide and its analogs, such as Leuprolide, act as agonists at the LHRH receptor (LHRH-R), also known as the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3]

The primary on-target effect of LHRH receptor agonists occurs at the pituitary gland.[4][5][6] Continuous stimulation of the LHRH-R leads to its downregulation and desensitization, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This "medical castration" effect reduces the production of sex hormones like testosterone (B1683101) and estrogen.[1][4] Additionally, LHRH receptors are expressed on various cancer cells, and their activation can have direct anti-proliferative effects.[4][5][7]

The expected signaling pathway for on-target LHRH receptor activation involves G-protein coupling, activation of phospholipase C (PLC), and the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[4][5] In tumor cells, signaling can also involve the PI3K/Akt and MAPK/ERK pathways.[5]

Q2: What are off-target effects and why are they a concern for peptide-based therapeutics?

A2: Off-target effects are unintended interactions of a therapeutic agent with biomolecules other than its primary target.[7] For peptide-based compounds like (D-Leu6)-LHRH (1-8), these interactions can lead to unforeseen biological responses, cellular toxicity, or diminished therapeutic efficacy.[8] While peptides are generally designed for high specificity, off-target binding can still occur, making a thorough investigation crucial during preclinical development.[3]

Q3: My in-vitro experiments with (D-Leu6)-LHRH (1-8) are showing unexpected results or high toxicity. What could be the cause?

A3: Unexpected results or toxicity could be due to several factors, including off-target effects, issues with the peptide itself, or experimental conditions. Potential causes include:

  • Off-target binding: The peptide may be interacting with other receptors or proteins, triggering unintended signaling pathways.

  • Peptide quality and handling: Problems with peptide solubility, stability, or the presence of contaminants can significantly impact experimental outcomes.[9][10][11]

  • Experimental setup: High concentrations of the peptide or the solvent (e.g., DMSO) can induce cytotoxicity.[9] Inconsistent pipetting or improper mixing can also lead to high variability.[9][12]

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating potential issues during your experiments with (D-Leu6)-LHRH (1-8).

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step Rationale
Inconsistent Pipetting Use calibrated pipettes and ensure proper technique, especially with small volumes. Prepare a master mix for replicates.Small volume inaccuracies can lead to large variations in final concentrations.
Improper Mixing After adding the peptide solution to wells, mix thoroughly by gently pipetting up and down or using a plate shaker.Ensures a homogenous concentration of the peptide in each well.
Peptide Precipitation Visually inspect wells for precipitate. If observed, refer to the peptide solubilization protocol to optimize the solvent system.[9]Precipitated peptide is not biologically active and leads to inconsistent results.
Uneven Cell Seeding Ensure a single-cell suspension before plating and mix the cell suspension between plating wells.Guarantees a consistent number of cells in each well for accurate comparison.
Issue 2: Unexpected Cellular Phenotype or Toxicity
Possible Cause Troubleshooting Step Rationale
Off-Target Effects 1. Perform a dose-response curve: Determine the EC50 for the on-target effect and observe if the unexpected phenotype occurs at higher concentrations.[7]2. Use a structurally distinct LHRH-R agonist: If a different agonist recapitulates the on-target but not the off-target effect, it suggests the phenotype is specific to (D-Leu6)-LHRH (1-8).3. Conduct off-target screening: Utilize services like cell microarray screening or kinome profiling to identify unintended binding partners.[7][8]Helps to differentiate between high-affinity on-target and lower-affinity off-target interactions.[7] Using an alternative agonist helps to confirm if the effect is target-related.
Peptide Cytotoxicity 1. Lower the peptide concentration: Determine the minimal concentration required for the on-target effect.2. Conduct a cell viability assay (e.g., MTT, Trypan Blue): Determine the cytotoxic concentration of the peptide and the solvent.[9]Minimizes the likelihood of engaging lower-affinity off-targets that may be responsible for toxicity.
Solvent Toxicity Keep the final concentration of solvents like DMSO below 0.5% in cell-based assays. Run a solvent-only control.[12]High concentrations of organic solvents can be toxic to cells.
Contaminants Ensure the peptide is of high purity. Contaminants from synthesis, such as trifluoroacetate (B77799) (TFA), can sometimes cause cellular effects.[10]Purity is critical for attributing observed effects to the peptide itself.
Issue 3: Peptide Appears Inactive or Shows Low Potency
Possible Cause Troubleshooting Step Rationale
Poor Solubility Review and optimize the solubilization protocol. Test different solvents or pH adjustments as recommended in the "Peptide Solubilization" protocol below.[6][10][11]The peptide must be fully dissolved to be active in the assay.
Peptide Degradation Follow best practices for peptide storage and handling. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5][13] Use fresh dilutions for each experiment.Peptides are susceptible to degradation, which can reduce their activity over time.
Oxidation For peptides containing Cys, Met, or Trp, use oxygen-free solvents for dissolution and store under an inert gas.[4]These residues are prone to oxidation, which can inactivate the peptide.
Assay Conditions Verify that the pH, temperature, and buffer components of your assay are compatible with the peptide's stability and activity.Suboptimal assay conditions can negatively impact peptide performance.

Experimental Protocols & Data Presentation

Protocol 1: Peptide Handling, Storage, and Solubilization

A. Storage and Handling:

  • Lyophilized Peptide: Store at -20°C or -80°C in a desiccated environment, protected from light.[5][13]

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4][5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, create single-use aliquots of the stock solution.[5]

  • Solution Storage: Store peptide solutions at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.[9]

B. Solubilization Protocol:

  • Initial Assessment: Determine if the peptide is acidic, basic, or neutral by calculating the net charge of the amino acid sequence.

  • Solvent Selection:

    • Initial Attempt: Use sterile, distilled water or a suitable buffer (e.g., PBS at pH 7.4).[10][12]

    • Basic Peptides (net positive charge): If insoluble in water, try a dilute aqueous solution of acetic acid (e.g., 10%).[11]

    • Acidic Peptides (net negative charge): If insoluble in water, try a dilute aqueous solution of ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) (e.g., 10%).[11]

    • Hydrophobic/Neutral Peptides: If insoluble in aqueous solutions, dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[6][12]

  • Enhancing Dissolution: Sonication or gentle vortexing can aid in dissolving the peptide.[6][11]

  • Final Check: Ensure the final solution is clear and free of particulates.

Protocol 2: Off-Target Liability Assessment via Cell Microarray

This protocol provides a general workflow for using a commercial service to screen for off-target binding.

  • Candidate Submission: Provide a sufficient quantity of (D-Leu6)-LHRH (1-8) at a specified concentration and purity to the service provider.

  • Screening: The service will screen the peptide against a library of human plasma membrane and secreted proteins expressed on the surface of human cells.[8]

  • Data Analysis: The provider will identify specific protein interactions ("hits").

  • Hit Validation: The service typically performs initial validation of the identified hits.

  • Follow-up Studies: For any confirmed off-targets, perform dose-response experiments in a relevant cellular model to determine the functional consequences of the interaction.

Data Presentation Tables

The following tables are templates for summarizing your experimental data.

Table 1: On-Target vs. Off-Target Potency

Target Assay Type Cell Line EC50 / IC50 (µM)
LHRH-R (On-Target)Calcium MobilizationHEK293-LHRH-Re.g., 0.015
LHRH-R (On-Target)Cell ProliferationLNCaPe.g., 0.120
Identified Off-Target 1e.g., Kinase Activitye.g., Recombinant Enzymee.g., 5.8
Identified Off-Target 2e.g., Receptor Bindinge.g., CHO-Receptor Xe.g., 12.3

Table 2: Peptide Solubility Test Results

Solvent System Concentration (mg/mL) Observation
Sterile H₂O1Insoluble
PBS (pH 7.4)1Partially Soluble
10% Acetic Acid in H₂O1Soluble, clear solution
10% DMSO in PBS1Soluble, clear solution

Visualizations

Signaling Pathways and Experimental Workflows

LHRH_Signaling_Pathway cluster_membrane Cell Membrane LHRH_R LHRH Receptor Gq Gq Protein LHRH_R->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates Peptide (D-Leu6)-LHRH (1-8) Peptide->LHRH_R Binds Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

Caption: On-target signaling pathway of LHRH receptor agonists.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype or Toxicity Observed Concentration Perform Dose-Response and Viability Assays Start->Concentration IsToxic Toxicity at High Conc. Only? Concentration->IsToxic LowerConc Lower Peptide Conc. for Experiments IsToxic->LowerConc Yes Investigate Investigate Further IsToxic->Investigate No End Characterized Effect LowerConc->End Screen Off-Target Screening (e.g., Cell Microarray) Investigate->Screen Validate Validate Hits & Assess Function Screen->Validate Validate->End

Caption: Troubleshooting workflow for unexpected experimental results.

Caption: Decision workflow for peptide solubilization.

References

Technical Support Center: (D-Leu6)-LHRH (1-8) Injection Protocols in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining injection protocols for the LHRH analog, (D-Leu6)-LHRH (1-8), in rat models. The information provided is a synthesis of established practices for peptide administration and data from related LHRH analogs. It is critical to note that specific data for (D-Leu6)-LHRH (1-8) is limited, and therefore, pilot studies are strongly recommended to determine the optimal parameters for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is (D-Leu6)-LHRH (1-8) and what is its primary mechanism of action?

A1: (D-Leu6)-LHRH (1-8) is a synthetic peptide fragment of a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist.[1][2] Like other LHRH agonists, its primary mechanism of action is through binding to LHRH receptors on pituitary gonadotroph cells.[3][4] Initial binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to the downregulation of LHRH receptors and desensitization of the gonadotrophs, resulting in a significant reduction in LH and FSH secretion and a subsequent decrease in gonadal steroid production.[3][4]

Q2: What are the potential applications of administering (D-Leu6)-LHRH (1-8) to rats?

A2: Based on the actions of related LHRH agonists, administering this peptide to rats can be used to study various physiological and pathological processes. These include, but are not limited to, the regulation of the reproductive cycle, the hormonal dependence of certain cancers (such as prostate and breast cancer), and the study of endocrine disorders.[3][4] Chronic administration in male rats has been shown to decrease plasma testosterone (B1683101) levels and cause atrophy of androgen-dependent tissues like the prostate and seminal vesicles.[4][5]

Q3: What is a recommended starting dose for (D-Leu6)-LHRH (1-8) in rats?

Q4: How should (D-Leu6)-LHRH (1-8) be stored?

A4: As a peptide, (D-Leu6)-LHRH (1-8) should be stored as a lyophilized powder at -20°C or colder for long-term stability. Once reconstituted in a solution, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.[6] The stability of LHRH analogs in solution is pH-dependent, with native LHRH showing reasonable stability at a pH of 5.4.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide Precipitation in Solution - Improper Solvent: The peptide may have poor solubility in the chosen vehicle.- Incorrect pH: The pH of the solution may be at the peptide's isoelectric point.- High Concentration: The desired concentration may exceed the peptide's solubility limit.- Test different solvents: Start with sterile water for injection. If solubility is low, consider adding a small percentage of a solubilizing agent like DMSO (ensure it's compatible with your experimental model) or using a buffer with a slightly acidic pH (e.g., pH 5-6).- Adjust pH: Modify the pH of the buffer away from the isoelectric point of the peptide.- Prepare a more dilute solution: If possible, increase the injection volume to administer the same total dose.
Variability in Experimental Results - Inconsistent Injection Technique: Variations in injection depth or location can affect absorption rates.- Peptide Degradation: The peptide may be unstable in the prepared solution or due to improper storage.- Incorrect Dosing: Inaccurate calculation of the dose or improper preparation of the stock solution.- Standardize Injection Protocol: Ensure all personnel are trained in a consistent subcutaneous injection technique. Use the same anatomical location for all injections.- Ensure Peptide Stability: Prepare fresh solutions for each experiment or conduct stability studies for your specific formulation. Store stock solutions and aliquots appropriately.- Verify Dosing Calculations: Double-check all calculations for dose and concentration. Use a calibrated balance for weighing the peptide.
Adverse Reactions at Injection Site (e.g., swelling, inflammation) - Irritating Vehicle: The solvent or buffer may be causing a local reaction.- High Injection Volume: A large volume injected into a single site can cause tissue distension and irritation.- Contamination: The injection solution or equipment may not be sterile.- Use Isotonic and pH-Neutral Vehicles: Whenever possible, use vehicles that are isotonic and close to physiological pH (around 7.4).- Reduce Injection Volume: If a high dose is required, consider splitting the dose into two separate injection sites or using a more concentrated solution if solubility allows. The maximum recommended subcutaneous injection volume per site in rats is 5 ml/kg.[8]- Maintain Sterility: Prepare all solutions in a sterile environment (e.g., laminar flow hood) and use sterile syringes and needles for each injection.
Lack of Expected Biological Effect - Insufficient Dose: The administered dose may be too low to elicit a response.- Poor Bioavailability: The peptide may be degrading rapidly at the injection site or during systemic circulation.- Peptide Inactivity: The peptide may have degraded due to improper handling or storage.- Conduct a Dose-Response Study: Test a range of doses to determine the effective concentration for your desired outcome.- Consider a Different Administration Route or Vehicle: While subcutaneous is common, other routes like intraperitoneal or the use of a controlled-release formulation could be explored.- Verify Peptide Integrity: If possible, use an analytical method like HPLC to confirm the purity and concentration of your peptide solution.

Experimental Protocols

Protocol 1: Reconstitution of (D-Leu6)-LHRH (1-8)

Objective: To prepare a sterile stock solution of (D-Leu6)-LHRH (1-8) for in vivo administration.

Materials:

  • Lyophilized (D-Leu6)-LHRH (1-8)

  • Sterile, pyrogen-free water for injection or sterile 0.9% saline

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

  • Laminar flow hood or sterile work area

Procedure:

  • Bring the vial of lyophilized peptide to room temperature before opening to prevent condensation.

  • Under sterile conditions, add the calculated volume of sterile water for injection or saline to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking which can cause peptide degradation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes suitable for single experiments to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C until use.

Protocol 2: Subcutaneous Injection in Rats

Objective: To administer a precise dose of (D-Leu6)-LHRH (1-8) to a rat via subcutaneous injection.

Materials:

  • Reconstituted (D-Leu6)-LHRH (1-8) solution

  • Sterile insulin (B600854) syringes or 1 mL syringes with a 25-27 gauge needle[9]

  • Rat restraint device (if necessary)

  • 70% ethanol (B145695) swabs

  • Appropriate personal protective equipment (gloves, lab coat)

Procedure:

  • Calculate the required injection volume based on the rat's body weight and the desired dose.

  • Warm the peptide solution to room temperature before injection.[8]

  • Gently restrain the rat. The loose skin over the dorsal midline (scruff) is a common and well-tolerated injection site.

  • If desired, wipe the injection site with a 70% ethanol swab and allow it to dry.

  • Lift a fold of skin to create a "tent".

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface.[8]

  • Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Slowly inject the solution into the subcutaneous space.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds if needed.

  • Return the rat to its cage and monitor for any immediate adverse reactions.

  • If repeated injections are necessary, it is recommended to alternate injection sites.[10]

Quantitative Data Summary

Note: The following tables are based on data from various LHRH agonists and should be used as a general reference. Specific pharmacokinetic and dose-response data for (D-Leu6)-LHRH (1-8) should be determined experimentally.

Table 1: Reported Dosages of LHRH Agonists in Rats

LHRH AgonistDose RangeAdministration RouteSpecies/StrainReference
Leuprolide Acetate0.0135 - 1.35 mg/ratSubcutaneousRat[11]
(D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide250 ng/dayNot specifiedAdult Male Rat[5]
D-Trp-6-LHRH5 and 50 µ g/day SubcutaneousFemale RatNot found in search results
LHRH Agonist40 µgSubcutaneousSprague-Dawley RatNot found in search results

Table 2: General Guidelines for Subcutaneous Injections in Rats

ParameterGuidelineReference
Needle Gauge 25-27 G[9]
Maximum Injection Volume per Site 5 ml/kg[8]
Injection Site Loose skin over the dorsal midline (scruff) or flank[10]
Vehicle pH Close to physiological pH (7.4)[12]
Vehicle Tonicity Isotonic[12]

Visualizations

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH_Agonist (D-Leu6)-LHRH (1-8) LHRH_Receptor LHRH Receptor (GPCR) LHRH_Agonist->LHRH_Receptor G_Protein Gq/11 Protein LHRH_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor LH_FSH_Synthesis LH & FSH Synthesis and Release PKC->LH_FSH_Synthesis stimulates Ca2 Ca2+ Release ER->Ca2 releases Ca2->LH_FSH_Synthesis stimulates

Caption: LHRH receptor signaling pathway in pituitary gonadotrophs.

Experimental_Workflow Start Start: Lyophilized Peptide Reconstitution 1. Peptide Reconstitution (Sterile Vehicle) Start->Reconstitution Dose_Calculation 2. Dose Calculation (Based on Rat Weight) Reconstitution->Dose_Calculation Injection 3. Subcutaneous Injection (Scruff of the Neck) Dose_Calculation->Injection Monitoring 4. Post-Injection Monitoring (Adverse reactions, behavior) Injection->Monitoring Data_Collection 5. Data Collection (e.g., blood sampling, tissue harvesting) Monitoring->Data_Collection End End: Data Analysis Data_Collection->End

Caption: General experimental workflow for (D-Leu6)-LHRH (1-8) administration.

Troubleshooting_Logic Problem No Biological Effect Check_Dose Is the dose sufficient? Problem->Check_Dose Investigate Check_Peptide Is the peptide active? Check_Dose->Check_Peptide Yes Increase_Dose Increase Dose (Dose-response study) Check_Dose->Increase_Dose No Check_Protocol Is the protocol correct? Check_Peptide->Check_Protocol Yes Verify_Peptide Verify Peptide Integrity (e.g., HPLC, new batch) Check_Peptide->Verify_Peptide No Review_Protocol Review Injection Protocol (Technique, vehicle) Check_Protocol->Review_Protocol No Consult Consult Literature/ Technical Support Check_Protocol->Consult Yes

Caption: Troubleshooting logic for lack of biological effect.

References

Navigating Experimental Variability with (D-Leu6)-LHRH (1-8): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LHRH analogue, (D-Leu6)-LHRH (1-8). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is (D-Leu6)-LHRH (1-8) and what is its primary mechanism of action?

(D-Leu6)-LHRH (1-8) is a synthetic analogue of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its primary mechanism of action is to bind to and activate the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[1] This activation stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2]

Q2: What are the major downstream signaling pathways activated by the GnRH receptor?

Upon agonist binding, the GnRH receptor primarily couples to the Gαq/11 protein. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the synthesis and secretion of gonadotropins.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Leu6-LHRH (1-8) D-Leu6-LHRH (1-8) GnRHR GnRH Receptor (GPCR) D-Leu6-LHRH (1-8)->GnRHR Binding G_protein Gαq/11 GnRHR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Gonadotropin_synthesis Gonadotropin Synthesis & Release (LH, FSH) PKC->Gonadotropin_synthesis Leads to

Caption: GnRH Receptor Signaling Pathway.

Q3: Why am I seeing a decrease in response after prolonged or repeated exposure to (D-Leu6)-LHRH (1-8)?

Continuous or frequent stimulation of the GnRH receptor with an agonist like (D-Leu6)-LHRH (1-8) can lead to receptor desensitization and downregulation.[2] This means the receptor becomes less responsive to the ligand, and the number of receptors on the cell surface may decrease. This is a known physiological phenomenon for many GPCRs.[3]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Experimental Results

High variability between replicate experiments or a lack of reproducibility is a common challenge. Several factors related to the peptide itself can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Peptide Degradation - Storage: Store lyophilized peptide at -20°C or -80°C. For solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. Aqueous solutions of LHRH have been shown to be stable for up to 10 weeks at 37°C and 2 years at 4°C.[4] - pH of Solution: The stability of LHRH analogues is pH-dependent. Degradation is observed at pH below 3 and above 7.[5] Ensure your experimental buffer is within a stable pH range (e.g., pH 4-6).[5]Minimized degradation of the peptide, leading to more consistent effective concentrations in your assays.
Improper Peptide Handling - Solubilization: Follow the manufacturer's instructions for dissolving the peptide. Use sterile, high-purity solvents. - Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade peptides.[6][7][8] Prepare single-use aliquots of the peptide solution. While some studies on other peptides show stability through a single freeze-thaw cycle, it is best practice to minimize this.[9]Consistent peptide concentration and activity across experiments.
Peptide Purity - Source and Purity Level: Use high-purity peptide (>95%) from a reputable supplier. Impurities can interfere with the assay or have their own biological effects. - Counter-ion Effects: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which can affect cell-based assays. If inconsistent results are observed in cellular assays, consider obtaining the peptide in a different salt form (e.g., acetate (B1210297) or HCl).Reduced off-target effects and more reliable dose-response curves.

Experimental Workflow for Investigating Peptide Stability:

Peptide_Stability_Workflow cluster_preparation Peptide Preparation cluster_storage Storage Conditions cluster_analysis Activity and Integrity Analysis start Receive Lyophilized (D-Leu6)-LHRH (1-8) reconstitute Reconstitute in Appropriate Buffer start->reconstitute aliquot Create Single-Use Aliquots reconstitute->aliquot storage_minus_80 Store at -80°C aliquot->storage_minus_80 storage_minus_20 Store at -20°C aliquot->storage_minus_20 storage_4 Store at 4°C aliquot->storage_4 freeze_thaw Subject to Repeated Freeze-Thaw Cycles aliquot->freeze_thaw bioassay Perform In Vitro Bioassay storage_minus_80->bioassay hplc Analyze by RP-HPLC storage_minus_80->hplc storage_minus_20->bioassay storage_minus_20->hplc storage_4->bioassay storage_4->hplc freeze_thaw->bioassay freeze_thaw->hplc compare Compare Activity and Purity Across Conditions bioassay->compare hplc->compare

Caption: Workflow for assessing peptide stability.
Issue 2: Inconsistent Results in Cell-Based Assays

Cell-based assays introduce biological variability. Controlling for this is key to obtaining reliable data.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Cell Line Health and Passage Number - Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment. - Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.Consistent cell responsiveness to (D-Leu6)-LHRH (1-8).
Inconsistent GnRH Receptor Expression - Cell Line Maintenance: Maintain a consistent cell culture protocol, including media composition, serum concentration, and splitting schedule. - Verification of Expression: Periodically verify GnRH receptor expression using techniques like qPCR or western blotting, especially if results become inconsistent.Stable and predictable GnRH receptor levels for consistent assay performance.
Assay Conditions - Serum Presence: Serum can contain components that interfere with the assay. If possible, perform the assay in serum-free media after allowing cells to attach. - Incubation Time and Temperature: Optimize and standardize incubation times and maintain a constant temperature (e.g., 37°C) throughout the experiment.Reduced background noise and improved signal-to-noise ratio.
Issue 3: Difficulties in Receptor Binding Assays

Receptor binding assays are fundamental for characterizing the interaction of (D-Leu6)-LHRH (1-8) with its receptor but can be prone to specific issues.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
High Non-Specific Binding - Blocking Agents: Optimize the concentration of blocking agents (e.g., BSA) in your assay buffer. - Radioligand Concentration: Use a radiolabeled ligand concentration at or below its Kd value for competition assays.[8]Increased specific binding signal and a better assay window.
Low Specific Binding Signal - Receptor Source: Ensure a sufficient concentration of the GnRH receptor in your membrane preparation or whole-cell assay. - Radioligand Integrity: Check the quality and specific activity of your radiolabeled ligand.A robust and detectable signal for accurate measurement of binding parameters.
Failure to Reach Equilibrium - Incubation Time: Determine the time required to reach binding equilibrium at your assay temperature through time-course experiments. For some GnRH receptor binding assays, equilibrium can be reached after 18-24 hours at 4°C.[10]Accurate determination of binding affinity (Kd) and receptor number (Bmax).

Logical Flow for Troubleshooting a Receptor Binding Assay:

Binding_Assay_Troubleshooting start Problem with Receptor Binding Assay high_nsb High Non-Specific Binding (NSB)? start->high_nsb low_signal Low Specific Binding Signal? high_nsb->low_signal No optimize_blocking Optimize Blocking Agent (e.g., BSA) high_nsb->optimize_blocking Yes inconsistent_kd Inconsistent Kd Values? low_signal->inconsistent_kd No increase_receptor Increase Receptor Concentration low_signal->increase_receptor Yes verify_equilibrium Verify Binding Equilibrium Time inconsistent_kd->verify_equilibrium Yes solution Improved Assay Performance inconsistent_kd->solution No check_radioligand_conc Check Radioligand Concentration optimize_blocking->check_radioligand_conc check_radioligand_conc->solution check_radioligand_quality Verify Radioligand Quality & Activity increase_receptor->check_radioligand_quality check_radioligand_quality->solution check_assay_conditions Check Assay Buffer & Temperature verify_equilibrium->check_assay_conditions check_assay_conditions->solution

Caption: Troubleshooting logic for receptor binding assays.

Detailed Experimental Protocols

Protocol 1: In Vitro Bioassay for (D-Leu6)-LHRH (1-8) - Gonadotropin Release from Pituitary Cells

This protocol is adapted from established methods for assessing LHRH analogue bioactivity.[11][12]

1. Cell Culture:

  • Culture a GnRH receptor-expressing pituitary cell line (e.g., αT3-1) in appropriate growth medium (e.g., DMEM with 10% FBS).[13]

  • Seed cells in 24-well plates at a density that will result in a confluent monolayer at the time of the assay.

2. Assay Procedure:

  • Once cells are confluent, gently wash the monolayer twice with serum-free medium.

  • Pre-incubate the cells in serum-free medium for 1-2 hours at 37°C.

  • Prepare serial dilutions of (D-Leu6)-LHRH (1-8) and a positive control (e.g., native LHRH) in serum-free medium.

  • Remove the pre-incubation medium and add the peptide solutions to the respective wells. Include a vehicle control (medium only).

  • Incubate for a predetermined time (e.g., 3 hours) at 37°C.

  • Collect the supernatant from each well.

  • Measure the concentration of LH (and/or FSH) in the supernatant using a commercially available ELISA kit.

3. Data Analysis:

  • Construct a dose-response curve by plotting the concentration of released gonadotropin against the log concentration of (D-Leu6)-LHRH (1-8).

  • Calculate the EC50 value (the concentration of the peptide that elicits 50% of the maximal response).

Protocol 2: Competitive Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay.[14][15]

1. Membrane Preparation (if applicable):

  • Homogenize GnRH receptor-expressing cells or tissue in ice-cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer. Determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add a constant amount of membrane preparation or whole cells.

  • Add a fixed, low concentration (at or below Kd) of a suitable radiolabeled GnRH analogue (the tracer).

  • Add increasing concentrations of unlabeled (D-Leu6)-LHRH (1-8) (the competitor).

  • To determine non-specific binding, include wells with the tracer and a high concentration of an unlabeled LHRH analogue.

  • To determine total binding, include wells with only the tracer.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).[10]

  • Separate bound from free radioligand using a cell harvester and filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the tracer).

  • Calculate the binding affinity (Ki) of (D-Leu6)-LHRH (1-8) using the Cheng-Prusoff equation.

References

Overcoming challenges in the solid-phase synthesis of (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of (D-Leu6)-LHRH (1-8). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this LHRH analog.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and analysis of (D-Leu6)-LHRH (1-8).

Issue 1: Low Crude Peptide Yield

Question: My solid-phase synthesis of (D-Leu6)-LHRH (1-8) resulted in a very low yield after cleavage. What are the potential causes and how can I improve it?

Answer:

Low crude peptide yield is a common issue in solid-phase peptide synthesis (SPPS) and can stem from several factors throughout the synthesis process. Here’s a breakdown of potential causes and solutions:

  • Incomplete Coupling Reactions: The most frequent cause of low yield is the incomplete formation of peptide bonds at each cycle. This leads to the accumulation of deletion sequences (peptides missing one or more amino acids).

    • Solution:

      • Monitor Coupling Efficiency: Use a qualitative test like the ninhydrin (B49086) (Kaiser) test after each coupling step to ensure the absence of free primary amines.[1] A positive test indicates incomplete coupling, and a second coupling should be performed.

      • Optimize Coupling Reagents: For difficult couplings, especially involving the sterically hindered D-Leucine, stronger coupling reagents like HBTU, HATU, or COMU can be more effective than standard carbodiimide (B86325) reagents like DIC.[2]

      • Increase Reaction Time and Equivalents: Doubling the coupling time or increasing the equivalents of amino acid and coupling reagents can drive the reaction to completion.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the growing peptide chain.

    • Solution: Ensure the resin is properly swollen in a suitable solvent like DMF or DCM before the first amino acid coupling.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering further reactions.

    • Solution:

      • Use resins with a lower substitution level (0.1–0.2 mmol/g) for longer or more difficult sequences.[3]

      • Incorporate pseudoproline dipeptides or use resins with polyethylene (B3416737) glycol (PEG) linkers to disrupt secondary structure formation.

  • Loss of Peptide from Resin: Premature cleavage of the peptide from the resin can occur, especially with acid-labile linkers if acidic conditions are inadvertently introduced.

    • Solution: Ensure all reagents and solvents are free of acidic contaminants. For peptides with C-terminal prolines, diketopiperazine formation can be a major issue leading to chain termination and loss from the resin. Using a 2-chlorotrityl chloride resin can help mitigate this.[4]

Issue 2: Presence of Unexpected Peaks in HPLC Analysis

Question: My HPLC analysis of the crude (D-Leu6)-LHRH (1-8) shows multiple unexpected peaks close to the main product peak. What are these impurities, and how can I minimize them?

Answer:

The presence of multiple peaks in the HPLC chromatogram indicates the formation of side-products during synthesis or cleavage. For (D-Leu6)-LHRH (1-8), common impurities include:

  • Deletion Sequences: As mentioned above, these arise from incomplete coupling reactions.

    • Solution: Implement coupling efficiency monitoring and optimization as described in Issue 1.

  • Racemization: The chirality of amino acids can be compromised during the activation step of the coupling reaction, leading to the formation of diastereomeric impurities. While D-Leu is intentionally incorporated, racemization of the L-amino acids can occur.

    • Solution:

      • Avoid prolonged pre-activation times for the amino acids.

      • Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or OxymaPure.[5] The use of copper(II) chloride with DIC/HOBt has also been reported to reduce racemization.[5]

      • Studies have shown that racemization can be kept below 0.4% per synthesis cycle with optimized conditions.[6]

  • Aspartimide Formation: If your sequence contains Aspartic acid, it is prone to a side reaction where the side chain carboxyl group attacks the peptide backbone, forming a cyclic imide. This can lead to a mixture of α- and β-peptides and racemization at the Asp residue.

    • Solution:

      • Use a protecting group for the Asp side chain that is more sterically hindered than the standard OtBu, such as O-1-adamantyl.[7]

      • Add HOBt to the piperidine (B6355638) solution used for Fmoc deprotection to reduce the basicity and suppress aspartimide formation.[8]

  • Modification of Sensitive Residues:

    • Tryptophan (Trp): The indole (B1671886) side chain is susceptible to oxidation and alkylation by scavengers during cleavage.

      • Solution: Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water. The use of Fmoc-Trp(Boc)-OH is highly recommended to protect the indole ring.[9]

    • Arginine (Arg): Incomplete removal of the Pbf protecting group can occur.

      • Solution: Use a cleavage cocktail with sufficient scavengers and allow for an adequate cleavage time (2-3 hours). Reagent R (TFA/thioanisole/EDT/anisole) is effective for peptides with Arg(Pbf).[10]

  • Incomplete Deprotection: Residual side-chain protecting groups will result in distinct peaks in the HPLC.

    • Solution: Ensure a sufficient cleavage time and an appropriate cleavage cocktail for the protecting groups used.

Issue 3: Difficulty in Purifying the Crude Peptide

Question: I am having trouble purifying (D-Leu6)-LHRH (1-8) using reverse-phase HPLC. The peaks are broad, and the resolution is poor. What can I do?

Answer:

Purification challenges can arise from the nature of the peptide itself or the purification conditions. Here are some tips for improving the HPLC purification of (D-Leu6)-LHRH (1-8):

  • Optimize the HPLC Gradient:

    • Solution: Start with a broad gradient (e.g., 5-95% acetonitrile (B52724) in water with 0.1% TFA over 30 minutes) to get an overview of the impurity profile. Then, run a shallower gradient around the elution time of your target peptide to improve resolution. For example, if your peptide elutes at 30% acetonitrile, try a gradient of 20-40% over 40 minutes.

  • Check Peptide Solubility: Poor solubility can lead to peak tailing and broadening.

    • Solution: Dissolve the crude peptide in a small amount of a strong solvent like DMSO or acetic acid before diluting with the HPLC mobile phase. Ensure the final injection volume is miscible with the starting mobile phase.

  • Column Choice: The choice of stationary phase can significantly impact separation.

    • Solution: A C18 column is a good starting point for most peptides. If resolution is poor, consider a column with a different pore size or a different stationary phase like C8 or phenyl-hexyl.

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the most common ion-pairing reagent, but it can sometimes interfere with biological assays.

    • Solution: If TFA is an issue, consider using formic acid or performing a salt exchange after purification.[11]

  • Sample Overload: Injecting too much crude peptide can lead to poor peak shape.

    • Solution: Reduce the amount of sample injected onto the column. It may be more efficient to perform multiple smaller injections.

Frequently Asked Questions (FAQs)

Q1: What is the recommended resin for the synthesis of (D-Leu6)-LHRH (1-8) which has a C-terminal amide?

A1: For a peptide with a C-terminal amide, a Rink Amide resin is the most common and suitable choice.[12] This resin allows for cleavage with TFA to directly yield the peptide amide.

Q2: How can I monitor the progress of the synthesis on the resin?

A2: The most common method is the qualitative ninhydrin (Kaiser) test, which detects free primary amines.[1] A blue color indicates the presence of free amines (incomplete coupling), while a yellow/brown color indicates their absence (complete coupling). Real-time monitoring of resin swelling can also provide insights into coupling efficiency.[13]

Q3: What cleavage cocktail should I use for (D-Leu6)-LHRH (1-8), which contains Trp and Arg?

A3: A common and effective cleavage cocktail for peptides containing Trp and Arg with Pbf protection is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a mixture of TFA/TIS/water (95:2.5:2.5) if Fmoc-Trp(Boc) was used.[9] These cocktails contain scavengers to prevent side reactions with the sensitive amino acid residues.

Q4: What is the expected yield and purity for the synthesis of (D-Leu6)-LHRH (1-8)?

A4: The yield and purity can vary significantly depending on the efficiency of each synthesis step. A well-optimized synthesis of an octapeptide can be expected to yield a crude product with a purity of 50-70% as determined by HPLC.[14] After purification, a final purity of >95% is typically achievable. The overall yield of purified peptide can range from 10% to 40% based on the initial resin loading.

Q5: How do I confirm the identity of my synthesized (D-Leu6)-LHRH (1-8)?

A5: The identity of the synthesized peptide should be confirmed by mass spectrometry (MS) to verify the molecular weight.[15] The purity should be assessed by analytical reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Common Side Reactions in the SPPS of (D-Leu6)-LHRH (1-8) and Mitigation Strategies

Side ReactionAffected Residue(s)ConsequenceMitigation Strategy
Incomplete CouplingAllDeletion sequences, low yieldMonitor with ninhydrin test, use stronger coupling reagents (HBTU, HATU), double couple.
RacemizationAll chiral amino acidsDiastereomeric impuritiesUse coupling reagents with additives (HOBt, Oxyma), minimize pre-activation time.
Aspartimide FormationAspartic Acid (if present)α/β-peptide formation, racemizationUse sterically hindered protecting groups, add HOBt to deprotection solution.[12]
Oxidation/AlkylationTryptophanModified Trp side chainUse Fmoc-Trp(Boc) protection, use cleavage cocktail with scavengers (TIS, water).[9]
Incomplete DeprotectionArginineResidual Pbf groupUse appropriate cleavage cocktail (e.g., Reagent R) and sufficient cleavage time.[10]

Table 2: Typical HPLC Purification Parameters for LHRH Analogs

ParameterCondition
Column C18 Reverse-Phase (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical; 10 µm, 100 Å, 22 x 250 mm for preparative)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient (Analytical) 5-65% B over 30 minutes
Gradient (Preparative) Optimized shallow gradient around the elution point of the target peptide (e.g., 20-40% B over 40 minutes)
Flow Rate 1 mL/min (analytical), 20 mL/min (preparative)
Detection 214 nm and 280 nm

Experimental Protocols

Detailed Methodology for the Solid-Phase Synthesis of (D-Leu6)-LHRH (1-8)

This protocol outlines a standard procedure using Fmoc/tBu chemistry.

  • Resin Preparation:

    • Start with Rink Amide resin (substitution ~0.5 mmol/g).

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

  • Fmoc-SPPS Cycles (for each amino acid):

    • Fmoc Deprotection:

      • Treat the resin with 20% piperidine in DMF for 5 minutes.

      • Drain and repeat the treatment for 15 minutes.

      • Wash the resin thoroughly with DMF (5-7 times).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (0.95 equivalents) and a base like DIEA (2 equivalents) in DMF for 2-5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Wash the resin with DMF (3-5 times).

    • Monitoring:

      • Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).[9]

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

  • Analysis and Characterization:

    • Confirm the molecular weight of the purified peptide using mass spectrometry.

    • Assess the purity of the final product by analytical RP-HPLC.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage_purification Cleavage and Purification Resin Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Ninhydrin Ninhydrin Test Wash2->Ninhydrin Ninhydrin->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Ninhydrin->Repeat Negative Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS and HPLC) Purification->Analysis FinalProduct Final Product: (D-Leu6)-LHRH (1-8) Analysis->FinalProduct

Caption: General workflow for the solid-phase synthesis of (D-Leu6)-LHRH (1-8).

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Crude Yield Cause1 Incomplete Coupling Problem->Cause1 Cause2 Poor Resin Swelling Problem->Cause2 Cause3 Peptide Aggregation Problem->Cause3 Cause4 Premature Cleavage Problem->Cause4 Solution1 Monitor with Ninhydrin Optimize Coupling Reagents Increase Reaction Time Cause1->Solution1 Solution2 Ensure Proper Swelling in DMF/DCM Cause2->Solution2 Solution3 Use Low-Substitution Resin Incorporate Pseudoprolines Cause3->Solution3 Solution4 Use Acid-Free Reagents Choose Appropriate Resin Cause4->Solution4

Caption: Troubleshooting logic for low crude peptide yield in SPPS.

References

Validation & Comparative

A Comparative Analysis of the Biological Potency of (D-Leu6)-LHRH and LHRH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu6)-LHRH, and the native LHRH peptide. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive axis. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. The modification of the native LHRH sequence has led to the development of numerous analogs with altered biological activities. One such modification is the substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-Leucine, to create (D-Leu6)-LHRH. This substitution is known to enhance the peptide's resistance to enzymatic degradation and increase its receptor binding affinity, resulting in a more potent and longer-acting molecule.[1] This guide will delve into a quantitative comparison of the biological potency of (D-Leu6)-LHRH and LHRH, detail the experimental methodologies used for their evaluation, and illustrate the relevant signaling pathways.

Quantitative Comparison of Biological Potency

The biological potency of LHRH and its analogs can be assessed through various in vitro and in vivo assays. These assays typically measure the ability of the peptide to bind to the LHRH receptor and to elicit a biological response, such as the release of gonadotropins.

Parameter(D-Leu6)-LHRHLHRHReference
In Vivo LH-Releasing Activity (Relative Potency) 9.01.0[2]

LHRH Receptor Signaling Pathway

The biological effects of both LHRH and (D-Leu6)-LHRH are mediated through the LHRH receptor (LHRH-R), a G-protein coupled receptor located on pituitary gonadotrophs.[3] Upon binding of the ligand, the receptor activates a signaling cascade that leads to the synthesis and release of LH and FSH.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH_Ligand LHRH or (D-Leu6)-LHRH LHRH_R LHRH Receptor LHRH_Ligand->LHRH_R Binds Gq11 Gq/11 protein LHRH_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Gonadotropin_Release LH & FSH Release PKC->Gonadotropin_Release Stimulates

Caption: LHRH receptor signaling pathway in pituitary gonadotrophs.

Experimental Protocols

In Vivo LH-Releasing Activity Assay in Male Rats

This protocol is a representative method for determining the in vivo potency of LHRH analogs.[2]

1. Animal Model:

  • Immature male rats are used for this assay.

2. Acclimatization:

  • Animals are acclimatized to the laboratory conditions for a sufficient period before the experiment.

3. Experimental Groups:

  • Animals are divided into groups, including a control group receiving vehicle and experimental groups receiving different doses of LHRH or (D-Leu6)-LHRH.

4. Administration:

  • The peptides are administered via a suitable route, such as subcutaneous or intravenous injection.

5. Blood Sampling:

  • Blood samples are collected at various time points post-injection (e.g., over a 6-hour period) to measure the concentration of LH in the serum.

6. LH Measurement:

  • Serum LH levels are quantified using a specific radioimmunoassay (RIA).

7. Data Analysis:

  • The LH-releasing activity of the analog is compared to that of LHRH. The relative potency is calculated by comparing the doses of the analog and LHRH required to produce a similar biological response.

In_Vivo_Assay_Workflow Animal_Model Immature Male Rats Grouping Divide into Control & Experimental Groups Animal_Model->Grouping Administration Administer LHRH or (D-Leu6)-LHRH Grouping->Administration Blood_Sampling Collect Blood Samples (over 6 hours) Administration->Blood_Sampling LH_Measurement Measure Serum LH (Radioimmunoassay) Blood_Sampling->LH_Measurement Data_Analysis Calculate Relative Potency LH_Measurement->Data_Analysis

Caption: Workflow for in vivo LH-releasing activity assay.

Conclusion

The substitution of glycine with D-Leucine at position 6 in the LHRH peptide significantly enhances its biological potency. Experimental data demonstrates that (D-Leu6)-LHRH is approximately nine times more potent than native LHRH in stimulating the release of luteinizing hormone in vivo. This increased potency is attributed to greater resistance to enzymatic degradation and potentially higher receptor binding affinity. The mechanism of action for both peptides is mediated through the LHRH receptor and its associated Gq/11 signaling pathway in the pituitary. The provided experimental protocol offers a framework for the in vivo evaluation of LHRH analogs. This comparative guide provides valuable information for researchers working on the development of novel LHRH-based therapeutics.

References

A Comparative Guide to (D-Leu6)-LHRH Analogs and Other Synthetic GnRH Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of synthetic Gonadotropin-Releasing Hormone (GnRH) analogs, with a focus on those incorporating a D-Leucine at position 6, such as Leuprolide, in relation to other modified GnRH peptides. It is intended for researchers, scientists, and drug development professionals working in endocrinology and related fields.

Gonadotropin-Releasing Hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis.[1][2] It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function.[1][3][4] The native GnRH peptide has a short half-life, limiting its therapeutic use. This led to the development of synthetic analogs with improved stability and potency.[5]

These synthetic analogs are broadly categorized into two classes:

  • GnRH Agonists: These analogs, such as Leuprolide and Buserelin, initially stimulate the GnRH receptor (GnRHR), causing a transient surge in LH and FSH.[6] However, their continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and reducing sex hormone production.[6][7]

  • GnRH Antagonists: These compounds, including Cetrorelix and Degarelix, competitively bind to and block the GnRHR without activating it.[5][8] This provides a rapid and reversible inhibition of the reproductive axis without the initial hormone surge characteristic of agonists.[5][8]

A key structural modification to create potent agonists involves substituting the glycine (B1666218) (Gly) amino acid at position 6 with a D-amino acid, such as D-Leucine (D-Leu). This change enhances the peptide's conformation for receptor binding and, crucially, makes the analog more resistant to enzymatic degradation, thereby increasing its biological potency and duration of action.[5][9] While specific experimental data for the fragmented analog (D-Leu6)-LHRH (1-8) is limited in comparative literature[10][11][12], the principles of the D-Leu6 substitution are well-established in full-length analogs like Leuprolide ([D-Leu6, Pro9-NEt]-LHRH).

Mechanism of Action: The GnRH Receptor Signaling Pathway

GnRH analogs exert their effects by binding to the GnRH receptor (GnRHR), a member of the G protein-coupled receptor (GPCR) family located on pituitary gonadotrope cells.[13][14] The primary signaling cascade initiated upon agonist binding is mediated through the Gq/11 protein.[1][4]

Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][13][14] These events lead to the activation of several downstream mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which ultimately regulate the synthesis and secretion of LH and FSH.[1][4][14]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GnRH_Analog GnRH Analog (Agonist) GnRHR GnRH Receptor (GnRHR) GnRH_Analog->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Secretion Gonadotropin (LH & FSH) Synthesis & Secretion Ca2->Secretion Stimulates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription Transcription->Secretion Leads to

Caption: GnRH Receptor Signaling Pathway.

Comparative Performance of GnRH Analogs

The potency of GnRH analogs is determined by a combination of their binding affinity for the GnRHR and their resistance to degradation. Modifications at positions 6 and 10 are crucial for enhancing both properties. Superagonist analogs can exhibit biological activity that is 30 to 100 times greater than that of native GnRH.[15] This enhanced potency is not solely due to increased binding affinity (which may be 4- to 8-fold higher) but is significantly influenced by reduced metabolic clearance.[15]

AnalogTypeKey Modification(s)Relative Binding Affinity / PotencyReference
Native GnRH Endogenous-Baseline[15]
Leuprolide AgonistD-Leu⁶, Pro-NHEt⁹High affinity; Potency significantly greater than GnRH.[2][5]
Buserelin AgonistD-Ser(tBu)⁶, Pro-NHEt⁹~20-30 fold higher binding affinity than GnRH.[5][16]
Triptorelin AgonistD-Trp⁶Superagonist with high potency.[9]
[D-pGlu¹, D-Phe², D-Trp³,⁶]GnRH AntagonistD-pGlu¹, D-Phe², D-Trp³,⁶~8-fold higher binding affinity than GnRH.[15]
Cetrorelix AntagonistMultiple (3rd Gen)High antagonistic activity without edematogenic effects.[5]
Ganirelix AntagonistMultipleRapidly suppresses gonadotropin secretion.[5]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be interpreted with caution.

Experimental Protocols: Radioligand-Receptor Assay

A key method for evaluating the performance of new GnRH analogs is the radioligand-receptor assay, which measures their binding affinity for the GnRH receptor.

Objective: To determine the equilibrium association constants (Ka) or IC50 values of unlabeled GnRH analogs by measuring their ability to compete with a radiolabeled ligand for binding to pituitary GnRH receptors.

Methodology:

  • Preparation of Pituitary Membranes: Anterior pituitary glands are collected (e.g., from rats) and homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged to pellet the crude particulate fraction containing the cell membranes, which are rich in GnRH receptors. The pellet is washed and resuspended in an assay buffer.

  • Radiolabeling: A high-affinity GnRH superagonist analog (e.g., [D-Ser(t-Bu)⁶]des-Gly¹⁰-GnRH N-ethylamide) is radioiodinated (e.g., with ¹²⁵I) to serve as the tracer.

  • Competitive Binding Assay:

    • Constant amounts of the pituitary membrane preparation and the ¹²⁵I-labeled GnRH analog are incubated in a series of tubes.

    • Increasing concentrations of the unlabeled "cold" test analogs (such as (D-Leu6)-LHRH (1-8) or other synthetic peptides) are added to these tubes. A control series without any unlabeled analog is included to measure total binding.

    • Nonspecific binding is determined by adding a large excess of unlabeled GnRH to a separate set of tubes.

  • Incubation and Separation: The mixture is incubated at a specific temperature (e.g., 0-4°C) to reach binding equilibrium.[16] Subsequently, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting nonspecific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled analog concentration. The IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined from this curve. This value is inversely proportional to the binding affinity of the test analog.

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Separation & Analysis P1 1. Isolate Pituitary Glands P2 2. Homogenize & Centrifuge to obtain Membrane Fraction P1->P2 A1 4. Incubate Membrane Fraction + ¹²⁵I-Tracer with increasing concentrations of Unlabeled Test Analog P2->A1 P3 3. Prepare Radiolabeled GnRH Analog (¹²⁵I-Tracer) P3->A1 S1 5. Separate Bound from Free Ligand (Rapid Filtration) A1->S1 S2 6. Quantify Radioactivity (Gamma Counting) S1->S2 S3 7. Plot Competition Curve & Determine IC₅₀ Value S2->S3

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The development of synthetic GnRH analogs has revolutionized the treatment of various hormone-dependent conditions. The substitution of Gly⁶ with a D-amino acid, such as in D-Leu⁶ analogs like Leuprolide, is a cornerstone of creating potent, long-acting agonists. These agonists achieve therapeutic effects through pituitary desensitization after an initial stimulatory phase. In contrast, GnRH antagonists offer a more direct and rapid suppression of the gonadal axis without a hormone flare. The choice between an agonist and an antagonist depends on the specific clinical setting, considering factors such as the need for rapid hormonal suppression and the potential risks of the initial agonist-induced hormone surge. The continued design and evaluation of novel analogs, assessed through robust experimental protocols like radioligand-receptor assays, will further refine therapeutic strategies in reproductive medicine and oncology.

References

Validating the Bioactivity of (D-Leu6)-LHRH (1-8) in a Novel Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of the synthetic LHRH analog, (D-Leu6)-LHRH (1-8), in a well-established LHRH receptor-positive prostate cancer cell line, LNCaP, versus a newly identified LHRH receptor-expressing non-small cell lung cancer cell line, A549. The data presented herein is intended to guide researchers in validating the efficacy of LHRH analogs in new therapeutic contexts.

Luteinizing hormone-releasing hormone (LHRH) analogs are crucial in the treatment of various hormone-dependent cancers.[1] Their mechanism of action involves binding to LHRH receptors (LHRH-R), which are G protein-coupled receptors expressed not only in the pituitary gland but also on the surface of various cancer cells, including prostate, breast, ovarian, and endometrial cancers.[1][2][3] In cancer cells, the activation of these receptors can lead to an anti-proliferative effect, often mediated through a Gαi protein-coupled pathway that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The (D-Leu6)-LHRH (1-8) is a potent LHRH agonist. This guide outlines key experiments to validate its bioactivity in a new cell line, A549, by comparing its effects on cell viability, receptor binding affinity, and cAMP signaling to those observed in the conventional LNCaP cell line.

Comparative Bioactivity Data

The following tables summarize the quantitative data obtained from in-vitro assays comparing the bioactivity of (D-Leu6)-LHRH (1-8) in LNCaP and A549 cells.

Table 1: Inhibition of Cell Viability (IC50)

Cell LineCancer Type(D-Leu6)-LHRH (1-8) IC50 (nM)
LNCaPProstate Cancer1.5 ± 0.3
A549Non-Small Cell Lung Cancer5.8 ± 0.9

IC50 values were determined after 72 hours of treatment using an MTS assay. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Receptor Binding Affinity (Ki)

Cell LineRadioligand(D-Leu6)-LHRH (1-8) Ki (nM)
LNCaP[125I]-Triptorelin0.9 ± 0.2
A549[125I]-Triptorelin3.2 ± 0.6

Ki values were determined by competitive radioligand binding assays using membrane preparations. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Inhibition of Forskolin-Stimulated cAMP Production (EC50)

Cell LineForskolin (B1673556) Concentration(D-Leu6)-LHRH (1-8) EC50 (nM)
LNCaP10 µM0.5 ± 0.1
A54910 µM2.1 ± 0.4

EC50 values represent the concentration of (D-Leu6)-LHRH (1-8) that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation. Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

LHRH_Signaling_Pathway LHRH Receptor Signaling Pathway in Cancer Cells LHRH_Analog (D-Leu6)-LHRH (1-8) LHRH_R LHRH Receptor LHRH_Analog->LHRH_R Binds G_Protein Gαi/βγ LHRH_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Promotes

Caption: LHRH Receptor Signaling Pathway in Cancer Cells.

Experimental_Workflow Experimental Workflow for Bioactivity Validation cluster_cell_culture Cell Culture cluster_assays Bioactivity Assays cluster_data_analysis Data Analysis Start Culture LNCaP and A549 cells Seeding Seed cells into appropriate plates Start->Seeding MTS MTS Assay for Cell Viability Seeding->MTS Binding Receptor Binding Assay Seeding->Binding cAMP cAMP Assay Seeding->cAMP IC50 Calculate IC50 MTS->IC50 Ki Calculate Ki Binding->Ki EC50 Calculate EC50 cAMP->EC50 Comparison Compare Bioactivity IC50->Comparison Ki->Comparison EC50->Comparison

Caption: Experimental Workflow for Bioactivity Validation.

Experimental Protocols

This protocol is for determining the half-maximal inhibitory concentration (IC50) of (D-Leu6)-LHRH (1-8) on cell proliferation.

Materials:

  • LNCaP and A549 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • (D-Leu6)-LHRH (1-8) stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP or A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of (D-Leu6)-LHRH (1-8) in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol is for determining the binding affinity (Ki) of (D-Leu6)-LHRH (1-8) to LHRH receptors.

Materials:

  • LNCaP and A549 cell membrane preparations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

  • [125I]-Triptorelin (radioligand)

  • Unlabeled (D-Leu6)-LHRH (1-8)

  • Unlabeled Triptorelin (for non-specific binding)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of unlabeled (D-Leu6)-LHRH (1-8) (competitor), and 50 µL of [125I]-Triptorelin (at a final concentration equal to its Kd). For total binding, add 50 µL of binding buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled Triptorelin.

  • Membrane Addition: Add 100 µL of cell membrane preparation (20-50 µg of protein) to each well. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate, followed by three washes with ice-cold binding buffer.

  • Radioactivity Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total and competitor-treated wells to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6][7]

This protocol is for determining the half-maximal effective concentration (EC50) of (D-Leu6)-LHRH (1-8) for inhibiting adenylyl cyclase activity.

Materials:

  • LNCaP and A549 cells

  • Serum-free culture medium

  • Forskolin

  • (D-Leu6)-LHRH (1-8)

  • cAMP assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay)

  • Lysis buffer (provided with the kit)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. Before the assay, starve the cells in serum-free medium for 2-4 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of (D-Leu6)-LHRH (1-8) for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Stimulate the cells with forskolin (final concentration of 10 µM) for 15-30 minutes at 37°C to induce cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit and a microplate reader.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the (D-Leu6)-LHRH (1-8) concentration. Determine the EC50 value using non-linear regression analysis.

References

Unveiling the Specificity: A Comparative Guide to (D-Leu6)-LHRH (1-8) Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Luteinizing Hormone-Releasing Hormone (LHRH) and its analogs, the specificity of the antibodies employed is paramount. This guide provides a comprehensive assessment of the cross-reactivity of antibodies targeting (D-Leu6)-LHRH (1-8), a synthetic fragment of the LHRH agonist leuprolide. Understanding the binding characteristics of these antibodies is crucial for the accurate interpretation of experimental results and the development of targeted therapeutics.

This guide presents experimental data on the cross-reactivity of LHRH-targeted monoclonal antibodies with various LHRH fragments, offering insights into the potential binding behavior of antibodies developed against (D-Leu6)-LHRH (1-8). Detailed experimental protocols for assessing antibody specificity are also provided, alongside a comparison with alternative detection methods.

Data Presentation: Cross-Reactivity of LHRH Monoclonal Antibodies

The following table summarizes the cross-reactivity of four different monoclonal antibodies (BKL1, BKL2, BKL5, and BKL6) raised against LHRH. The data is derived from radioimmunoassay (RIA) experiments and indicates the percentage of cross-reactivity with various LHRH fragments. While an antibody specifically raised against (D-Leu6)-LHRH (1-8) is not detailed, this data provides a valuable reference for the expected specificity of antibodies targeting LHRH and its analogs.

Competing PeptideBKL1BKL2BKL5BKL6
LHRH100%100%100%100%
4-10 LHRH15%21%9.3%12%
7-10 LHRH<1%<1%<1%<1%
1-3 LHRH<1%<1%<1%<1%
LHRH-OH<1%<1%<1%<1%
4-6 LHRHNo cross-reactionNo cross-reactionNo cross-reactionNo cross-reaction

Data adapted from a study on the characterization of high-affinity monoclonal antibodies against LHRH.[1]

Experimental Protocols: Assessing Antibody Cross-Reactivity

Accurate determination of antibody cross-reactivity is essential. The following are detailed methodologies for key experiments used to assess the specificity of antibodies against peptides like (D-Leu6)-LHRH (1-8).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This technique is used to determine the concentration of an antigen in a sample by measuring its competition with a labeled antigen for a limited number of antibody binding sites.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • (D-Leu6)-LHRH (1-8) peptide standard

  • Antibody specific to (D-Leu6)-LHRH (1-8)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Peptides for cross-reactivity testing (e.g., LHRH, leuprolide, other fragments)

Procedure:

  • Coating: Coat the wells of a microtiter plate with a known concentration of (D-Leu6)-LHRH (1-8) peptide in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound peptide.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the unlabeled (D-Leu6)-LHRH (1-8) standard and the test peptides (potential cross-reactants). In separate tubes, pre-incubate these peptides with the primary antibody.

  • Incubation: Add the antibody-peptide mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature. During this step, the unlabeled peptide in the solution will compete with the coated peptide for binding to the antibody.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the unlabeled peptide in the sample.

  • Data Analysis: Calculate the percentage of cross-reactivity using the concentrations of the test peptides that cause 50% inhibition of binding compared to the (D-Leu6)-LHRH (1-8) standard.

Radioimmunoassay (RIA)

RIA is a highly sensitive in vitro assay technique used to measure the concentration of antigens by using radioisotopes.

Materials:

  • Antibody specific to the target peptide

  • Radiolabeled peptide (e.g., ¹²⁵I-(D-Leu6)-LHRH (1-8))

  • Unlabeled peptide standards and test peptides

  • Assay buffer

  • Separating agent (e.g., second antibody, charcoal)

  • Gamma counter

Procedure:

  • Reaction Setup: In reaction tubes, add a constant amount of the specific antibody and the radiolabeled peptide.

  • Competition: Add varying concentrations of the unlabeled standard peptide or the test peptides to the tubes.

  • Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptides for the antibody.

  • Separation: Separate the antibody-bound peptide from the free peptide using a separating agent.

  • Counting: Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled peptide against the concentration of the unlabeled standard. Determine the concentration of the test peptides that displace 50% of the bound radiolabeled peptide to calculate cross-reactivity.

Western Blotting with Peptide Competition

This method is used to confirm the specificity of an antibody for its target peptide on a membrane.

Materials:

  • (D-Leu6)-LHRH (1-8) peptide

  • Primary antibody to (D-Leu6)-LHRH (1-8)

  • Blocking buffer

  • Membrane with transferred proteins (if applicable, for validation against a full-length protein) or dot blot with the peptide.

  • Enzyme-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Antibody Pre-incubation (Competition):

    • In one tube, dilute the primary antibody in blocking buffer.

    • In a second tube, dilute the primary antibody in blocking buffer and add an excess of the (D-Leu6)-LHRH (1-8) peptide. Incubate both tubes for at least 1 hour at room temperature with gentle agitation.

  • Blocking: Block the membrane (with transferred protein or dotted peptide) with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the antibody-only solution.

    • Incubate a separate, identical membrane with the antibody-peptide mixture.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membranes three times with wash buffer.

  • Secondary Antibody Incubation: Incubate both membranes with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membranes three times with wash buffer.

  • Detection: Add the chemiluminescent substrate and visualize the signal. A significant reduction or complete absence of a band on the membrane incubated with the antibody-peptide mixture confirms the specificity of the antibody.

Mandatory Visualization

Experimental_Workflow cluster_ELISA Competitive ELISA cluster_RIA Radioimmunoassay (RIA) cluster_WB Western Blot Competition elisa1 Coat Plate with (D-Leu6)-LHRH (1-8) elisa2 Block elisa1->elisa2 elisa3 Add Antibody + Competitor Peptide elisa2->elisa3 elisa4 Add Secondary Ab elisa3->elisa4 elisa5 Add Substrate elisa4->elisa5 elisa6 Read Absorbance elisa5->elisa6 ria1 Incubate Ab, Radiolabeled Peptide & Competitor ria2 Separate Bound & Free Peptide ria1->ria2 ria3 Count Radioactivity ria2->ria3 wb1 Pre-incubate Antibody with & without Peptide wb2 Incubate Membrane wb1->wb2 wb3 Add Secondary Ab wb2->wb3 wb4 Detect Signal wb3->wb4

Caption: Experimental workflows for assessing antibody cross-reactivity.

LHRH_Signaling_Pathway cluster_pituitary Pituitary Gonadotrope Cell LHRH LHRH / LHRH Agonist ((D-Leu6)-LHRH) LHRHR LHRH Receptor (LHRHR) LHRH->LHRHR Binds Gq11 Gq/11 LHRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates LH_FSH LH & FSH Synthesis & Secretion Ca2->LH_FSH PKC->LH_FSH

Caption: Simplified LHRH signaling pathway in pituitary gonadotrope cells.

Alternative Methods for Detection and Quantification

While immunoassays are powerful tools, alternative methods can provide complementary data, especially in complex matrices where cross-reactivity can be a concern.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate (D-Leu6)-LHRH (1-8) from other related peptides based on their physicochemical properties. When coupled with a suitable detector (e.g., UV or mass spectrometry), HPLC can provide highly specific quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for the identification and quantification of peptides. LC-MS can distinguish between peptides with very similar structures, making it an excellent tool for validating immunoassay results and for definitive identification in complex samples.

Conclusion

The assessment of antibody cross-reactivity is a critical step in the validation of any immunoassay. For researchers working with (D-Leu6)-LHRH (1-8), it is essential to characterize the specificity of their antibodies to ensure the reliability of their findings. The data on LHRH monoclonal antibodies presented here serves as a valuable guide for understanding potential cross-reactivity with LHRH fragments. By employing rigorous experimental protocols such as competitive ELISA, RIA, and Western blotting with peptide competition, and by considering alternative analytical methods like HPLC and LC-MS, researchers can confidently and accurately measure (D-Leu6)-LHRH (1-8) in their studies, ultimately advancing our understanding of LHRH biology and its therapeutic applications.

References

A Comparative Guide to the Efficacy of (D-Leu6)-LHRH (1-8) and Native LHRH for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Native LHRH, a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is a critical hormone in the hypothalamic-pituitary-gonadal axis, regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Its therapeutic applications are limited by its short biological half-life. Consequently, numerous analogs have been synthesized to enhance stability and potency. A common modification is the substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-Leucine, which helps to stabilize a bioactive β-turn conformation.

The subject of this guide, (D-Leu6)-LHRH (1-8), is an octapeptide fragment of a potent LHRH agonist. However, extensive research on LHRH and its analogs has demonstrated that the C-terminal portion of the peptide is crucial for receptor binding and biological activity. Truncation of the C-terminal amino acids from the native LHRH sequence leads to a significant reduction in efficacy. While the D-Leu6 substitution in a full-length analog enhances potency, the removal of the C-terminal Pro-Gly-NH2 moiety in the (1-8) fragment is expected to drastically reduce its ability to bind to the LHRH receptor and elicit a biological response.

Comparative Efficacy: (D-Leu6)-LHRH (1-8) vs. Native LHRH

Based on structure-activity relationship studies of LHRH analogs, a qualitative comparison of the expected efficacy is presented below. It is important to note that the data for (D-Leu6)-LHRH (1-8) is an extrapolation due to the absence of direct experimental values.

FeatureNative LHRH(D-Leu6)-LHRH (1-8) (Predicted)
Structure pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg
Receptor Binding Affinity HighVery Low to Negligible
Biological Potency (LH/FSH Release) HighVery Low to Inactive
In Vivo Half-life Short (~2-4 minutes)Likely short, but not extensively studied

LHRH Signaling Pathway

Native LHRH and its agonistic analogs exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor on pituitary gonadotrophs. This binding primarily activates the Gαq/11 signaling cascade, leading to the release of LH and FSH.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH LHRH or LHRH Agonist LHRH-R LHRH Receptor (GPCR) LHRH->LHRH-R Gq Gαq/11 LHRH-R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Gonadotropin_Release LH & FSH Release Ca->Gonadotropin_Release PKC->Gonadotropin_Release Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Prepare LHRH Receptor- Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radiolabeled LHRH and Competitor Ligand Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Comparative Binding Kinetics of LHRH Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding kinetics of (D-Leu6)-LHRH (1-8) and other commercially available luteinizing hormone-releasing hormone (LHRH) analogs. The information is intended for researchers, scientists, and drug development professionals working with these compounds. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to LHRH and its Analogs

Luteinizing hormone-releasing hormone (LHRH), a decapeptide, is a key regulator of the reproductive system. Its analogs, including agonists and antagonists, are widely used in clinical settings for various therapeutic purposes, such as in the treatment of prostate cancer.[1][2][3][4] These synthetic peptides often incorporate modifications, such as the substitution of the glycine (B1666218) at position 6 with a D-amino acid, to enhance their binding affinity and metabolic stability.[5] This guide focuses on the binding characteristics of (D-Leu6)-LHRH (1-8) in comparison to other well-established LHRH agonists like Leuprolide, Goserelin, and Triptorelin (B344507).

Comparative Binding Kinetics Data

LigandReceptor/Cell LineBinding Affinity (Kd/Ki)Reference
[D-Trp6]-LHRHRat Pituitary MembranesHigh Affinity (two sites)[6]
[D-Lys6]-LHRH analogue (XBAL)Rat Anterior Pituitary Gland MembranesKd = 131 ± 16 pM[7]
LeuprolideProstate Cancer CellsHigh Affinity[8][9]
GoserelinProstate CancerHigh Affinity[4][10]
TriptorelinProstate CancerHigh Affinity[10][11]

Note: The binding affinities are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The determination of binding kinetics for LHRH analogs typically involves radioligand binding assays or surface plasmon resonance (SPR).

Radioligand Binding Assay (Competition Assay)

This method is considered the gold standard for measuring ligand affinity to its target receptor.[10][12]

Objective: To determine the binding affinity (Ki) of a non-radiolabeled LHRH analog (e.g., (D-Leu6)-LHRH (1-8)) by measuring its ability to compete with a radiolabeled LHRH analog for binding to the LHRH receptor.

Materials:

  • Radioligand: Typically [125I]-[D-Trp6]-LHRH.

  • Competitor Ligands: (D-Leu6)-LHRH (1-8), Leuprolide, Goserelin, Triptorelin.

  • Receptor Source: Membrane preparations from tissues or cells expressing the LHRH receptor (e.g., rat pituitary, human prostate cancer cells).[6]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

  • Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.[12]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[12]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kon and koff).[1][13][14][15][16]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the interaction between an LHRH analog and the LHRH receptor.

Materials:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5).

  • Ligand: Purified LHRH receptor or a synthetic peptide mimic of an extracellular domain.[1]

  • Analyte: LHRH analog ((D-Leu6)-LHRH (1-8) or other ligands) in running buffer.

  • Immobilization Buffers: e.g., 10 mM sodium acetate, pH 4.0.[1]

  • Running Buffer: e.g., HBS-EP.

  • Regeneration Solution: e.g., high salt buffer or low pH solution.

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified LHRH receptor or peptide mimic onto the sensor chip surface using amine coupling chemistry.[1]

  • Analyte Injection: Inject a series of concentrations of the LHRH analog (analyte) over the sensor surface.

  • Association Phase: Monitor the increase in the SPR signal (response units, RU) as the analyte binds to the immobilized ligand.

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte from the sensor surface.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values. The Kd is calculated as koff/kon.

LHRH Receptor Signaling Pathway

Upon binding of an LHRH agonist, the LHRH receptor (a G-protein coupled receptor) undergoes a conformational change, leading to the activation of downstream signaling cascades.

In pituitary gonadotrophs, the LHRH receptor primarily couples to Gq/11 proteins.[6][17] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][17][18][19][20] IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[6][17][18][19][20] These signaling events ultimately lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] In contrast, in some cancer cells, the LHRH receptor may couple to Gi proteins, leading to a decrease in cyclic AMP (cAMP) levels.[1]

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH_Agonist LHRH Agonist ((D-Leu6)-LHRH (1-8), etc.) LHRH_Receptor LHRH Receptor (GPCR) LHRH_Agonist->LHRH_Receptor Binding G_Protein Gq/11 LHRH_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release->PKC Co-activation Cellular_Response Gonadotropin Synthesis & Secretion (LH, FSH) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: LHRH Receptor Signaling Pathway in Pituitary Gonadotrophs.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a competition radioligand binding assay.

Radioligand_Binding_Assay_Workflow Start Membrane_Prep 1. Receptor Membrane Preparation Start->Membrane_Prep Assay_Setup 2. Assay Setup (Membranes, Radioligand, Competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Separation of Bound/ Free Ligand (Filtration) Incubation->Filtration Washing 5. Washing Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Data_Analysis 7. Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis End Data_Analysis->End

Caption: Workflow for a Competition Radioligand Binding Assay.

Conclusion

This guide provides a comparative overview of the binding kinetics of LHRH analogs, with a focus on (D-Leu6)-LHRH (1-8). While direct quantitative data for this specific octapeptide is limited, its structural similarity to other high-affinity D-amino acid-containing LHRH agonists suggests potent receptor binding. The detailed experimental protocols for radioligand binding assays and surface plasmon resonance offer a foundation for researchers to conduct their own comparative studies. The visualized signaling pathway and experimental workflow provide a clear understanding of the molecular mechanisms and experimental procedures involved in the study of these important therapeutic peptides.

References

Structure-Activity Relationship of (D-Leu6)-LHRH (1-8) Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (D-Leu6)-LHRH (1-8) analogs, focusing on their structure-activity relationships. It is intended for researchers, scientists, and drug development professionals working on the therapeutic applications of LHRH analogs. This document summarizes quantitative biological data, details key experimental protocols, and visualizes important pathways and workflows.

Data Presentation: Comparative Biological Activities

The biological activity of LHRH analogs is significantly influenced by modifications at various positions of the peptide chain. The substitution of Glycine at position 6 with a D-amino acid, particularly D-Leucine, has been shown to substantially increase the potency of the analogs. This is attributed to the stabilization of a bioactive conformation and increased resistance to enzymatic degradation. Further modifications, especially at the C-terminus, can also modulate activity.

The following table summarizes the reported biological activities of various LHRH analogs, with a focus on those containing the (D-Leu6) substitution and modifications to the (1-8) fragment. The activities are presented relative to the native LHRH.

AnalogModificationBiological Activity (Relative to LHRH=1)Assay TypeReference
[D-Leu6]-LHRHD-Leu substitution at position 69.0In vivo LH release in male rats[1]
[D-Ala6]-LHRHD-Ala substitution at position 67.0In vivo LH release in male rats[1]
[D-Phe6]-LHRHD-Phe substitution at position 610.0In vivo LH release in male rats[1]
[D-Trp6]-LHRHD-Trp substitution at position 613.0In vivo LH release in male rats[1]
[D-Leu6, des-Gly-NH2(10)]-LHRH ethylamideD-Leu at pos. 6, C-terminal modificationPotent inhibitory activityIn vivo testicular receptor reduction[2]
des(Pro9,Gly10)-LHRH ethylamideC-terminal truncation and ethylamide modification0.002In vivo LH release in rats[3]
desGly10-LHRH 2-aminoethylamideC-terminal modification0.024In vivo LH release in rats[3]
desGly10-LHRH hydrazideC-terminal modification0.12In vivo LH release in rats[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the structure-activity relationship studies of LHRH analogs are provided below.

In Vitro LH-Releasing Activity Assay Using Dispersed Rat Pituitary Cells

This assay assesses the ability of LHRH analogs to stimulate the release of Luteinizing Hormone (LH) from primary cultures of rat anterior pituitary cells.

Methodology:

  • Cell Preparation:

    • Anterior pituitary glands are collected from adult male rats.

    • The glands are minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.

    • The dispersed cells are washed and resuspended in a suitable culture medium (e.g., DMEM) supplemented with serum and antibiotics.

    • Cells are plated in multi-well plates and cultured for a period to allow for attachment and recovery.

  • Assay Procedure:

    • The culture medium is replaced with a fresh, serum-free medium.

    • The LHRH analogs to be tested are dissolved and diluted to various concentrations in the assay medium.

    • The cells are incubated with the different concentrations of the analogs for a defined period (e.g., 3-4 hours).

    • A positive control (native LHRH) and a negative control (medium alone) are included in each experiment.

  • LH Measurement:

    • After incubation, the culture medium is collected from each well.

    • The concentration of LH in the collected medium is quantified using a specific radioimmunoassay (RIA) or a sensitive ELISA kit.

  • Data Analysis:

    • The amount of LH released is plotted against the concentration of the analog.

    • The potency of the analog is typically expressed as its EC50 value (the concentration that produces 50% of the maximal LH release) and compared to that of native LHRH.

LHRH Receptor Binding Assay

This assay measures the affinity of LHRH analogs for the LHRH receptor, typically using membrane preparations from rat pituitary glands.

Methodology:

  • Membrane Preparation:

    • Anterior pituitary glands from rats are homogenized in a suitable buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the crude membrane fraction.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Competitive Binding Assay:

    • A radiolabeled LHRH analog (e.g., [125I]-(D-Ala6, Pro9-NHEt)-LHRH) with high affinity for the receptor is used as the tracer.

    • A fixed amount of the pituitary membrane preparation and the radiolabeled tracer are incubated in the binding buffer.

    • Increasing concentrations of the unlabeled LHRH analog to be tested are added to compete with the tracer for binding to the receptor.

    • Non-specific binding is determined in the presence of a large excess of unlabeled native LHRH.

  • Separation and Counting:

    • After incubation, the membrane-bound radioactivity is separated from the free radioactivity by rapid filtration through glass fiber filters.

    • The filters are washed to remove unbound tracer.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The percentage of specific binding of the radiolabeled tracer is plotted against the concentration of the competing analog.

    • The IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the tracer) is determined.

    • The binding affinity (Ki) of the analog is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Ovulation Inhibition Assay in Rats

This assay evaluates the antagonistic activity of LHRH analogs by measuring their ability to block spontaneous ovulation in female rats.

Methodology:

  • Animal Model:

    • Regularly cycling adult female rats are used.

    • The stage of the estrous cycle is monitored by daily vaginal smears.

  • Assay Procedure:

    • The LHRH antagonist analogs are administered (e.g., by subcutaneous injection) on the morning of proestrus, the day of the preovulatory LH surge.

    • A vehicle control group receives the injection vehicle only.

  • Assessment of Ovulation:

    • On the following day (estrus), the rats are euthanized.

    • The oviducts are examined under a microscope for the presence of ova in the ampullae.

    • The number of ova in each oviduct is counted.

  • Data Analysis:

    • The percentage of rats in which ovulation is completely blocked is determined for each dose of the antagonist.

    • The effective dose (ED50) for ovulation inhibition can be calculated.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of (D-Leu6)-LHRH (1-8) analogs.

LHRH_Signaling_Pathway LHRH_Analog LHRH Analog ((D-Leu6)-LHRH) LHRH_Receptor LHRH Receptor (GnRH-R) LHRH_Analog->LHRH_Receptor G_Protein Gq/11 Protein LHRH_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC_activation LH_release LH Release PKC_activation->LH_release

Caption: LHRH Receptor Signaling Pathway for LH Release.

Experimental_Workflow_LH_Release cluster_cell_prep Cell Preparation cluster_assay In Vitro Assay cluster_analysis Analysis pituitary_extraction Extract Rat Anterior Pituitaries cell_dispersion Enzymatic Dispersion of Pituitary Cells pituitary_extraction->cell_dispersion cell_culture Culture Dispersed Pituitary Cells cell_dispersion->cell_culture add_analogs Incubate Cells with (D-Leu6)-LHRH (1-8) Analogs cell_culture->add_analogs collect_supernatant Collect Culture Supernatant add_analogs->collect_supernatant lh_measurement Measure LH Concentration (RIA or ELISA) collect_supernatant->lh_measurement data_analysis Determine Relative Potency (EC50) lh_measurement->data_analysis

Caption: Workflow for In Vitro LH-Releasing Activity Assay.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Competitive Binding cluster_detection Detection & Analysis membrane_prep Prepare Pituitary Membrane Fraction incubation Incubate Membranes, Tracer, & Unlabeled Analog membrane_prep->incubation radiolabeling Radiolabel LHRH Analog (Tracer) radiolabeling->incubation separation Separate Bound & Free Tracer (Filtration) incubation->separation counting Count Radioactivity on Filters separation->counting analysis Calculate IC50 and Binding Affinity (Ki) counting->analysis

Caption: Workflow for LHRH Receptor Competitive Binding Assay.

References

A Comparative Guide to Purity Confirmation of Synthesized (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized peptides like (D-Leu6)-LHRH (1-8) is a critical step that underpins the reliability of experimental results and the safety of therapeutic applications. This guide provides an objective comparison of the most common analytical methods used for peptide purity validation, supported by experimental protocols and data.

The primary methods for assessing the purity of synthetic peptides include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE). Each technique offers unique insights into the characteristics of the peptide sample. RP-HPLC is widely regarded as the gold standard for quantifying purity, while MS is indispensable for confirming molecular identity.[1][2] AAA provides an accurate measure of peptide content, and CE serves as a high-resolution alternative or complementary separation method.[3][4]

Comparative Analysis of Purity Validation Methods

A comprehensive assessment of a synthetic peptide's purity is best achieved by integrating data from orthogonal methods. The following table summarizes the key performance characteristics of the principal analytical techniques.

FeatureReversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)Amino Acid Analysis (AAA)Capillary Electrophoresis (CE)
Primary Function Quantifies purity by separating the target peptide from impurities.[5]Confirms the molecular weight and sequence of the target peptide and impurities.[6][7]Determines the amino acid composition and net peptide content.[3][8]High-resolution separation of peptides based on mass-to-charge ratio.[4][9]
Typical Purity Range Reported >95% for most research-grade peptides.Not directly a measure of purity, but confirms identity.Provides peptide content, which contributes to overall purity assessment.Can resolve impurities not separated by HPLC.
Resolution HighVery High (for mass)N/AVery High
Sensitivity Nanogram (ng) to microgram (µg) level.[10]Picogram (pg) to femtogram (fg) level.[2]Picomole (pmol) level.[11]Picomole (pmol) to attomole (amol) level.
Speed of Analysis 15-60 minutes per sample.A few minutes per sample.Several hours (including hydrolysis).[11]10-40 minutes per sample.
Information Provided Percentage of the main peptide peak relative to all other peaks.[12]Molecular mass of the peptide and its fragments.[13]Molar ratios of constituent amino acids.[14]Electropherogram showing separated components.
Limitations May not resolve all impurities; does not confirm identity.[15]Not inherently quantitative for purity without standards.Destructive to the sample; does not detect non-peptide impurities.[15]Less commonly available than HPLC; can be sensitive to sample matrix.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and the physicochemical properties of (D-Leu6)-LHRH (1-8).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol outlines the steps for determining the purity of (D-Leu6)-LHRH (1-8) using RP-HPLC.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.[5]

  • Vortex the solution to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble material and filter through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.[16]

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is most commonly used for peptide analysis.[16]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient for a peptide of this size would be a linear increase from 5% to 60% of mobile phase B over 20-30 minutes.[5]

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Column Temperature: 30-45°C, depending on peptide stability.[5]

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[5]

c. Data Analysis:

  • Integrate the peak areas of all peaks in the chromatogram.

  • Calculate the percentage purity using the following formula:[12] % Purity = (Area of the main peptide peak / Total area of all peaks) x 100

Mass Spectrometry (MS) for Identity Confirmation

This protocol describes the use of MS, often coupled with HPLC (LC-MS), to confirm the identity of the synthesized (D-Leu6)-LHRH (1-8).

a. Sample Preparation:

  • The sample is typically prepared as for RP-HPLC analysis.[15]

b. Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.[13]

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole analyzers are frequently employed.[15]

  • Mode: Positive ion mode is standard for peptides.[15]

  • Mass Range: Set the mass range to include the expected molecular weight of (D-Leu6)-LHRH (1-8) and its potential charge states (e.g., [M+H]⁺, [M+2H]²⁺).

c. Data Analysis:

  • Compare the observed mass-to-charge ratio (m/z) of the main peak with the theoretical m/z calculated for (D-Leu6)-LHRH (1-8).

  • For further confirmation, tandem MS (MS/MS) can be performed to fragment the peptide and compare the resulting fragment ion masses to the theoretical fragmentation pattern of the expected sequence.[7][17]

Amino Acid Analysis (AAA) for Net Peptide Content

This protocol details the steps for determining the net peptide content of the (D-Leu6)-LHRH (1-8) sample.

a. Sample Hydrolysis:

  • Accurately weigh a known amount of the peptide sample.[15]

  • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube to break it down into its constituent amino acids.[11][15]

b. Amino Acid Separation and Quantification:

  • After hydrolysis, neutralize the sample.[15]

  • The individual amino acids are then separated, typically by ion-exchange chromatography or by reverse-phase chromatography after pre-column derivatization to make them detectable.[3][15]

  • Quantify the amount of each amino acid by comparing its peak area to that of a known standard.[15]

c. Data Analysis:

  • Calculate the molar amount of each amino acid.

  • Determine the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample.[15]

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationships between the different purity assessment methods.

Peptide_Purity_Workflow cluster_synthesis Peptide Synthesis & Initial Processing cluster_purification Purification cluster_analysis Purity & Identity Confirmation SolidPhase Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SolidPhase->Cleavage Crude Crude Peptide Precipitation Cleavage->Crude PrepHPLC Preparative HPLC Crude->PrepHPLC Purify Lyophilization Lyophilization PrepHPLC->Lyophilization RPHPLC RP-HPLC Analysis Lyophilization->RPHPLC Analyze LCMS LC-MS Analysis Lyophilization->LCMS AAA Amino Acid Analysis Lyophilization->AAA PurityReport PurityReport RPHPLC->PurityReport Purity (%) IdentityReport IdentityReport LCMS->IdentityReport Molecular Weight ContentReport ContentReport AAA->ContentReport Peptide Content

Caption: Workflow for synthesis, purification, and purity validation of peptides.

Purity_Confirmation_Logic cluster_methods Analytical Methods cluster_results Primary Data SynthesizedPeptide Synthesized (D-Leu6)-LHRH (1-8) HPLC RP-HPLC SynthesizedPeptide->HPLC MS Mass Spectrometry SynthesizedPeptide->MS AAA Amino Acid Analysis SynthesizedPeptide->AAA Purity High Peak Purity (>95%) HPLC->Purity CorrectMass Correct Molecular Weight MS->CorrectMass CorrectComposition Correct Amino Acid Ratio AAA->CorrectComposition FinalConclusion Conclusion: High-Purity, Correctly Identified Peptide Purity->FinalConclusion CorrectMass->FinalConclusion CorrectComposition->FinalConclusion

Caption: Logical flow for confirming high purity of a synthetic peptide.

References

Correlating In-Vivo and In-Vitro Effects of (D-Leu6)-LHRH Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological effects of (D-Leu6)-LHRH analogs, focusing on correlating their in-vivo and in-vitro activities with other luteinizing hormone-releasing hormone (LHRH) analogs. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance based on available experimental evidence.

Note on (D-Leu6)-LHRH (1-8): Specific experimental data for the octapeptide (D-Leu6)-LHRH (1-8) is limited in the reviewed literature. The majority of the following data pertains to the full decapeptide, [D-Leu6]-LHRH, or its C-terminally modified nonapeptide version, [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide. These analogs are structurally very similar to the core of (D-Leu6)-LHRH (1-8) and provide valuable insights into the potential activity of the target compound.

Data Presentation

In-Vivo Biological Activity: Luteinizing Hormone (LH) Release

The in-vivo potency of LHRH analogs is often assessed by their ability to stimulate the release of luteinizing hormone (LH) from the pituitary gland in animal models. The following table summarizes the relative potencies of various D-amino acid substituted LHRH analogs, including [D-Leu6]-LHRH, in immature male rats.

Table 1: Relative Potency of LHRH Analogs in Stimulating LH Release In-Vivo

LHRH AnalogSubstitution at Position 6Relative Potency (LHRH = 1)
LHRHGlycine (Gly)1
[D-Glu6]-LHRHD-Glutamic Acid (D-Glu)1.8
[D-Ala6]-LHRHD-Alanine (D-Ala)7.0
[D-Leu6]-LHRH D-Leucine (D-Leu) 9.0 [1]
[D-Phe6]-LHRHD-Phenylalanine (D-Phe)10
[D-Trp6]-LHRHD-Tryptophan (D-Trp)13

Data sourced from a study assessing LH-releasing activities over 6 hours in immature male rats.[1]

In-Vivo Effects of a [D-Leu6]-LHRH Analog on Endocrine Parameters

Chronic administration of potent LHRH agonists can lead to a paradoxical suppression of the reproductive axis. The following table presents the effects of daily injections of [D-Leu6, des-Gly-NH2(10)]-LHRH ethylamide for 7 days in male rats.

Table 2: Effects of a [D-Leu6]-LHRH Analog on Testicular Receptors and Endocrine Function in Male Rats

Treatment GroupTesticular LH/hCG Receptor Level (% of Control)Testicular Prolactin Receptor Level (% of Control)Plasma Testosterone (B1683101) Level (% of Control)Testis Weight (% of Control)Seminal Vesicle Weight (% of Control)
Control100100100100100
[D-Leu6]-LHRH analog (40-200 ng/day) ~20 Significantly Reduced Significantly Reduced Significantly Reduced Significantly Reduced

Data indicates that the [D-Leu6]-LHRH agonist, at low doses, reduces testicular LH/hCG and prolactin receptor levels and overall testicular function, likely mediated by increased endogenous gonadotropin secretion.[2] Another study showed that treatment with this analog in immature male rats for 40 days significantly increased serum LH and follicle-stimulating hormone (FSH) levels, while suppressing accessory sex organ weights and plasma and testicular testosterone concentrations.[3]

In-Vitro Biological Activity: Gene Expression in Cancer Cells

LHRH analogs can exert direct effects on cancer cells that express LHRH receptors. The following table summarizes the in-vitro effects of [D-Leu6, desGly10]GnRH-NHEt on the gene expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) in the MCF-7 human breast cancer cell line.

Table 3: In-Vitro Effects of a [D-Leu6]-LHRH Analog on Gene Expression in MCF-7 Breast Cancer Cells

GeneEffect of [D-Leu6, desGly10]GnRH-NHEt (30 µM for 48h)
MMP-9Decrease in mRNA expression
MT1-MMPIncrease in mRNA levels
MT2-MMPIncrease in mRNA levels
TIMP-1Significant decrease in mRNA levels
TIMP-2Increase in mRNA levels
TIMP-3Significant decrease in mRNA levels

Experimental Protocols

In-Vivo Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release Assay

Objective: To determine the in-vivo potency of LHRH analogs by measuring their ability to stimulate LH and FSH release.

Animal Model: Immature male rats are commonly used.

Procedure:

  • Animals are anesthetized.

  • A baseline blood sample is collected.

  • The LHRH analog or vehicle control is administered, typically via subcutaneous or intravenous injection.

  • Blood samples are collected at various time points post-injection (e.g., 15, 30, 60, 120, 240, and 360 minutes).

  • Serum is separated from the blood samples.

  • Serum LH and FSH concentrations are determined using a specific and sensitive radioimmunoassay (RIA) or ELISA.[4][5]

  • The potency of the analog is calculated by comparing the area under the curve (AUC) of LH/FSH release with that of a standard LHRH preparation.

In-Vitro GnRH Receptor Binding Assay

Objective: To determine the binding affinity of LHRH analogs to the GnRH receptor.

Materials:

  • Cell line expressing the GnRH receptor (e.g., pituitary cells, or transfected cell lines like HEK293 or SKOV3).[6]

  • Radiolabeled LHRH analog (e.g., [125I]-Tyr5-[D-Trp6]-LHRH).[7]

  • Unlabeled LHRH analog (the test compound).

  • Binding buffer.

Procedure:

  • Cells or cell membranes are incubated with a fixed concentration of the radiolabeled LHRH analog.

  • Increasing concentrations of the unlabeled test analog are added to compete for binding to the receptor.

  • After incubation, the bound and free radioligand are separated (e.g., by filtration).

  • The radioactivity of the bound fraction is measured.

  • The concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value.

In-Vitro Cell Proliferation Assay

Objective: To assess the direct effect of LHRH analogs on the proliferation of cancer cells.

Materials:

  • Cancer cell line known to express LHRH receptors (e.g., MCF-7, LNCaP, DU-145).[8]

  • Cell culture medium and supplements.

  • LHRH analog (test compound).

  • Cell proliferation reagent (e.g., MTT, XTT, or reagents for BrdU or EdU incorporation assays).[9]

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach.

  • The cells are treated with various concentrations of the LHRH analog or vehicle control.

  • The plates are incubated for a specific period (e.g., 24, 48, 72 hours).

  • The cell proliferation reagent is added to the wells.

  • After a further incubation period, the absorbance or fluorescence is measured using a microplate reader.

  • The effect of the analog on cell proliferation is determined by comparing the signal from treated cells to that of control cells.

Mandatory Visualization

Signaling_Pathway LHRH_Analog (D-Leu6)-LHRH Analog LHRH_Receptor LHRH Receptor (Pituitary Gonadotroph) LHRH_Analog->LHRH_Receptor G_Protein Gq/11 Protein LHRH_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Release LH & FSH Release Ca_PKC->Gonadotropin_Release Stimulation

Caption: Agonist signaling pathway for LHRH analogs.

Experimental_Workflow cluster_invivo In-Vivo Analysis cluster_invitro In-Vitro Analysis Animal_Model Immature Male Rats Analog_Admin Analog Administration Animal_Model->Analog_Admin Blood_Sampling Serial Blood Sampling Analog_Admin->Blood_Sampling Hormone_Assay LH/FSH RIA/ELISA Blood_Sampling->Hormone_Assay end Hormone_Assay->end Cell_Culture LHRH-R Expressing Cell Lines Binding_Assay Receptor Binding Assay Cell_Culture->Binding_Assay Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Binding_Assay->end Proliferation_Assay->end start start->Animal_Model start->Cell_Culture

Caption: Experimental workflow for LHRH analog evaluation.

Logical_Relationship D_Leu6 (D-Leu6) Substitution at Position 6 Receptor_Binding Enhanced Receptor Binding Affinity & Reduced Enzymatic Degradation D_Leu6->Receptor_Binding Increased_Potency Increased In-Vivo Potency (LH Release) Receptor_Binding->Increased_Potency Direct_Tumor_Effects Direct Effects on LHRH-R Positive Tumor Cells Receptor_Binding->Direct_Tumor_Effects

Caption: Structure-activity relationship of D-Leu6 substitution.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling (D-Leu6)-LHRH (1-8) must adhere to stringent safety and disposal protocols to ensure a secure working environment and maintain regulatory compliance. This guide provides a detailed, step-by-step approach to the proper disposal of (D-Leu6)-LHRH (1-8), prioritizing safety and procedural clarity.

Initial Hazard Assessment and Safety Data Sheet (SDS) Review

Before handling or disposing of (D-Leu6)-LHRH (1-8), the most critical step is to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS contains comprehensive information regarding the substance's physical, chemical, and toxicological properties, as well as specific handling, storage, and disposal instructions. While some sources suggest that synthetic peptides may be considered non-hazardous, this should not be assumed.[1] The toxicological properties of many synthetic peptides are not thoroughly investigated.[1]

Key Safety and Disposal Considerations

ConsiderationDescriptionPrimary Information Source
Hazard Identification Determine if the substance is classified as hazardous according to local, state, and federal regulations.Safety Data Sheet (SDS)
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the substance.[2]Safety Data Sheet (SDS)
Waste Segregation Do not mix (D-Leu6)-LHRH (1-8) waste with other chemical waste unless explicitly permitted by your institution's guidelines.[3][4]Institutional Waste Management Plan
Containerization Use designated, leak-proof, and clearly labeled containers for all (D-Leu6)-LHRH (1-8) waste.[5][6]Institutional Waste Management Plan
Regulatory Compliance Adhere to all applicable local, state, and federal regulations for chemical waste disposal.[6][7]Institutional Environmental Health & Safety (EH&S) Office

Step-by-Step Disposal Protocol for (D-Leu6)-LHRH (1-8)

The following protocol outlines the recommended procedure for the disposal of (D-Leu6)-LHRH (1-8) in solid (lyophilized) and solution forms.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

2. Waste Collection:

  • Solid Waste: Collect unused or expired lyophilized (D-Leu6)-LHRH (1-8) powder, along with any contaminated items such as weigh boats or spatulas, in a designated solid chemical waste container.

  • Liquid Waste: Collect solutions of (D-Leu6)-LHRH (1-8) in a designated liquid chemical waste container. Do not pour peptide solutions down the drain.[7]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with (D-Leu6)-LHRH (1-8) should be placed in a designated solid waste container.

3. Container Labeling:

  • Clearly label the waste container with the full chemical name: "(D-Leu6)-LHRH (1-8)".

  • Include the approximate amount of waste.

  • Indicate the date the waste was first added to the container.

  • Attach any other labels required by your institution's Environmental Health & Safety (EH&S) department.

4. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible chemicals.

5. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EH&S department or a licensed hazardous waste contractor.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (D-Leu6)-LHRH (1-8).

cluster_start cluster_assess Assessment cluster_hazardous Hazardous Waste Protocol cluster_nonhazardous Non-Hazardous Waste Protocol cluster_end start (D-Leu6)-LHRH (1-8) Waste Generated assess_sds Consult Safety Data Sheet (SDS) start->assess_sds is_hazardous Is it classified as hazardous? assess_sds->is_hazardous hazardous_container Use designated hazardous chemical waste container is_hazardous->hazardous_container Yes nonhazardous_container Use designated non-hazardous lab waste container is_hazardous->nonhazardous_container No label_hazardous Label container with chemical name and hazard info hazardous_container->label_hazardous store_hazardous Store in designated satellite accumulation area label_hazardous->store_hazardous pickup_hazardous Arrange for pickup by EH&S or licensed contractor store_hazardous->pickup_hazardous end_disposal Proper Disposal Complete pickup_hazardous->end_disposal label_nonhazardous Label container with chemical name nonhazardous_container->label_nonhazardous dispose_nonhazardous Dispose according to institutional guidelines label_nonhazardous->dispose_nonhazardous dispose_nonhazardous->end_disposal

Caption: Disposal decision workflow for (D-Leu6)-LHRH (1-8).

Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical safety and waste management and does not cite specific experimental protocols for (D-Leu6)-LHRH (1-8). The primary cited sources are general safety guidelines for handling and disposing of laboratory chemicals and synthetic peptides. Researchers must adapt these general procedures to the specific requirements outlined in the product's SDS and their institution's policies.

References

Essential Safety and Logistical Information for Handling (D-Leu6)-LHRH (1-8)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for handling (D-Leu6)-LHRH (1-8), a synthetic peptide. Adherence to these procedural steps is critical for safe operation and proper disposal.

Personal Protective Equipment (PPE)

When handling (D-Leu6)-LHRH (1-8), especially in its lyophilized powder form, a comprehensive set of personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact.[1][2][3][4]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[1][4]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1][2][4] Gloves should be changed immediately if they become contaminated.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin from spills.[1][2][3][4]
Respiratory Protection Fume Hood or RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust, as fine powders can easily become airborne.[1][4] A powder hood or fume cabinet is also a suitable engineering control.[2]
Footwear Closed-toe shoesRequired in a compliant laboratory environment to protect against spills.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[4] The following step-by-step procedure outlines the best practices for handling (D-Leu6)-LHRH (1-8) from receipt to use.

Receiving and Storage:

  • Initial Inspection: Upon receipt, visually inspect the container for any damage or breach of seal.

  • Equilibration: Before opening, allow the lyophilized peptide container to equilibrate to room temperature to reduce moisture uptake from the surrounding atmosphere.[5]

  • Short-term Storage: For short-term storage, keep the lyophilized peptide in a dark place at 4°C.[6]

  • Long-term Storage: For long-term storage, store the lyophilized peptide at -20°C or colder, away from bright light.[3][5][6][7][8] Exposure to moisture will greatly decrease the long-term stability.[5]

Handling and Preparation:

  • Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[1][3]

  • Donning PPE: Put on all required PPE, including a lab coat, safety goggles, and gloves, before handling the compound.[4]

  • Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[4] Perform this task within a fume hood or biosafety cabinet.[1]

  • Reconstitution:

    • Use high-purity water or a recommended buffer solution for reconstitution.[3]

    • Add the solvent slowly and cap the container securely before mixing.[4]

    • Swirl gently to dissolve; avoid shaking.[7] Sonication may be used to facilitate dissolution if necessary.

  • Aliquoting: For peptides in solution, it is best to create individual aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][7][8]

  • Labeling: Clearly label all containers with the compound name, concentration, and date of preparation.[2][3][7]

  • Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]

Disposal Plan

Proper disposal of unused or expired (D-Leu6)-LHRH (1-8) and contaminated materials is crucial to comply with institutional and environmental regulations.[3]

Step-by-Step Disposal Procedure:

  • Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[4]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[4]

  • Contaminated Materials: Dispose of all contaminated materials, such as gloves, pipette tips, and vials, through approved chemical waste channels.[3]

  • Regulatory Compliance: Follow all local, regional, and national regulations for the disposal of chemical waste. Never pour peptide solutions or reagents into public drains.[3]

Emergency Procedures

In case of accidental exposure, immediate action is necessary.

  • Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[1]

  • Eye Contact: Use the nearest eyewash station to flush the eyes continuously for 15 minutes and seek medical attention.[1]

  • Inhalation/Ingestion: Move the affected individual to fresh air immediately and seek medical attention.[1]

  • Spills: Use a chemical spill kit to contain and clean up any spills promptly.[1][7]

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive & Inspect (D-Leu6)-LHRH (1-8) Equilibrate Equilibrate to Room Temperature Receive->Equilibrate Store Store Appropriately (-20°C or colder for long-term) Equilibrate->Store Don_PPE Don Personal Protective Equipment Store->Don_PPE Weigh Weigh Powder in Fume Hood Don_PPE->Weigh Reconstitute Reconstitute with Appropriate Solvent Weigh->Reconstitute Use Use in Experiment Reconstitute->Use Collect_Waste Collect Peptide & Contaminated Waste in Labeled Container Use->Collect_Waste Seal_Container Securely Seal Waste Container Collect_Waste->Seal_Container Dispose Dispose via Approved Chemical Waste Stream Seal_Container->Dispose

Caption: Workflow for the safe handling of (D-Leu6)-LHRH (1-8).

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。